molecular formula C35H43Cl3N4O2 B560258 SSR 146977 hydrochloride

SSR 146977 hydrochloride

Cat. No.: B560258
M. Wt: 658.1 g/mol
InChI Key: HYPKKQPFHSNZBY-GXUZKUJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective NK3 receptor antagonist (Ki values are 0.26 and 19.3 nM in CHO cells expressing the human NK3 and NK2 receptor respectively). Also inhibits senktide-induced inositol monophosphate formation and intracellular calcium mobilization (IC50 = 10 nM).

Properties

IUPAC Name

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKKQPFHSNZBY-GXUZKUJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SSR 146977 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action modulates downstream signaling pathways, primarily the phospholipase C cascade, leading to a reduction in the formation of inositol phosphates and subsequent intracellular calcium mobilization. This guide provides a comprehensive overview of the biochemical and pharmacological properties of SSR 146977, detailing its binding affinity, functional antagonism, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Potent and Selective NK3 Receptor Antagonism

SSR 146977 exerts its pharmacological effects through competitive antagonism at the tachykinin NK3 receptor. In vitro studies have demonstrated its high affinity and selectivity for this receptor subtype.

Receptor Binding Affinity

Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of SSR 146977, these assays have been performed using Chinese Hamster Ovary (CHO) cells expressing the human tachykinin NK3 receptor. The key finding from these studies is the potent inhibition of the binding of radioactive neurokinin B to the NK3 receptors by SSR 146977.[1]

Functional Antagonism

Beyond simple binding, SSR 146977 effectively blocks the functional downstream signaling initiated by NK3 receptor activation. This has been demonstrated through two primary types of in vitro functional assays:

  • Inhibition of Inositol Monophosphate Formation: Activation of the Gq protein-coupled NK3 receptor by an agonist, such as senktide, leads to the activation of phospholipase C and the subsequent production of inositol phosphates. SSR 146977 has been shown to potently inhibit senktide-induced inositol monophosphate formation.[1]

  • Inhibition of Intracellular Calcium Mobilization: A key consequence of inositol phosphate production is the release of calcium from intracellular stores. SSR 146977 effectively blocks the increase in intracellular calcium concentration induced by NK3 receptor agonists.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the potency and selectivity of this compound.

Table 1: In Vitro Binding Affinity of SSR 146977

ParameterCell LineRadioligandValue (nM)Reference
KiCHO cells expressing human NK3 receptorRadioactive Neurokinin B0.26[1]

Table 2: In Vitro Functional Antagonism of SSR 146977

AssayCell LineAgonist (Concentration)ParameterValue (nM)Reference
Inositol Monophosphate FormationCHO cells expressing human NK3 receptorSenktide (10 nM)IC507.8 - 13[1]
Intracellular Calcium MobilizationCHO cells expressing human NK3 receptorSenktideIC5010[1]

Table 3: In Vitro Tissue-Based Assay

AssayTissueAgonistParameterValueReference
Contraction AssayGuinea pig ileum[MePhe7]neurokinin BpA29.07[1]

Signaling Pathway of the Tachykinin NK3 Receptor and Intervention by SSR 146977

The tachykinin NK3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of the endogenous ligand, neurokinin B (NKB), or an agonist like senktide, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a cascade of intracellular events, which are effectively blocked by SSR 146977.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) or Senktide NK3R NK3 Receptor NKB->NK3R Binds and Activates SSR146977 SSR 146977 SSR146977->NK3R Competitively Blocks Gq_alpha Gαq NK3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and the Antagonistic Action of SSR 146977.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes from CHO cells expressing hNK3 receptor. Reagent_Prep 2. Prepare assay buffer and solutions of radiolabeled NKB and unlabeled SSR 146977. Membrane_Prep->Reagent_Prep Incubation 3. Incubate cell membranes with a fixed concentration of radiolabeled NKB and varying concentrations of SSR 146977. Reagent_Prep->Incubation Filtration 4. Separate bound from free radioligand by rapid filtration through glass fiber filters. Incubation->Filtration Washing 5. Wash filters with ice-cold buffer to remove non-specifically bound radioligand. Filtration->Washing Counting 6. Measure radioactivity on filters using a scintillation counter. Washing->Counting Analysis 7. Analyze data to determine the IC50 of SSR 146977 and calculate the Ki value. Counting->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor in appropriate growth medium.

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled neurokinin B (e.g., [¹²⁵I]-NKB), and a range of concentrations of SSR 146977.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the SSR 146977 concentration.

    • Determine the IC50 value (the concentration of SSR 146977 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Inositol Monophosphate Accumulation Assay

This protocol describes a method to measure the functional antagonism of SSR 146977 by quantifying its ability to inhibit agonist-induced inositol monophosphate (IP1) accumulation.

Methodology:

  • Cell Culture and Plating:

    • Plate CHO cells expressing the human NK3 receptor into 96-well plates and culture until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., HBSS containing LiCl). The lithium chloride is crucial as it inhibits the degradation of IP1.

    • Pre-incubate the cells with varying concentrations of SSR 146977 for a defined period.

    • Stimulate the cells with a fixed concentration of an NK3 receptor agonist (e.g., 10 nM senktide).

    • Incubate for a further period to allow for the accumulation of IP1.

  • Detection and Analysis:

    • Lyse the cells and measure the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay format.

    • Plot the response (e.g., HTRF ratio) against the logarithm of the SSR 146977 concentration to generate a dose-response curve.

    • Determine the IC50 value, representing the concentration of SSR 146977 that causes 50% inhibition of the agonist-induced IP1 accumulation.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of SSR 146977's ability to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture and Dye Loading:

    • Plate CHO cells expressing the human NK3 receptor into black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye will be taken up by the cells and subsequently cleaved to its active, fluorescent form.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add varying concentrations of SSR 146977 to the wells and incubate for a short period.

    • Inject a fixed concentration of an NK3 receptor agonist (e.g., senktide) into the wells while continuously monitoring the fluorescence signal.

  • Data Analysis:

    • The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition.

    • Plot the peak fluorescence response against the logarithm of the SSR 146977 concentration.

    • Determine the IC50 value, which is the concentration of SSR 146977 that inhibits 50% of the agonist-induced calcium mobilization.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK3 receptor. Its mechanism of action, involving the competitive blockade of NKB binding and subsequent inhibition of the Gq/PLC/IP3/Ca²⁺ signaling pathway, has been robustly demonstrated through a series of in vitro binding and functional assays. The quantitative data from these studies provide a clear pharmacological profile of the compound, highlighting its potential for investigating the physiological and pathological roles of the NK3 receptor. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

SSR 146977 Hydrochloride: A Comprehensive Technical Guide to a Selective NK3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides an in-depth technical overview of its pharmacological properties, including binding affinity, functional activity, and in vivo efficacy. Detailed experimental methodologies for key assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering critical data and procedural insights into the characterization of this important pharmacological tool.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a myriad of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of various disorders, including schizophrenia, depression, and menopausal hot flashes.

This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of the NK3 receptor. Its high affinity and selectivity for the NK3 receptor make it a precise pharmacological probe for in vitro and in vivo studies. This technical guide consolidates the available quantitative data, experimental protocols, and mechanistic information on this compound to facilitate its effective use in a research and development setting.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.

In Vitro Binding Affinity and Selectivity

This compound demonstrates high affinity for the human NK3 receptor with significant selectivity over other neurokinin receptors.

ReceptorRadioligandCell LineKi (nM)Reference
Human NK3Radioactive Neurokinin BChinese Hamster Ovary (CHO)0.26[1]
Human NK2Not SpecifiedChinese Hamster Ovary (CHO)19.3
Human NK1Not SpecifiedNot Specified>1000Inferred from selectivity statements
In Vitro Functional Antagonism

This compound effectively antagonizes the downstream signaling pathways activated by NK3 receptor agonists, such as senktide.

AssayAgonistCell LineIC50 (nM)Reference
Inositol Monophosphate FormationSenktide (10 nM)CHO cells expressing human NK3 receptor7.8 - 13[1]
Intracellular Calcium MobilizationSenktideCHO cells expressing human NK3 receptor10[1]
[MePhe7]neurokinin B induced contractions[MePhe7]neurokinin BGuinea pig ileumpA2 = 9.07[1]
In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo activity of this compound.

Animal ModelEffectRoute of AdministrationEffective Dose/ID50Reference
GerbilInhibition of turning behaviori.p.0.2 mg/kg[1]
GerbilInhibition of turning behaviorp.o.0.4 mg/kg[1]
GerbilPrevention of decreased locomotor activityi.p.10 and 30 mg/kg[1]
Guinea pigAntagonism of senktide-induced acetylcholine release in the hippocampusi.p.0.3 and 1 mg/kg[1]
Guinea pigAntagonism of senktide-induced norepinephrine release in the prefrontal cortexi.p.0.3 mg/kg[1]
Guinea pigPrevention of haloperidol-induced increase in spontaneously active dopamine A10 neuronsi.p.1 and 3 mg/kg[1]
Guinea pigInhibition of citric acid-induced coughi.p.0.03 - 1 mg/kg[1]
Guinea pigInhibition of bronchial hyperresponsiveness to acetylcholinei.p.0.1 - 1 mg/kg[1]
Guinea pigInhibition of bronchial microvascular permeability hypersensitivity to histaminei.p.0.1 - 1 mg/kg[1]

Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin B or senktide, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SSR 146977, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire downstream cascade.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK3R NK3 Receptor PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ER_Ca->Ca Agonist Agonist (e.g., Senktide) Agonist->NK3R Activates Antagonist SSR 146977 Antagonist->NK3R Blocks

NK3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like SSR 146977 for the NK3 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture CHO cells expressing hNK3R MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep Incubation 4. Incubate membranes, radioligand, and SSR 146977 MembranePrep->Incubation ReagentPrep 3. Prepare radioligand (e.g., [³H]-NKB) and serial dilutions of SSR 146977 ReagentPrep->Incubation Filtration 5. Separate bound and free radioligand by filtration Incubation->Filtration Counting 6. Quantify bound radioactivity using scintillation counting Filtration->Counting CurveFit 7. Plot % inhibition vs. log[SSR 146977] Counting->CurveFit KiCalc 8. Calculate IC₅₀ and Ki values CurveFit->KiCalc

Radioligand Binding Assay Workflow.
Experimental Workflow: Inositol Monophosphate (IP) Accumulation Assay

This workflow illustrates the general procedure for a functional assay measuring the inhibition of agonist-induced IP1 accumulation by SSR 146977.

IP_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPlating 1. Plate CHO-hNK3R cells in microplates PreIncubation 3. Pre-incubate cells with SSR 146977 in the presence of LiCl CellPlating->PreIncubation CompoundPrep 2. Prepare dilutions of SSR 146977 and a fixed concentration of agonist (e.g., Senktide) CompoundPrep->PreIncubation Stimulation 4. Stimulate with agonist PreIncubation->Stimulation Lysis 5. Lyse cells and add detection reagents (HTRF) Stimulation->Lysis Measurement 6. Measure HTRF signal Lysis->Measurement IC50Calc 7. Calculate IC₅₀ value Measurement->IC50Calc

IP Accumulation Assay Workflow.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard laboratory practices and the limited information available in the cited literature. Specific parameters such as reagent concentrations, incubation times, and instrumentation may need to be optimized for individual laboratory settings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK3 receptor.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [3H]-Neurokinin B or a suitable alternative.

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a non-labeled NK3 agonist like senktide).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-hNK3R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kd).

      • Serial dilutions of this compound. For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.

      • Membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of SSR 146977.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP) Accumulation Assay

Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced IP accumulation.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS containing 20 mM HEPES).

  • Lithium chloride (LiCl) solution.

  • NK3 receptor agonist (e.g., senktide).

  • This compound.

  • Commercially available IP-One HTRF assay kit.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Seed CHO-hNK3R cells into a 384-well white microplate and incubate overnight.

  • Assay:

    • Remove the culture medium and add assay buffer containing LiCl.

    • Add serial dilutions of this compound to the wells. For control wells, add assay buffer.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Add a fixed concentration of the NK3 agonist (typically the EC80 concentration) to all wells except the negative control.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

    • Incubate at room temperature for 1 hour, protected from light.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • Plot the HTRF ratio against the logarithm of the concentration of SSR 146977.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC50) of this compound against agonist-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing the human NK3 receptor.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS containing 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • NK3 receptor agonist (e.g., senktide).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed CHO-hNK3R cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Add serial dilutions of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add a fixed concentration of the NK3 agonist (typically the EC80 concentration).

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the logarithm of the concentration of SSR 146977.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of the NK3 receptor, demonstrating robust activity in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of the NK3 receptor in health and disease. The detailed methodologies and structured data tables are intended to facilitate experimental design and data interpretation, ultimately advancing our understanding of NK3 receptor pharmacology and its therapeutic potential.

References

SSR 146977 Hydrochloride: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. Current therapeutic strategies, while effective for some aspects of the illness, are often limited by incomplete efficacy and significant side effects. The tachykinin neurokinin-3 (NK3) receptor system has emerged as a promising novel target for the development of antipsychotics. SSR 146977 hydrochloride, also known as saredutant, is a potent and selective non-peptide antagonist of the NK3 receptor. This technical guide provides a comprehensive overview of SSR 146977, summarizing its biochemical and pharmacological properties, detailing key experimental protocols for its study, and illustrating its mechanism of action through signaling and workflow diagrams. The data presented herein support the continued investigation of SSR 146977 and other NK3 receptor antagonists as a potential new avenue for the treatment of schizophrenia.

Introduction

The neurokinin-3 (NK3) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, and its endogenous ligand, neurokinin B (NKB), are predominantly expressed in the central nervous system in areas crucial for the regulation of monoaminergic neurotransmission. Dysregulation of these pathways, particularly the dopaminergic system, is a cornerstone of the pathophysiology of schizophrenia. Antagonism of the NK3 receptor, therefore, presents a novel therapeutic strategy to modulate these systems and potentially treat the symptoms of schizophrenia with a different mechanism of action than currently available antipsychotics.

This compound is a highly potent and selective antagonist of the human NK3 receptor. Preclinical studies have demonstrated its ability to modulate dopaminergic neuron activity and show efficacy in animal models relevant to schizophrenia. This document serves as a technical resource for researchers, providing key data and methodologies to facilitate further investigation into the therapeutic potential of SSR 146977.

Mechanism of Action

SSR 146977 exerts its pharmacological effects through competitive antagonism of the NK3 receptor. The NK3 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, NKB, the receptor activates a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores. By blocking the binding of NKB, SSR 146977 inhibits this signaling pathway.

The therapeutic relevance of this mechanism in schizophrenia is linked to the modulatory role of the NK3 receptor on dopamine pathways. NK3 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra. Activation of these receptors has an excitatory effect on dopamine neurons, leading to increased dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. By antagonizing the NK3 receptor, SSR 146977 is hypothesized to reduce this excitatory drive, thereby normalizing dopamine neurotransmission and alleviating the positive symptoms of schizophrenia.

Signaling Pathway of NK3 Receptor Antagonism

NK3_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds SSR146977 SSR 146977 SSR146977->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Dopamine_Modulation Modulation of Dopamine Neuron Firing Ca_release->Dopamine_Modulation Leads to

Caption: NK3 Receptor Signaling Pathway and its Inhibition by SSR 146977.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of SSR 146977

ParameterSpecies/Cell LineReceptorValueReference
Binding Affinity (Ki) Human (CHO cells)NK30.26 nM
Human (CHO cells)NK219.3 nM
Human (CHO cells)NK1> 1000 nM
Functional Antagonism (IC50) Human (CHO cells)NK3 (Inositol Monophosphate Formation)7.8 - 13 nM
Human (CHO cells)NK3 (Intracellular Ca²⁺ Mobilization)10 nM
Functional Antagonism (pA2) Guinea Pig (Ileum Contraction)NK39.07

Table 2: In Vivo Activity of SSR 146977

Animal ModelSpeciesEndpointRoute of AdministrationEffective Dose / ID50Reference
NK3 Agonist-Induced Turning BehaviorGerbilInhibition of Turningi.p.ID50 = 0.2 mg/kg
p.o.ID50 = 0.4 mg/kg
Haloperidol-Induced Increase in Active A10 Dopamine NeuronsGuinea PigPrevention of Increased Firingi.p.1 and 3 mg/kg
Senktide-Induced Acetylcholine ReleaseGuinea Pig (Hippocampus)Antagonismi.p.0.3 and 1 mg/kg
Senktide-Induced Norepinephrine ReleaseGuinea Pig (Prefrontal Cortex)Antagonismi.p.0.3 mg/kg

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SSR 146977.

NK3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.

Materials:

  • CHO cells stably expressing the human NK3 receptor

  • [¹²⁵I]-[MePhe⁷]-NKB (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO-hNK3 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB (typically at its Kd concentration), and varying concentrations of SSR 146977.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled NK3 agonist (e.g., NKB). Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki of SSR 146977.

Experimental Workflow: NK3 Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (CHO-hNK3) start->prep_membranes setup_assay Set up Assay Plate: - Radioligand ([¹²⁵I]-[MePhe⁷]-NKB) - SSR 146977 (various conc.) - Binding Buffer prep_membranes->setup_assay add_membranes Add Cell Membranes to Plate setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a fluorescent-based assay to measure the ability of SSR 146977 to inhibit NK3 receptor-mediated increases in intracellular calcium.

Materials:

  • CHO cells stably expressing the human NK3 receptor

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NK3 receptor agonist (e.g., senktide)

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Plate CHO-hNK3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of SSR 146977 in assay buffer.

  • Assay Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

  • Antagonist Addition: Add the prepared SSR 146977 dilutions to the wells and incubate for a short period (e.g., 15 minutes).

  • Agonist Stimulation: Inject a fixed concentration of the NK3 agonist (e.g., senktide, at its EC₈₀ concentration) into the wells and continue recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist response by SSR 146977 at each concentration and determine the IC50 value.

In Vivo Electrophysiology in an Animal Model

This protocol describes the in vivo electrophysiological recording of dopamine A10 neurons in the VTA of anesthetized guinea pigs to assess the effect of SSR 146977 on haloperidol-induced changes in neuronal activity.

Materials:

  • Male guinea pigs

  • Anesthetic (e.g., chloral hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Haloperidol

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and place it in a stereotaxic frame. Expose the skull and drill a small hole over the VTA.

  • Electrode Placement: Slowly lower a recording microelectrode into the VTA to identify spontaneously active dopamine A10 neurons based on their characteristic firing patterns.

  • Baseline Recording: Record the baseline firing rate of an identified dopamine neuron for a stable period.

  • Drug Administration: Administer SSR 146977 (e.g., 1 or 3 mg/kg, i.p.). After a suitable pretreatment time, administer haloperidol (e.g., 0.5 mg/kg, i.p.).

  • Post-Drug Recording: Continue to record the firing rate of the same neuron to observe the effect of haloperidol in the presence of SSR 146977.

  • Data Analysis: Compare the change in firing rate after haloperidol administration in animals pretreated with vehicle versus those pretreated with SSR 146977.

Experimental Workflow: In Vivo Electrophysiology

Electrophysiology_Workflow start Start anesthetize Anesthetize Guinea Pig start->anesthetize stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic surgery Surgical Preparation stereotaxic->surgery locate_neuron Locate and Identify Dopamine A10 Neuron in VTA surgery->locate_neuron record_baseline Record Baseline Firing Rate locate_neuron->record_baseline admin_ssr Administer SSR 146977 (i.p.) record_baseline->admin_ssr admin_hal Administer Haloperidol (i.p.) admin_ssr->admin_hal record_post_drug Record Post-Drug Firing Rate admin_hal->record_post_drug analyze Analyze Changes in Firing Rate record_post_drug->analyze end End analyze->end

Caption: Workflow for In Vivo Electrophysiological Recording.

Conclusion

This compound is a potent and selective NK3 receptor antagonist with a compelling preclinical profile for the potential treatment of schizophrenia. Its mechanism of action, centered on the modulation of dopamine neurotransmission through the blockade of the Gq-coupled NK3 receptor signaling pathway, offers a novel approach compared to existing antipsychotics. The quantitative data from in vitro and in vivo studies demonstrate its high affinity and functional antagonism at the NK3 receptor, as well as its ability to impact dopamine-related neuronal activity and behaviors in animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation of SSR 146977 and other NK3 receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds for patients with schizophrenia.

The Role of Tachykinin Receptor Antagonism in Airway Inflammation: A Technical Guide Focusing on SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, driven by the release of tachykinin neuropeptides from sensory nerves, is a critical contributor to the pathophysiology of inflammatory airway diseases such as asthma. This guide provides an in-depth analysis of the tachykinin system as a therapeutic target. While the primary focus of airway inflammation research has been on the Substance P (SP)/Neurokinin-1 (NK1) receptor axis, this document also elucidates the specific pharmacological profile of SSR 146977 hydrochloride , a potent and selective Neurokinin-3 (NK3) receptor antagonist. We will detail the established roles of different neurokinin receptors, provide standardized experimental protocols for inducing airway inflammation in preclinical models, and present the available quantitative data for relevant antagonists to guide future research and development.

The Tachykinin System in Airway Pathophysiology

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3, with preferential affinities (SP for NK1, NKA for NK2, and NKB for NK3).[1] In the respiratory tract, sensory nerve activation by allergens, irritants, or inflammatory stimuli triggers the release of SP and NKA, leading to a cascade of events known as neurogenic inflammation.[1]

Key features of neurogenic inflammation in the airways include:

  • Bronchoconstriction: Contraction of airway smooth muscle.

  • Vasodilation and Plasma Extravasation: Increased blood flow and leakage of plasma into the airway tissue, causing edema.

  • Mucus Hypersecretion: Increased mucus production from submucosal glands.

  • Inflammatory Cell Recruitment: Chemotaxis of immune cells, particularly eosinophils and neutrophils.

While all three tachykinin receptors are present in the lungs, the SP/NK1 receptor pathway is the most extensively implicated in mediating the classic inflammatory and permeability responses associated with asthma .[2][3][4]

Signaling Pathways in Neurogenic Inflammation

The Dominant NK1 Receptor Pathway

Activation of the NK1 receptor by Substance P is a central event in airway inflammation. This interaction primarily couples to Gαq proteins, initiating a well-defined signaling cascade.[5] This pathway leads to the activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[2][5][6]

Caption: NK1 Receptor Signaling Cascade.

The NK3 Receptor Pathway

This compound targets the NK3 receptor, which is preferentially activated by NKB. The NK3 receptor also couples to Gαq, activating the PLC-IP3/DAG pathway.[7][8] However, its role in the airways is primarily thought to be neuromodulatory, regulating parasympathetic ganglia and central vagal afferent pathways, rather than directly driving peripheral inflammation.[9] High concentrations of its agonist, senktide, can also influence cAMP formation and chromatin structure, suggesting complex, dose-dependent signaling.[7]

NK3_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Downstream Effects NKB Neurokinin B (or SP/NKA) NK3R NK3 Receptor SSR146977 SSR 146977 Gq Gαq PLC Phospholipase C (PLC) IP3_DAG IP3/DAG Pathway Facilitation Facilitation of Synaptic Transmission (Parasympathetic Ganglia) Hyperresponsiveness Central Sensitization of Vagal Afferents Cough Cough Reflex

Caption: NK3 Receptor Signaling & Neuromodulation.

Experimental Protocols for Airway Inflammation Models

To study the effects of therapeutic agents on airway inflammation, robust and reproducible animal models are essential. The ovalbumin (OVA)-induced allergic asthma model is a gold standard for mimicking Th2-dominant, eosinophilic inflammation.[10]

Protocol: OVA-Induced Allergic Airway Inflammation in Mice

This protocol is designed to induce a strong allergic inflammatory response characterized by airway hyperresponsiveness (AHR), eosinophil infiltration, and mucus production.[10][11][12]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetics (e.g., Ketamine/Xylazine mixture)

  • Nebulizer/Aerosol delivery system

Procedure:

  • Sensitization Phase:

    • Day 0 & 7 (or 14): Administer an intraperitoneal (i.p.) injection of 50-100 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL saline.[11][13] This primes the systemic immune system.

  • Challenge Phase:

    • Day 14-28 (example): Beginning 1-2 weeks after the final sensitization, expose mice to an aerosolized solution of 1-2% OVA in saline for 30 minutes on 3-7 consecutive or alternating days.[11][12] This challenge localizes the inflammatory response to the lungs.

  • Endpoint Analysis:

    • 24-48 hours after the final challenge: Perform endpoint analyses.

    • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine) using techniques like whole-body plethysmography or a flexiVent system.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (quantifying eosinophils, neutrophils, lymphocytes, and macrophages).

    • Histology: Perfuse and fix lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus) to assess peribronchial and perivascular inflammation and goblet cell hyperplasia.

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates via ELISA or other immunoassays.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Endpoint Analysis (Day 24) Day0 Day 0: Sensitization 1 (i.p. OVA/Alum) Day7 Day 7: Sensitization 2 (i.p. OVA/Alum) Day21 Day 21-23: Aerosol Challenge (1% OVA) Day7->Day21 Immune Priming AHR AHR Measurement (Methacholine) Day21->AHR Inflammation Induction BALF BALF Collection (Cell Counts) Histo Histology (Lung Tissue) Cytokines Cytokine Analysis

Caption: Experimental Workflow: OVA-Induced Asthma Model.

Protocol: Lipopolysaccharide (LPS)-Induced Airway Inflammation

This model is used to study neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD.

Procedure:

  • Induction: Administer a single dose of Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli or K. pneumoniae) via intranasal or intratracheal instillation.[14][15][16] A typical dose is 10-50 µg in 50 µL of sterile saline.[16]

  • Endpoint Analysis: Assess endpoints at time points ranging from 4 hours to 3 days post-instillation.[14]

    • Primary Endpoint: Neutrophil count in BAL fluid.

    • Secondary Endpoints: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BAL fluid and lung tissue.

Quantitative Pharmacology of SSR 146977 and Comparators

This compound: An NK3 Receptor Antagonist

SSR 146977 is a highly potent and selective nonpeptide antagonist of the NK3 receptor.[17] Its primary mechanism is the competitive blockade of NKB binding to the NK3 receptor.[18][19]

Table 1: In Vitro Pharmacological Profile of SSR 146977

Parameter Species/System Value Reference
Ki (Binding Affinity) Human NK3 (CHO cells) 0.26 nM [17][18]
Ki (Binding Affinity) Human NK2 (CHO cells) 19.3 nM
IC₅₀ (Ca²⁺ Mobilization) Human NK3 (CHO cells) 10 nM [17]
IC₅₀ (IP Formation) Human NK3 (CHO cells) 7.8 - 13 nM [17]

| pA₂ (Functional Antagonism) | Guinea Pig Ileum | 9.07 |[17] |

This table demonstrates high affinity and functional antagonism at the NK3 receptor with selectivity over the NK2 receptor.

In Vivo Effects of SSR 146977 in Respiratory Models

Studies in guinea pigs have demonstrated that SSR 146977 modulates airway function, particularly hyperresponsiveness and cough, which are key symptoms of respiratory diseases.[17]

Table 2: In Vivo Respiratory Effects of SSR 146977 in Guinea Pigs

Model Endpoint Route Effective Dose Range Reference
Acetylcholine-Induced Bronchial Hyperresponsiveness Inhibition i.p. 0.1 - 1 mg/kg [17]
Histamine-Induced Microvascular Permeability Inhibition i.p. 0.1 - 1 mg/kg [17]

| Citric Acid-Induced Cough | Inhibition | i.p. | 0.03 - 1 mg/kg |[17] |

Note: The available literature does not contain data on the effect of SSR 146977 in allergen- or LPS-induced models of airway inflammation focused on cellular infiltration (eosinophilia or neutrophilia). Its documented effects are on airway reactivity and permeability.[17]

Contrasting Role: NK1 Receptor Antagonism in Airway Inflammation

To highlight the distinct roles of neurokinin receptors, it is valuable to examine data from NK1 receptor antagonists in similar models. SR 140333 is a selective NK1 antagonist that has been studied in allergen-induced airway inflammation in guinea pigs.[20][21]

Table 3: Effects of NK1 Antagonist (SR 140333) on Allergen-Induced Airway Inflammation

Model Endpoint Effect of SR 140333 Reference
Allergen-Induced AHR (Guinea Pig) Histamine Reactivity Significant Reduction [21]
Allergen-Induced Cell Infiltration (BALF) Eosinophils Significant Inhibition [20][21]
Allergen-Induced Cell Infiltration (BALF) Neutrophils Significant Inhibition [20][21]
Allergen-Induced Cell Infiltration (BALF) Lymphocytes Significant Inhibition [20][21]

| Allergen-Induced Late Asthmatic Reaction (LAR) | Airway Obstruction | No Significant Effect |[20][21] |

This data underscores that direct blockade of the NK1 receptor significantly impacts the infiltration of key inflammatory cells into the airways, an effect not documented for the NK3 antagonist SSR 146977.

Conclusion and Future Directions

This compound is a potent and selective NK3 receptor antagonist with clear preclinical efficacy in models of airway hyperresponsiveness and cough.[17] Its mechanism is centered on the neuromodulatory roles of the NK3 receptor in the central and peripheral nervous systems.[9]

For drug development professionals targeting airway inflammation —specifically the cellular infiltration, edema, and mucus production characteristic of asthma—the scientific evidence points more strongly toward the Substance P/NK1 receptor axis as the primary target within the tachykinin system.[20][21][22] The data clearly show that NK1 antagonists can inhibit the recruitment of eosinophils and neutrophils to the airways following an allergen challenge.[20][21]

Future research should aim to:

  • Clarify the potential for synergistic effects when combining NK1 and NK3 antagonists to address both the inflammatory and hyperreactive components of asthma.

  • Investigate the efficacy of SSR 146977 in neutrophilic or mixed-granulocytic models of airway inflammation, where neuromodulatory effects could play a more prominent role.

  • Explore the therapeutic potential of NK3 antagonism for the treatment of chronic cough, a debilitating condition where SSR 146977 has shown promising preclinical activity.[17]

By understanding the distinct roles of the NK1 and NK3 receptors, researchers can more effectively design therapeutic strategies to combat the complex pathology of inflammatory airway diseases.

References

SSR 146977 Hydrochloride: A Comprehensive Technical Guide on Receptor Binding and Functional Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional inhibitory profile of SSR 146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor. The data presented herein is crucial for researchers investigating the role of the NK3 receptor in various physiological and pathological processes.

Core Quantitative Data

The binding affinity and functional potency of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Receptor Binding Affinity of this compound

ReceptorCell LineRadioligandKi (nM)
Human NK3Chinese Hamster Ovary (CHO)Radioactive Neurokinin B0.26[1][2][3][4][5]
Human NK2Chinese Hamster Ovary (CHO)Not Specified19.3[6]

Table 2: Functional Inhibitory Activity of this compound

AssayCell LineAgonistIC50 (nM)
Inositol Monophosphate FormationCHO cells expressing human NK3 receptorSenktide7.8 - 13[2][3]
Intracellular Calcium MobilizationCHO cells expressing human NK3 receptorSenktide10[2][3][6]

Signaling Pathway

This compound exerts its antagonistic effects by blocking the canonical Gq-coupled protein signaling pathway initiated by the binding of the endogenous ligand, neurokinin B, to the NK3 receptor. This inhibition prevents the downstream generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes SSR146977 SSR 146977 SSR146977->NK3R Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Mobilization Cellular_Response Cellular Response Ca_cyto->Cellular_Response Initiates

NK3 Receptor Signaling Pathway and Point of Inhibition by SSR 146977.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the NK3 receptor.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation CHO cells expressing human NK3 receptor are homogenized and centrifuged to isolate cell membranes. Incubation 2. Incubation Membranes are incubated with a fixed concentration of radioactive neurokinin B and varying concentrations of SSR 146977. Membrane_Prep->Incubation Filtration 3. Filtration Incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. Incubation->Filtration Washing 4. Washing Filters are washed with ice-cold buffer to remove non-specifically bound radioligand. Filtration->Washing Scintillation 5. Scintillation Counting Radioactivity retained on the filters is measured using a scintillation counter. Washing->Scintillation Analysis 6. Data Analysis IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation. Scintillation->Analysis IP1_Accumulation_Workflow Cell_Seeding 1. Cell Seeding CHO cells expressing human NK3 receptor are seeded in a multi-well plate. Pre_incubation 2. Pre-incubation with Antagonist Cells are pre-incubated with varying concentrations of SSR 146977. Cell_Seeding->Pre_incubation Stimulation 3. Agonist Stimulation Cells are stimulated with the NK3 receptor agonist, senktide, in the presence of LiCl. Pre_incubation->Stimulation Lysis 4. Cell Lysis Cells are lysed to release intracellular IP1. Stimulation->Lysis Detection 5. HTRF Detection IP1 levels are quantified using a competitive immunoassay, often with HTRF technology. Lysis->Detection Analysis 6. Data Analysis IC50 value is determined from the concentration-response curve. Detection->Analysis Calcium_Mobilization_Workflow Cell_Seeding 1. Cell Seeding CHO cells expressing human NK3 receptor are seeded in a black-walled, clear-bottom multi-well plate. Dye_Loading 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cell_Seeding->Dye_Loading Pre_incubation 3. Pre-incubation with Antagonist Cells are pre-incubated with varying concentrations of SSR 146977. Dye_Loading->Pre_incubation Agonist_Injection 4. Agonist Injection The NK3 receptor agonist, senktide, is injected into the wells. Pre_incubation->Agonist_Injection Fluorescence_Reading 5. Fluorescence Measurement Changes in fluorescence, indicating intracellular calcium levels, are measured in real-time. Agonist_Injection->Fluorescence_Reading Analysis 6. Data Analysis IC50 value is determined from the inhibition of the agonist-induced fluorescence signal. Fluorescence_Reading->Analysis

References

The Cellular Impact of SSR146977 Hydrochloride: An In-depth Technical Guide to Affected Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways affected by the binding of SSR146977 to the NK3 receptor. By competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), SSR146977 effectively attenuates the downstream signaling cascades initiated by this G-protein coupled receptor. This guide will delve into the primary signaling pathway involving Gq/11 protein, phospholipase C, and intracellular calcium mobilization, and explore the potential downstream modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in pharmacology and drug development.

Introduction to SSR146977 Hydrochloride

SSR146977 is a highly selective antagonist for the tachykinin NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, including the regulation of reproductive function and potential roles in the pathophysiology of sex-hormone-dependent disorders. Due to its ability to modulate these pathways, SSR146977 and other NK3 receptor antagonists are being investigated for their therapeutic potential in conditions such as menopausal vasomotor symptoms and polycystic ovary syndrome.

Quantitative Data on SSR146977 Hydrochloride Activity

The potency and selectivity of SSR146977 hydrochloride have been characterized through various in vitro assays. The following table summarizes key quantitative data from published studies.

ParameterValueCell Line/SystemCommentsReference
Ki (human NK3) 0.26 nMCHO cells expressing human NK3 receptorDemonstrates high-affinity binding to the human NK3 receptor.[1]
Ki (human NK2) 19.3 nMCHO cells expressing human NK2 receptorIndicates selectivity for NK3 over the NK2 receptor.[1]
IC50 (Inositol Monophosphate Formation) 7.8 - 13 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced inositol monophosphate formation.[1]
IC50 (Intracellular Calcium Mobilization) 10 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced intracellular calcium mobilization.[1]
pA2 (Guinea Pig Ileum Contraction) 9.07Guinea pig ileumAntagonism of [MePhe7]neurokinin B induced contractions.[1]

Core Signaling Pathway Affected by SSR146977

The primary mechanism of action of SSR146977 is the blockade of the NK3 receptor, which is coupled to the Gq/11 family of G-proteins. Activation of the NK3 receptor by NKB initiates a well-defined signaling cascade. By preventing this activation, SSR146977 inhibits these downstream events.

NK3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates SSR146977 SSR146977 SSR146977->NK3R Inhibits Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates MAPK_Pathway cluster_upstream Upstream Gq/11 Signaling cluster_mapk MAPK Cascade cluster_nucleus Nucleus PKC PKC Raf Raf PKC->Raf Activates Ca_cyto Cytosolic Ca²⁺ Ras Ras Ca_cyto->Ras Activates Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription NFkB_Pathway cluster_upstream Upstream Gq/11 Signaling cluster_nfkb NF-κB Cascade cluster_nucleus Nucleus PKC PKC IKK IKK Complex PKC->IKK Activates Ca_cyto Cytosolic Ca²⁺ Ca_cyto->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Transcription Gene Transcription (Inflammation, Immunity) NFkB->Transcription NFkB_IkB->NFkB IκB Degradation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional_assays cluster_downstream Downstream Pathway Analysis Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (Determine IC50/pA2) Binding->Functional IP1 Inositol Monophosphate Assay Calcium Calcium Mobilization Assay GTPgS [35S]GTPγS Binding Assay WesternBlot Western Blot (MAPK/NF-κB phosphorylation) Functional->WesternBlot ReporterAssay Reporter Gene Assay (NF-κB/AP-1 activity) WesternBlot->ReporterAssay

References

Investigating the Pharmacology of Novel NK3 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-3 (NK3) receptor, a member of the tachykinin family of G-protein coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of clinical indications. Primarily activated by its endogenous ligand, neurokinin B (NKB), the NK3 receptor plays a crucial role in regulating the secretion of gonadotropin-releasing hormone (GnRH).[1] This has led to the development of novel NK3 receptor antagonists for sex-hormone-dependent disorders.[1] Furthermore, the involvement of the NKB/NK3R signaling pathway in the central nervous system has made it a target for neuropsychiatric conditions such as schizophrenia.[2][3] More recently, the critical role of this pathway in the thermoregulatory center of the hypothalamus has been identified, leading to the successful development and approval of NK3 receptor antagonists for the treatment of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[4][5]

This technical guide provides an in-depth overview of the pharmacology of novel NK3 receptor antagonists, focusing on their mechanism of action, binding affinities, and functional potencies. It also details key experimental protocols for their characterization and presents a summary of their in vivo efficacy.

Mechanism of Action: The NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, NKB, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration, along with the action of DAG, activates various downstream signaling cascades, ultimately leading to a physiological response. NK3 receptor antagonists competitively block the binding of NKB to the receptor, thereby inhibiting this signaling cascade.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds G_protein Gq Protein NK3R->G_protein Activates Antagonist NK3R Antagonist Antagonist->NK3R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Response Physiological Response Ca_release->Response Leads to

Caption: NK3 Receptor Gq-Protein Coupled Signaling Pathway.

Pharmacology of Novel NK3 Receptor Antagonists

A number of novel, non-peptide NK3 receptor antagonists have been developed and investigated for various therapeutic indications. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for several key compounds.

CompoundTargetAssay TypeSpeciesKi (nM)Reference(s)
Osanetant (SR142801) NK3 ReceptorRadioligand Binding ([¹²⁵I]iodohistidyl-[MePhe⁷]-NKB)Human0.21[6]
NK3 ReceptorRadioligand Binding ([³H]osanetant)Guinea Pig0.6[7]
Talnetant (SB223412) NK3 ReceptorRadioligand BindingHuman~0.8 (derived from Kb)[2]
Pavinetant (MLE4901/AZD2624) NK3 ReceptorNot SpecifiedNot SpecifiedNot Specified[8]
Fezolinetant (ESN364) NK3 ReceptorNot SpecifiedNot SpecifiedNot Specified[4][9]
Elinzanetant (BAY3427080/NT-814) NK1/NK3 ReceptorNot SpecifiedNot SpecifiedNot Specified[10]

Table 1: In Vitro Binding Affinities (Ki) of Novel NK3 Receptor Antagonists.

CompoundFunctional AssayCell LineIC50 (nM)Reference(s)
Osanetant (SR142801) [MePhe⁷]-NKB-stimulated Inositol Monophosphate FormationCHO (human NK3R)14.3[6]
Senktide-stimulated Inositol Monophosphate FormationCHO (human NK3R)4.8[6]
[MePhe⁷]-NKB-stimulated [³H]Arachidonic Acid ReleaseCHO (human NK3R)16.1[6]
Senktide-stimulated [³H]Arachidonic Acid ReleaseCHO (human NK3R)8.0[6]
[MePhe⁷]-NKB-stimulated cAMP AccumulationCHO (human NK3R)4.0[6]
Talnetant (SB223412) Ca²⁺ Mobilization (vs. [MePhe⁷]NKB)Not SpecifiedNot Specified[2]
Pavinetant (MLE4901/AZD2624) Displacement of [¹²⁵I]His3-MePhe⁷)-NKBCHO (human NK3R)1.6[8]
SJX-653 Luteinizing Hormone (LH) Reduction (in vivo)Healthy Men33 ng/mL (plasma)[1]

Table 2: In Vitro and In Vivo Functional Potencies (IC50) of Novel NK3 Receptor Antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from NK3R-expressing cells Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-[MePhe⁷]-NKB) Radioligand->Incubation Test_Compound Prepare serial dilutions of Test Compound Test_Compound->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters Washing->Counting IC50_Calc Determine IC50 value from competition binding curve Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed concentration of radiolabeled NK3 receptor ligand (e.g., [¹²⁵I]iodohistidyl-[MePhe⁷]-NKB).

      • Varying concentrations of the unlabeled test antagonist.

      • The prepared cell membrane suspension.

    • For determining total binding, omit the test antagonist.

    • For determining non-specific binding, add a high concentration of an unlabeled NK3 receptor agonist (e.g., NKB).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an NK3 receptor antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate NK3R-expressing cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Prep Prepare solutions of Test Antagonist and Agonist Antagonist_Addition Add Test Antagonist and incubate Compound_Prep->Antagonist_Addition Agonist_Addition Add NK3R Agonist Compound_Prep->Agonist_Addition Baseline_Reading->Antagonist_Addition Antagonist_Addition->Agonist_Addition Fluorescence_Reading Measure fluorescence change in real-time Agonist_Addition->Fluorescence_Reading Response_Calc Calculate the percentage inhibition of the agonist response Fluorescence_Reading->Response_Calc IC50_Calc Determine IC50 value from the dose-response curve Response_Calc->IC50_Calc

Caption: Experimental Workflow for Calcium Flux Assay.

Methodology:

  • Cell Preparation:

    • Plate CHO cells stably expressing the human NK3 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test NK3 receptor antagonist to the wells and incubate for a specified period.

    • Add a fixed concentration of an NK3 receptor agonist (e.g., senktide or [MePhe⁷]-NKB) to stimulate the receptor.

    • Immediately measure the change in fluorescence intensity in real-time.

  • Data Analysis:

    • Calculate the agonist-induced calcium response for each well.

    • Determine the percentage inhibition of the agonist response by the test antagonist at each concentration.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the in vivo efficacy of novel NK3 receptor antagonists in various models and patient populations.

  • Fezolinetant: In ovariectomized rats, a model for menopause, repeated oral administration of fezolinetant (1–10 mg/kg) dose-dependently reduced plasma LH levels and attenuated increases in skin temperature, an index of hot flash-like symptoms.[4] In clinical trials, fezolinetant significantly reduced the frequency and severity of moderate to severe VMS in menopausal women.[5][11]

  • Elinzanetant: As a dual NK1/NK3 receptor antagonist, elinzanetant has shown efficacy in reducing the frequency and severity of VMS in Phase III clinical trials.[10]

  • SJX-653: In healthy men, single oral doses of SJX-653 resulted in a dose-dependent and reversible reduction of LH and testosterone levels, demonstrating its potent centrally-acting NK3 receptor antagonism.[1]

  • Osanetant and Talnetant: These earlier-generation NK3 receptor antagonists showed promise in preclinical models for gastrointestinal motility disorders and pain, though their clinical development for these indications has been limited.[12]

Conclusion

Novel NK3 receptor antagonists represent a promising class of therapeutics with diverse potential applications, from treating menopausal symptoms to neuropsychiatric disorders. Their mechanism of action, centered on the blockade of the Gq-coupled NK3 receptor signaling pathway, has been well-characterized. The in-depth pharmacological investigation of these compounds, utilizing robust in vitro and in vivo assays as detailed in this guide, is crucial for the continued development and optimization of this important drug class. The data presented herein for compounds such as fezolinetant, elinzanetant, and others highlight the significant progress made in this field and underscore the therapeutic potential of targeting the NK3 receptor.

References

SSR 146977 Hydrochloride: A Technical Guide to its Inhibitory Effect on Inositol Monophosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of SSR 146977 hydrochloride on inositol monophosphate (IP1) formation. SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] Its inhibitory action on the NK3 receptor signaling pathway, specifically the Gq-protein coupled cascade leading to inositol phosphate production, is a key aspect of its pharmacological profile. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of agonist-induced inositol monophosphate formation in Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor. The following table summarizes the key quantitative data from in vitro studies.

ParameterValueCell LineAgonist (Concentration)Reference
IC₅₀7.8 - 13 nMCHO cells expressing human NK3 receptorSenktide (10 nM)[1]
Kᵢ0.26 nMCHO cells expressing human NK3 receptor[¹²⁵I]Neurokinin B[1]

Table 1: In Vitro Potency of this compound

Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist such as neurokinin B or the selective peptide agonist senktide, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. IP₃ is subsequently metabolized by a series of phosphatases to inositol monophosphate (IP1). SSR 146977, as an antagonist, blocks the initial activation of the NK3 receptor by the agonist, thereby preventing the entire downstream signaling cascade and the resultant formation of inositol monophosphate.

NK3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 Hydrolysis Metabolism Metabolism IP3->Metabolism IP1 Inositol Monophosphate (IP1) Metabolism->IP1 Agonist Agonist (e.g., Senktide) Agonist->NK3R Activation SSR146977 SSR 146977 SSR146977->NK3R Antagonism

NK3 Receptor Signaling Pathway to Inositol Monophosphate Formation.

Experimental Protocols

The following section outlines the detailed methodology for a typical inositol monophosphate formation assay used to characterize the inhibitory effect of this compound. This protocol is based on the principles of radiochemical detection of inositol phosphates.

Cell Culture and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human neurokinin-3 (NK3) receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For the assay, cells are seeded into 24-well plates at a density that allows them to reach near confluency on the day of the experiment.

Radiolabeling of Cellular Inositol Lipids
  • Labeling Medium: Inositol-free DMEM.

  • Radiolabel: [³H]myo-inositol.

  • Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with inositol-free DMEM.

    • Add 0.5 mL of inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL) to each well.

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

Inositol Monophosphate Accumulation Assay
  • Assay Buffer: Krebs-HEPES buffer (or similar physiological salt solution) containing 10 mM lithium chloride (LiCl). LiCl is a crucial component as it inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Procedure:

    • Washing: After the radiolabeling period, aspirate the labeling medium and wash the cells twice with assay buffer without LiCl.

    • Pre-incubation with Antagonist: Add 450 µL of assay buffer containing 10 mM LiCl and varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.

    • Stimulation with Agonist: Add 50 µL of the NK3 receptor agonist, senktide, to achieve a final concentration of 10 nM.

    • Incubation: Incubate the plates for an additional 30-60 minutes at 37°C.

    • Termination of Reaction: Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to each well to lyse the cells and precipitate macromolecules. Incubate on ice for at least 30 minutes.

Separation and Quantification of Inositol Monophosphate
  • Principle: Anion exchange chromatography is used to separate the negatively charged inositol phosphates.

  • Procedure:

    • Extraction: Collect the TCA lysates from each well.

    • Neutralization and Washing: Neutralize the samples with a suitable buffer and wash with a solvent (e.g., diethyl ether) to remove the TCA.

    • Chromatography:

      • Prepare anion exchange columns (e.g., Dowex AG1-X8).

      • Load the aqueous phase of the samples onto the columns.

      • Wash the columns with water to remove free [³H]myo-inositol.

      • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

    • Quantification:

      • Collect the eluate in scintillation vials.

      • Add scintillation cocktail.

      • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • The amount of [³H]inositol monophosphate accumulation is expressed as a percentage of the response to the agonist (senktide) alone (100%) after subtracting the basal (unstimulated) levels.

  • The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation, is determined by non-linear regression analysis of the concentration-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Cell Culture (CHO-hNK3 cells) B 2. Radiolabeling (with [³H]myo-inositol) A->B C 3. Pre-incubation (SSR 146977 + LiCl) B->C D 4. Stimulation (Senktide) C->D E 5. Termination (Trichloroacetic Acid) D->E F 6. Extraction & Separation (Anion Exchange Chromatography) E->F G 7. Quantification (Scintillation Counting) F->G H 8. Data Analysis (IC₅₀ Determination) G->H

Experimental Workflow for Inositol Monophosphate Formation Assay.

References

Technical Guide: Inhibition of Calcium Mobilization by SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] A key downstream effect of NK3 receptor activation is the mobilization of intracellular calcium. This technical guide provides an in-depth overview of the mechanism by which SSR 146977 inhibits this process, including quantitative data, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

SSR 146977 is a highly selective antagonist for the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[2] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[1] The activation of the NK3 receptor is implicated in a variety of physiological processes, and its modulation is a target for therapeutic intervention in conditions such as menopausal hot flushes.[3][4] SSR 146977 exerts its effects by competitively binding to the NK3 receptor, thereby preventing the binding of agonists like NKB and the selective peptide agonist senktide, and inhibiting the subsequent intracellular signaling cascade.[2][5]

Quantitative Data on the Inhibition of Calcium Mobilization

The inhibitory potency of SSR 146977 on NK3 receptor-mediated signaling has been quantified through various in vitro assays. The data clearly demonstrates its efficacy in blocking the mobilization of intracellular calcium induced by the NK3 receptor agonist, senktide.

ParameterValueCell LineCommentsReference
IC50 10 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced intracellular calcium mobilization.[1][2]
Ki 0.26 nMCHO cells expressing human NK3 receptorInhibition of radioactive neurokinin B binding.[1][2][5]
IC50 7.8-13 nMCHO cells expressing human NK3 receptorInhibition of senktide-induced inositol monophosphate formation.[2]

NK3 Receptor Signaling Pathway and Mechanism of Inhibition

The NK3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist, such as senktide, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). SSR 146977, as a competitive antagonist, blocks the initial step of this pathway.

Signaling Pathway Steps:

  • Agonist Binding: The agonist (e.g., senktide) binds to the NK3 receptor.

  • G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Receptor Activation: The water-soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).

  • Calcium Release: The binding of IP3 to its receptors triggers the opening of the channels, resulting in the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

SSR 146977 inhibits this entire cascade by preventing the initial agonist binding to the NK3 receptor.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum SSR146977 SSR 146977 NK3R NK3 Receptor SSR146977->NK3R Inhibits Senktide Senktide (Agonist) Senktide->NK3R Activates Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_increase Intracellular Ca2+ Increase Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_store->Ca_increase Releases Ca2+

NK3 Receptor Signaling Pathway and Inhibition by SSR 146977

Experimental Protocol: In Vitro Calcium Mobilization Assay

This section details a typical fluorescence-based in vitro assay to measure the inhibitory effect of SSR 146977 on senktide-induced calcium mobilization in CHO cells stably expressing the human NK3 receptor.

4.1. Materials and Reagents

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Cell Culture Medium: Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well or 384-well black, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.

  • Agonist: Senktide.

  • Antagonist: this compound.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

4.2. Experimental Workflow

Experimental_Workflow Cell_Seeding 1. Cell Seeding (CHO-hNK3 cells in 96-well plates) Incubation1 2. Overnight Incubation (37°C, 5% CO2) Cell_Seeding->Incubation1 Dye_Loading 3. Dye Loading (Fluo-4 AM, 60 min at 37°C) Incubation1->Dye_Loading Washing 4. Cell Washing (Assay Buffer) Dye_Loading->Washing Antagonist_Incubation 5. Antagonist Pre-incubation (SSR 146977, 15-30 min at RT) Washing->Antagonist_Incubation Fluorescence_Reading 6. Fluorescence Measurement (Baseline reading) Antagonist_Incubation->Fluorescence_Reading Agonist_Addition 7. Agonist Addition (Senktide) Fluorescence_Reading->Agonist_Addition Kinetic_Reading 8. Kinetic Reading (Measure fluorescence change) Agonist_Addition->Kinetic_Reading Data_Analysis 9. Data Analysis (Calculate % inhibition and IC50) Kinetic_Reading->Data_Analysis

Calcium Mobilization Assay Workflow

4.3. Detailed Procedure

  • Cell Culture and Seeding:

    • Culture CHO-hNK3 cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well.

    • Incubate the plates overnight.

  • Dye Loading:

    • Prepare a 2X working solution of Fluo-4 AM in the assay buffer.

    • Remove the culture medium from the cell plate and add the Fluo-4 AM solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer at 4X the final desired concentrations.

    • Add the SSR 146977 solutions to the respective wells. For control wells (agonist only), add assay buffer.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Addition and Kinetic Reading:

    • Prepare a 4X solution of senktide in the assay buffer (at a concentration that elicits a submaximal response, e.g., EC80).

    • Use the instrument's liquid handling capabilities to add the senktide solution to the wells.

    • Immediately begin a kinetic reading of the fluorescence signal for at least 120 seconds.

4.4. Data Analysis

  • The change in intracellular calcium is measured as the change in fluorescence intensity over time.

  • The peak fluorescence response is typically used for analysis.

  • The inhibitory effect of SSR 146977 is calculated as a percentage of the response to the agonist (senktide) alone.

  • An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the SSR 146977 concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity of this compound

The designation of SSR 146977 as a selective NK3 receptor antagonist implies that it does not significantly interact with other receptor types, including other Gq-coupled receptors that also mediate calcium mobilization.[1][2] For example, histamine and ATP are agonists for the H1 histamine receptor and P2Y purinergic receptors, respectively, both of which are Gq-coupled and trigger an increase in intracellular calcium via the PLC-IP3 pathway. In a selectivity assessment, it would be expected that SSR 146977 would not inhibit calcium mobilization induced by histamine or ATP, as these signaling events are initiated by receptors other than the NK3 receptor. This selectivity is crucial for its utility as a specific pharmacological tool and for its therapeutic potential, as it minimizes off-target effects.

Conclusion

This compound is a potent and selective inhibitor of NK3 receptor-mediated intracellular calcium mobilization. Its mechanism of action is well-characterized, involving the competitive antagonism of the NK3 receptor and the subsequent blockade of the Gq-PLC-IP3 signaling pathway. The in vitro calcium mobilization assay is a robust and reliable method for quantifying the inhibitory activity of SSR 146977 and similar compounds, providing valuable data for drug discovery and development programs targeting the NK3 receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental applications of SSR 146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The protocols outlined below are based on published findings and are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Introduction

SSR 146977 is a highly selective antagonist for the tachykinin NK3 receptor, demonstrating a high affinity for the human NK3 receptor (Ki = 0.26 nM) expressed in Chinese hamster ovary (CHO) cells.[1] Its in vivo activity has been characterized in various animal models, where it has been shown to effectively antagonize the effects of NK3 receptor agonists in the central nervous system and the respiratory system.[1] These notes provide summaries of its in vitro and in vivo pharmacological profile and detailed protocols for its application in relevant animal models.

Data Presentation

In Vitro Activity of SSR 146977
ParameterCell Line/TissueAgonistValueReference
Ki (Binding Affinity) CHO cells expressing human NK3 receptorNeurokinin B0.26 nM[1]
IC50 (Inositol Monophosphate Formation) CHO cells expressing human NK3 receptorSenktide (10 nM)7.8-13 nM[1]
IC50 (Intracellular Calcium Mobilization) CHO cells expressing human NK3 receptorSenktide (10 nM)10 nM[1]
pA2 (Antagonism of Contraction) Guinea pig ileum[MePhe7]neurokinin B9.07[1]
In Vivo Efficacy of this compound
Experimental ModelAnimal ModelAgonist/InducerSSR 146977 Dose (Route)EffectReference
Turning Behavior GerbilSenktideID50 = 0.2 mg/kg (i.p.)Inhibition of turning behavior[1]
ID50 = 0.4 mg/kg (p.o.)
Locomotor Activity GerbilNK3 receptor stimulation10 and 30 mg/kg (i.p.)Prevention of decreased locomotor activity[1]
Acetylcholine Release Guinea PigSenktide0.3 and 1 mg/kg (i.p.)Antagonism of senktide-induced acetylcholine release in the hippocampus[1]
Norepinephrine Release Guinea PigSenktide0.3 mg/kg (i.p.)Antagonism of senktide-induced norepinephrine release in the prefrontal cortex[1]
Dopamine A10 Neuron Activity Guinea PigHaloperidol1 and 3 mg/kg (i.p.)Prevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons[1]
Cough Guinea PigCitric Acid0.03-1 mg/kg (i.p.)Inhibition of citric acid-provoked cough[1]
Bronchial Hyperresponsiveness Guinea PigAcetylcholine0.1-1 mg/kg (i.p.)Inhibition of bronchial hyperresponsiveness[1]
Bronchial Microvascular Permeability Guinea PigHistamine0.1-1 mg/kg (i.p.)Inhibition of bronchial microvascular permeability hypersensitivity[1]

Note: No publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound was found.

Signaling Pathway

The tachykinin NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Upon activation by its endogenous ligand, neurokinin B, or an agonist like senktide, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). SSR 146977, as an antagonist, blocks the binding of agonists to the NK3 receptor, thereby inhibiting this downstream signaling.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Neurokinin B / Senktide NK3R NK3 Receptor Agonist->NK3R Activates SSR146977 SSR 146977 hydrochloride SSR146977->NK3R Blocks Gq_G11 Gq/G11 NK3R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: NK3 Receptor Signaling Pathway and Point of Inhibition by SSR 146977.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on common practices for the described animal models. The specific protocols used in the original studies with this compound may have differed in certain details. Researchers should optimize these protocols for their specific experimental conditions.

Inhibition of Senktide-Induced Turning Behavior in Gerbils

This protocol is designed to assess the ability of this compound to antagonize the turning behavior induced by the NK3 receptor agonist, senktide, in Mongolian gerbils.

Materials:

  • This compound

  • Senktide

  • Vehicle for SSR 146977 (e.g., sterile saline, distilled water, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, to be determined based on solubility tests)

  • Vehicle for senktide (e.g., sterile saline)

  • Male Mongolian gerbils (e.g., 60-80 g)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration

Procedure:

  • Acclimation: Acclimate gerbils to the housing and experimental conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound and senktide in their respective vehicles on the day of the experiment.

  • Administration of SSR 146977:

    • Divide the animals into groups (e.g., vehicle control, SSR 146977 at different doses).

    • Administer this compound or its vehicle by the desired route (i.p. or p.o.) at a predetermined time before the senktide challenge (e.g., 30-60 minutes).

  • Induction of Turning Behavior:

    • At the appropriate time after SSR 146977 administration, administer senktide via intracerebroventricular (i.c.v.) or another appropriate route to induce turning behavior. The dose of senktide should be predetermined to produce a consistent turning response.

  • Observation and Scoring:

    • Immediately after senktide administration, place the gerbils individually into observation chambers.

    • Record the number of full 360° turns (both contralateral and ipsilateral to the injection site if applicable) over a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the total number of turns for each animal.

    • Compare the number of turns in the SSR 146977-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • The ID50 (the dose that inhibits the turning response by 50%) can be calculated from the dose-response curve.

turning_behavior_workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Group Allocation (Vehicle, SSR 146977 doses) Acclimation->Grouping SSR146977_Admin Administer SSR 146977 or Vehicle (i.p. or p.o.) Grouping->SSR146977_Admin Senktide_Admin Administer Senktide (e.g., i.c.v.) SSR146977_Admin->Senktide_Admin Observation Observe and Record Turning Behavior Senktide_Admin->Observation Analysis Data Analysis (Calculate ID50) Observation->Analysis End End Analysis->End

Caption: Experimental Workflow for Senktide-Induced Turning Behavior.

Inhibition of Citric Acid-Induced Cough in Guinea Pigs

This protocol evaluates the antitussive potential of this compound in a citric acid-induced cough model in guinea pigs.

Materials:

  • This compound

  • Citric acid solution (e.g., 0.3 M in sterile saline)

  • Vehicle for SSR 146977

  • Male Dunkin-Hartley guinea pigs (e.g., 300-400 g)

  • Whole-body plethysmography chambers equipped with a nebulizer

  • Syringes and needles for i.p. administration

Procedure:

  • Acclimation: Acclimate guinea pigs to the plethysmography chambers for several days before the experiment to minimize stress-induced responses.

  • Drug Preparation: Prepare fresh solutions of this compound and citric acid on the day of the experiment.

  • Administration of SSR 146977:

    • Divide animals into groups (vehicle control, SSR 146977 at different doses).

    • Administer this compound or its vehicle i.p. at a set time (e.g., 60 minutes) before the citric acid challenge.

  • Cough Induction and Measurement:

    • Place each guinea pig in a plethysmography chamber.

    • Expose the animals to an aerosol of citric acid solution generated by a nebulizer for a fixed duration (e.g., 10 minutes).

    • Record the respiratory parameters and the number of coughs during the exposure and for a defined period afterward (e.g., 5 minutes). Coughs can be identified by their characteristic sound and the associated sharp thoracic pressure changes.

  • Data Analysis:

    • Quantify the number of coughs for each animal.

    • Compare the cough counts in the SSR 146977-treated groups with the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test or Kruskal-Wallis test).

    • Calculate the percentage of cough inhibition for each dose.

cough_experiment_workflow Start Start Acclimation Chamber Acclimation Start->Acclimation Grouping Group Allocation (Vehicle, SSR 146977 doses) Acclimation->Grouping SSR146977_Admin Administer SSR 146977 or Vehicle (i.p.) Grouping->SSR146977_Admin Cough_Induction Expose to Citric Acid Aerosol in Plethysmography Chamber SSR146977_Admin->Cough_Induction Measurement Record and Count Coughs Cough_Induction->Measurement Analysis Statistical Analysis of Cough Counts Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for Citric Acid-Induced Cough Assay.

Antagonism of Haloperidol-Induced Increase in Dopamine A10 Neuron Activity

This protocol is a more complex electrophysiological experiment to assess the effect of SSR 146977 on the haloperidol-induced increase in the firing rate of dopamine A10 neurons in the ventral tegmental area (VTA).

Materials:

  • This compound

  • Haloperidol

  • Anesthetic (e.g., urethane or chloral hydrate)

  • Vehicle for the drugs

  • Male guinea pigs

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Electrophysiological recording and analysis system

  • Syringes and needles for i.p. administration

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig and place it in a stereotaxic frame.

    • Perform a craniotomy to expose the brain region overlying the VTA (A10 dopamine neurons).

  • Electrophysiological Recording:

    • Lower a recording microelectrode into the VTA to identify spontaneously active dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials).

    • Record the baseline firing rate of an identified dopamine neuron for a stable period.

  • Drug Administration:

    • Administer this compound or its vehicle i.p.

    • After a suitable interval (e.g., 30 minutes), administer haloperidol i.p. to induce an increase in the firing rate of the dopamine neuron.

  • Data Acquisition and Analysis:

    • Continuously record the firing rate of the neuron before and after the administration of haloperidol.

    • In a separate group of control animals, record the effect of haloperidol following vehicle administration.

    • Compare the change in firing rate in the SSR 146977-pretreated group to the control group.

    • Analyze the data using appropriate statistical tests to determine if SSR 146977 significantly prevents the haloperidol-induced increase in neuronal activity.

dopamine_neuron_workflow Start Start Anesthesia Anesthetize Animal and Mount in Stereotaxic Frame Start->Anesthesia Surgery Perform Craniotomy over VTA Anesthesia->Surgery Recording_Setup Lower Electrode and Identify Dopamine Neuron Surgery->Recording_Setup Baseline Record Baseline Firing Rate Recording_Setup->Baseline SSR146977_Admin Administer SSR 146977 or Vehicle (i.p.) Baseline->SSR146977_Admin Haloperidol_Admin Administer Haloperidol (i.p.) SSR146977_Admin->Haloperidol_Admin Post_Drug_Recording Record Post-Haloperidol Firing Rate Haloperidol_Admin->Post_Drug_Recording Analysis Compare Firing Rate Changes between Groups Post_Drug_Recording->Analysis End End Analysis->End

Caption: Workflow for In Vivo Electrophysiological Recording of Dopamine Neurons.

References

Application Notes and Protocols: SSR146977 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effective dosage and experimental protocols for the use of SSR146977 hydrochloride, a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor, in rodent models. The following information is synthesized from preclinical studies and is intended to guide researchers in designing their own experiments.

Core Principles

SSR146977 acts by blocking the binding of neurokinin B (NKB) to the NK3 receptor, thereby inhibiting downstream signaling pathways. In rodent models, this antagonism has been shown to elicit various physiological and behavioral effects, making it a compound of interest for investigating conditions modulated by the NK3 receptor.

Quantitative Data Summary

The effective dosage of SSR146977 hydrochloride varies depending on the rodent species, the route of administration, and the specific experimental model being used. The following tables summarize the quantitative data from key preclinical studies.

Table 1: In Vivo Efficacy of SSR146977 in Gerbils

Experimental ModelRoute of AdministrationEffective Dose (ID50 or Active Dose)Observed Effect
NK3 Receptor-Mediated Turning BehaviorIntraperitoneal (i.p.)0.2 mg/kgInhibition of turning behavior
NK3 Receptor-Mediated Turning BehaviorOral (p.o.)0.4 mg/kgInhibition of turning behavior
NK3 Receptor-Mediated Decrease in Locomotor ActivityIntraperitoneal (i.p.)10 and 30 mg/kgPrevention of decreased locomotor activity

Table 2: In Vivo Efficacy of SSR146977 in Guinea Pigs

Experimental ModelRoute of AdministrationEffective DoseObserved Effect
Senktide-Induced Acetylcholine Release in HippocampusIntraperitoneal (i.p.)0.3 and 1 mg/kgAntagonism of acetylcholine release
Senktide-Induced Norepinephrine Release in Prefrontal CortexIntraperitoneal (i.p.)0.3 mg/kgAntagonism of norepinephrine release
Haloperidol-Induced Increase in Spontaneously Active Dopamine A10 NeuronsIntraperitoneal (i.p.)1 and 3 mg/kgPrevention of the increase in active neurons
Citric Acid-Induced CoughIntraperitoneal (i.p.)0.03 - 1 mg/kgInhibition of cough
Bronchial Hyperresponsiveness to AcetylcholineIntraperitoneal (i.p.)0.1 - 1 mg/kgInhibition of hyperresponsiveness
Histamine-Induced Bronchial Microvascular PermeabilityIntraperitoneal (i.p.)0.1 - 1 mg/kgInhibition of permeability

Table 3: In Vitro Activity of SSR146977

AssayCell Type/TissueParameterValue
[³H]Neurokinin B BindingCHO cells (human NK3 receptor)Kᵢ0.26 nM
Senktide-Induced Inositol Monophosphate FormationCHO cells (human NK3 receptor)IC₅₀7.8 - 13 nM
Senktide-Induced Intracellular Calcium MobilizationCHO cells (human NK3 receptor)IC₅₀10 nM
[MePhe⁷]Neurokinin B-Induced ContractionsGuinea Pig IleumpA₂9.07
Senktide-Induced Firing Rate IncreaseGuinea Pig Locus Coeruleus (Noradrenergic Neurons)Concentration for Blockade50 nM
Senktide-Induced Firing Rate IncreaseGuinea Pig Substantia Nigra (Dopaminergic Neurons)Concentration for Blockade100 nM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

NK3 Receptor-Mediated Turning Behavior in Gerbils

Objective: To assess the central nervous system activity of SSR146977 by measuring its ability to inhibit turning behavior induced by an NK3 receptor agonist.

Materials:

  • SSR146977 hydrochloride

  • NK3 receptor agonist (e.g., senktide)

  • Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

  • Male Mongolian gerbils (60-80 g)

  • Observation chambers

Procedure:

  • Drug Preparation: Dissolve or suspend SSR146977 hydrochloride in the chosen vehicle to the desired concentrations for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Acclimation: Allow gerbils to acclimate to the laboratory environment for at least one week before the experiment.

  • Administration:

    • Oral (p.o.): Administer SSR146977 or vehicle by oral gavage.

    • Intraperitoneal (i.p.): Administer SSR146977 or vehicle via intraperitoneal injection.

  • Pre-treatment Time: Typically, administer SSR146977 60 minutes (for p.o.) or 30 minutes (for i.p.) before the NK3 agonist challenge.

  • Agonist Challenge: Administer the NK3 receptor agonist to induce turning behavior.

  • Observation: Immediately after the agonist challenge, place the gerbils individually into observation chambers.

  • Data Collection: Record the number of complete 360° turns made by each animal for a defined period (e.g., 30 minutes).

  • Analysis: Compare the number of turns in the SSR146977-treated groups to the vehicle-treated control group. Calculate the ID50 (the dose that inhibits the turning response by 50%).

Antagonism of Senktide-Induced Neurotransmitter Release in Guinea Pig Brain Slices

Objective: To evaluate the effect of SSR146977 on NK3 receptor-mediated neurotransmitter release in specific brain regions.

Materials:

  • SSR146977 hydrochloride

  • Senktide

  • Artificial cerebrospinal fluid (aCSF)

  • Male guinea pigs (250-350 g)

  • Brain slice preparation equipment (vibratome)

  • Superfusion system

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the guinea pig.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal slices (e.g., 300-400 µm thick) of the hippocampus or prefrontal cortex using a vibratome.

  • Incubation: Pre-incubate the brain slices in oxygenated aCSF at room temperature for at least 60 minutes.

  • Superfusion:

    • Place the slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 37°C).

    • Collect baseline fractions of the perfusate.

  • Drug Application:

    • Introduce SSR146977 into the perfusion medium at the desired concentration.

    • After a period of equilibration with SSR146977, stimulate the slices with senktide in the presence of SSR146977.

  • Fraction Collection: Continue to collect fractions of the perfusate throughout the drug application and stimulation period.

  • Neurotransmitter Analysis: Analyze the collected fractions for acetylcholine or norepinephrine content using HPLC with electrochemical detection.

  • Analysis: Compare the amount of neurotransmitter release in the presence and absence of SSR146977 to determine its antagonistic effect.

Visualizations

Signaling Pathway of NK3 Receptor Antagonism by SSR146977

NK3_Receptor_Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates SSR146977 SSR146977 SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Firing, Neurotransmitter Release) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: SSR146977 blocks the NK3 receptor signaling cascade.

Experimental Workflow for In Vivo Behavioral Studies

Experimental_Workflow Start Start: Animal Acclimation Drug_Prep Drug Preparation (SSR146977 & Vehicle) Start->Drug_Prep Administration Drug Administration (i.p. or p.o.) Drug_Prep->Administration Pretreatment Pre-treatment Period Administration->Pretreatment Challenge Behavioral Challenge (e.g., NK3 Agonist) Pretreatment->Challenge Observation Behavioral Observation & Data Collection Challenge->Observation Analysis Data Analysis (Comparison to Control) Observation->Analysis End End: Conclusion Analysis->End

Caption: General workflow for rodent behavioral experiments.

Application Notes and Protocols for SSR 146977 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor, predominantly expressed in the central nervous system, is implicated in a variety of physiological processes, including the regulation of reproductive functions and body temperature. Its endogenous ligand is neurokinin B (NKB).[2] As a Gq-protein coupled receptor, the activation of the NK3 receptor stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[2][3] Due to its role in these pathways, the NK3 receptor is a significant target for drug development, and this compound serves as a critical tool for investigating its function.

These application notes provide detailed protocols for the preparation of this compound solutions using dimethyl sulfoxide (DMSO), along with methodologies for its use in common in vitro and in vivo experimental settings.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₃₅H₄₂Cl₂N₄O₂·HCl[2]
Molecular Weight 658.11 g/mol [2]
Appearance White to off-white solid
Solubility in DMSO ≥ 65.81 mg/mL (≥ 100 mM)
Purity (HPLC) ≥98%
Mechanism of Action Selective NK3 Receptor Antagonist[1]
Binding Affinity (Ki) 0.26 nM (human NK3)[1]
Functional Potency (IC₅₀) ~10 nM (inhibition of senktide-induced calcium mobilization)[1]

Preparation of this compound Solutions with DMSO

Due to its hydrophobic nature, this compound is most effectively dissolved in DMSO for the preparation of stock solutions.

Materials
  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol for Preparing a 10 mM Stock Solution
  • Pre-weighing: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the powder. For 6.58 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Table for Preparing Various Stock Solution Concentrations:

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.658 mg
5 mM3.29 mg
10 mM6.58 mg
50 mM32.9 mg
100 mM65.81 mg
Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration of ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Prepare intermediate dilutions of the stock solution in sterile aqueous buffer or cell culture medium as needed. It is recommended to perform serial dilutions to achieve the final desired concentration.

  • Final Preparation: Add the final diluted compound to the experimental system (e.g., cell culture plate). Ensure the final DMSO concentration does not exceed the recommended limits. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an NK3 receptor agonist.

Materials:

  • Cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NK3 receptor agonist (e.g., Senktide)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed the NK3 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with Assay Buffer. Incubate the cells with the calcium-sensitive dye solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.

  • Antagonist Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound (prepared in Assay Buffer) for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence reading. Add the NK3 receptor agonist (e.g., Senktide at its EC₈₀ concentration) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound and plot the data to determine the IC₅₀ value.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the NK3 receptor.

Materials:

  • Cell membranes from cells expressing the human NK3 receptor

  • Radiolabeled NK3 receptor ligand (e.g., [³H]-SB222200 or ¹²⁵I-[MePhe⁷]NKB)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail and a scintillation counter

Protocol:

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Binding Buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: A high concentration of an unlabeled NK3 ligand, radioligand, and cell membrane suspension.

    • Competition Binding: Varying concentrations of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters and wash with ice-cold Wash Buffer to separate bound from free radioligand.

  • Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Diagrams

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq Gαq/11 NK3R->Gq Activates SSR146977 SSR 146977 hydrochloride SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Cellular_Response Downstream Cellular Responses DAG->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: NK3 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Antagonist Assay

Experimental_Workflow Start Start: Prepare SSR 146977 Stock (10 mM in DMSO) Prepare_Working Prepare Working Solutions (Serial Dilution) Start->Prepare_Working Incubate_Antagonist Pre-incubate with SSR 146977 Prepare_Working->Incubate_Antagonist Cell_Culture Culture NK3R- Expressing Cells Assay_Prep Assay Preparation (e.g., Dye Loading) Cell_Culture->Assay_Prep Assay_Prep->Incubate_Antagonist Stimulate_Agonist Stimulate with NK3 Agonist Incubate_Antagonist->Stimulate_Agonist Measure_Response Measure Response (e.g., Fluorescence) Stimulate_Agonist->Measure_Response Data_Analysis Data Analysis (IC₅₀ Determination) Measure_Response->Data_Analysis

Caption: In Vitro Antagonist Assay Workflow.

References

Administration Routes for SSR146977 Hydrochloride in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective NK3 receptor antagonist, SSR146977 hydrochloride, in the context of animal research. This document includes detailed protocols for oral, intraperitoneal, and intravenous administration in rodent models, alongside available data on dosing and solubility.

Data Presentation

The following tables summarize the available quantitative data for the administration of SSR146977 hydrochloride. It is important to note that publicly available pharmacokinetic data (such as Cmax, Tmax, bioavailability, and half-life) for SSR146977 hydrochloride is limited. The presented data is derived from in vivo efficacy studies.

Table 1: Solubility of SSR146977 Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO65.81100
Ethanol65.81100

Data sourced from supplier technical data sheets.

Table 2: Reported Doses for In Vivo Efficacy Studies

SpeciesAdministration RouteDose Range (mg/kg)Observed Effect
GerbilsIntraperitoneal (i.p.)0.2 (ID50)Inhibition of turning behavior.[1]
GerbilsIntraperitoneal (i.p.)10 - 30Prevention of decreased locomotor activity.[1]
GerbilsOral (p.o.)0.4 (ID50)Inhibition of turning behavior.[1]
Guinea PigsIntraperitoneal (i.p.)0.1 - 1Inhibition of bronchial hyperresponsiveness.[1]
Guinea PigsIntraperitoneal (i.p.)0.03 - 1Inhibition of cough.[1]
Guinea PigsIntraperitoneal (i.p.)0.3 - 1Antagonism of senktide-induced acetylcholine release in the hippocampus.[1]
Guinea PigsIntraperitoneal (i.p.)0.3Antagonism of senktide-induced norepinephrine release in the prefrontal cortex.[1]
Guinea PigsIntraperitoneal (i.p.)1 - 3Prevention of haloperidol-induced increase of spontaneously active dopamine A10 neurons.[1]

Experimental Protocols

The following are detailed, generalized protocols for the administration of SSR146977 hydrochloride to rodents. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.

Protocol 1: Oral Administration (Gavage)

This protocol is suitable for the precise oral delivery of a known quantity of SSR146977 hydrochloride.

Materials:

  • SSR146977 hydrochloride

  • Appropriate vehicle (e.g., distilled water, 0.5% methylcellulose, or a specialized formulation for poorly soluble compounds)

  • Gavage needles (flexible or curved, appropriate size for the animal)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose and the animal's weight, calculate the required amount of SSR146977 hydrochloride.

    • Dissolve or suspend the compound in the chosen vehicle. Given its solubility profile, initial dissolution in a small amount of DMSO or ethanol may be necessary before further dilution in an aqueous vehicle to create a suspension. The final concentration of the organic solvent should be minimized and tested for tolerability.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Procedure:

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.

    • Allow the animal to swallow the tube as it is advanced. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the dosing solution.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 2: Intraperitoneal (IP) Administration

This route allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • SSR146977 hydrochloride

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO in saline)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol or other suitable disinfectant

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution or suspension of SSR146977 hydrochloride in the chosen vehicle. If using a co-solvent like DMSO, the final concentration should be low (typically <10%) to avoid peritoneal irritation.

  • Animal Handling and Restraint:

    • Weigh the animal for accurate dose calculation.

    • Restrain the animal securely, exposing the abdomen.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the solution slowly and smoothly.

  • Post-Administration Monitoring:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intravenous (IV) Administration

This method provides immediate and 100% bioavailability of the compound. It is technically more challenging and requires appropriate training.

Materials:

  • SSR146977 hydrochloride

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose in water, or a specialized solubilizing vehicle for poorly soluble compounds). A common vehicle for poorly soluble compounds is a mixture of solvents like N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).

  • Sterile syringes and needles (27-30 gauge for mice, 25-27 gauge for rats)

  • Animal restrainer

  • Heat lamp or warming pad (to dilate the tail veins)

  • 70% ethanol or other suitable disinfectant

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile, clear solution of SSR146977 hydrochloride. The compound must be fully dissolved to prevent embolism. Given its solubility, a co-solvent system is likely necessary. The final formulation must be sterile and have a pH close to physiological levels.

  • Animal Preparation:

    • Weigh the animal.

    • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

    • Place the animal in a suitable restrainer.

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Inject the solution slowly. Observe for any swelling at the injection site, which would indicate a subcutaneous injection.

  • Post-Administration Monitoring:

    • Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor its recovery and for any adverse effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_compound SSR146977 HCl prep_vehicle Select Vehicle prep_compound->prep_vehicle Solubility Data prep_solution Prepare Dosing Solution/Suspension prep_vehicle->prep_solution admin_po Oral (Gavage) prep_solution->admin_po admin_ip Intraperitoneal prep_solution->admin_ip admin_iv Intravenous prep_solution->admin_iv eval_pk Pharmacokinetic Analysis admin_po->eval_pk eval_pd Pharmacodynamic (Efficacy) Studies admin_po->eval_pd admin_ip->eval_pk admin_ip->eval_pd admin_iv->eval_pk admin_iv->eval_pd

Caption: Experimental workflow for in vivo studies.

signaling_pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds PLC Phospholipase C (PLC) NK3R->PLC Activates SSR146977 SSR146977 HCl SSR146977->NK3R Antagonizes IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 receptor signaling pathway antagonism.

References

Application Notes and Protocols for Studying Respiratory Hyperresponsiveness with SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Tachykinins, such as neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory and neurological conditions.[4][5] In the respiratory system, the activation of NK3 receptors is associated with the development of bronchial hyperresponsiveness, a key feature of asthma and other respiratory diseases.[6][7] this compound, by blocking the action of NKB at the NK3 receptor, presents a valuable pharmacological tool for investigating the role of this signaling pathway in respiratory hyperresponsiveness and for the preclinical evaluation of potential therapeutic agents.[1][2]

These application notes provide detailed protocols for utilizing this compound in established guinea pig models of respiratory hyperresponsiveness. The guinea pig is a well-validated model for asthma research due to the anatomical and physiological similarities of its respiratory system to that of humans.[8]

Mechanism of Action

This compound is a competitive antagonist of the NK3 receptor. It inhibits the binding of NKB to the receptor, thereby blocking downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and neurogenic inflammation.[1][5] The binding of NKB to the G-protein coupled NK3 receptor typically activates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which contributes to airway smooth muscle contraction and the subsequent bronchoconstriction characteristic of an asthma attack. By preventing the initial binding of NKB, this compound effectively inhibits this entire signaling cascade.

Data Presentation

In Vitro Activity of SSR 146977
ParameterCell LineLigandValueReference
Ki CHO (human NK3)[³H]Neurokinin B0.26 nM[1][3]
IC50 CHO (human NK3)Senktide-induced inositol monophosphate formation7.8 - 13 nM[1]
IC50 CHO (human NK3)Senktide-induced intracellular calcium mobilization10 nM[1]
In Vivo Efficacy of this compound in Guinea Pigs
ModelEndpointEffective Dose (i.p.)Reference
Acetylcholine-induced Bronchial Hyperresponsiveness Inhibition of exaggerated bronchoconstriction0.1 - 1 mg/kg[1]
Citric Acid-induced Cough Reduction in cough frequency0.03 - 1 mg/kg[1]
Histamine-induced Bronchial Microvascular Permeability Inhibition of plasma extravasation0.1 - 1 mg/kg[1]

Signaling Pathway

NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates SSR146977 This compound SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates AHR Airway Hyperresponsiveness Ca_release->AHR Leads to

Caption: this compound blocks the NK3 receptor signaling pathway.

Experimental Protocols

Neurokinin B-Induced Airway Hyperresponsiveness Model

This model directly assesses the ability of this compound to antagonize NK3 receptor-mediated airway hyperresponsiveness.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Neurokinin B (NKB)

  • Acetylcholine (ACh)

  • Urethane (anesthetic)

  • Saline (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Whole-body plethysmograph or invasive setup for measuring airway resistance and compliance

  • Nebulizer

Procedure:

  • Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment.

  • This compound Administration: Administer this compound (0.1 - 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the NKB challenge.

  • Induction of Hyperresponsiveness: Expose conscious and unrestrained guinea pigs to an aerosol of NKB (e.g., 10⁻⁶ M to 10⁻⁴ M) for a defined period (e.g., 5 minutes) in a whole-body plethysmograph chamber.

  • Anesthesia: 24 hours after the NKB challenge, anesthetize the guinea pigs with urethane (1.25 g/kg, i.p.).

  • Surgical Preparation (for invasive measurement):

    • Perform a tracheotomy and cannulate the trachea.

    • Cannulate the jugular vein for intravenous (i.v.) administration of acetylcholine.

    • Connect the tracheal cannula to a ventilator and a pressure transducer to measure airway resistance and dynamic compliance.

  • Acetylcholine Challenge: Administer increasing concentrations of acetylcholine (e.g., 1 to 10 µg/kg, i.v.) and record the changes in airway mechanics. In non-invasive plethysmography, expose the animals to aerosolized acetylcholine.

  • Data Analysis: Compare the dose-response curves to acetylcholine between the vehicle-treated and this compound-treated groups. A rightward shift in the dose-response curve in the treated group indicates inhibition of hyperresponsiveness.

Acclimatization Animal Acclimatization (1 week) Treatment This compound or Vehicle (i.p.) (t = -60 min) Acclimatization->Treatment NKB_Challenge Neurokinin B Aerosol Challenge (t = 0 min) Treatment->NKB_Challenge Rest 24-hour Rest Period NKB_Challenge->Rest Anesthesia Anesthesia (Urethane) Rest->Anesthesia Measurement Measure Airway Responsiveness (Acetylcholine Challenge) Anesthesia->Measurement Acclimatization Animal Acclimatization (1 week) Treatment This compound or Vehicle (i.p.) (t = -60 min) Acclimatization->Treatment Citric_Acid_Challenge Citric Acid Aerosol Challenge (t = 0 min) Treatment->Citric_Acid_Challenge Measurement Record Coughs and Airway Mechanics Citric_Acid_Challenge->Measurement Sensitization1 Sensitization with Ovalbumin/Al(OH)₃ (i.p.) (Day 0 & 7) Rest Development of Allergic State (Days 8-20) Sensitization1->Rest Treatment This compound or Vehicle (i.p.) (Day 21, t = -60 min) Rest->Treatment OVA_Challenge Ovalbumin Aerosol Challenge (Day 21, t = 0 min) Treatment->OVA_Challenge Measurement Measure Airway Hyperresponsiveness (Day 22) OVA_Challenge->Measurement

References

Application of SSR 146977 Hydrochloride in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: SSR 146977 as a Tool for Investigating Anxiety and Depression

SSR 146977 hydrochloride is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are key components of the tachykinin system, which is increasingly implicated in the modulation of affective behaviors and the pathophysiology of psychiatric disorders.[2] Preclinical evidence points to the therapeutic potential of NK3 receptor antagonists in conditions such as schizophrenia, major depressive disorder, and anxiety.[2]

SSR 146977's high affinity and selectivity for the NK3 receptor make it an invaluable research tool for elucidating the role of this system in the neurocircuitry of emotion and stress.[1] It effectively blocks the signaling cascade initiated by NK3 receptor activation, which involves Gq/11 protein coupling and subsequent activation of phospholipase C.[3] This mechanism provides a specific means to probe the downstream consequences of NK3 receptor blockade on neuronal activity and behavior.

In behavioral neuroscience, SSR 146977 can be employed in various rodent models to assess its anxiolytic-like and antidepressant-like properties. Standard paradigms such as the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are appropriate for characterizing its behavioral profile. While direct published data for SSR 146977 in these specific models is limited, studies using other selective NK3 receptor antagonists, such as SR 142801, have demonstrated clear antidepressant-like effects in the FST, reducing immobility time with an efficacy comparable to conventional antidepressants.[4] This strongly supports the utility of SSR 146977 for similar investigations.

This document provides detailed protocols for utilizing this compound in key behavioral assays, summarizes its pharmacological data, and illustrates its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SSR 146977 and the behavioral effects of a closely related NK3 receptor antagonist.

Table 1: In Vitro Pharmacological Profile of SSR 146977

ParameterSpecies/SystemValueReference(s)
Ki (Binding Affinity) Human NK3 Receptor (CHO cells)0.26 nM[1]
IC50 (Inositol Monophosphate Formation) Human NK3 Receptor (CHO cells)7.8 - 13 nM[1]
IC50 (Intracellular Ca2+ Mobilization) Human NK3 Receptor (CHO cells)10 nM[1]
pA2 (Functional Antagonism) Guinea Pig Ileum9.07[1]

Table 2: In Vivo Neurochemical and Behavioral Effects of SSR 146977

Model / EffectSpeciesAdministration RouteEffective Dose(s)Reference(s)
Inhibition of Turning Behavior Gerbili.p.ID50: 0.2 mg/kg[1]
Inhibition of Turning Behavior Gerbilp.o.ID50: 0.4 mg/kg[1]
Antagonism of Senktide-induced ACh Release (Hippocampus) Guinea Pigi.p.0.3 - 1 mg/kg[1]
Antagonism of Senktide-induced NE Release (PFC) Guinea Pigi.p.0.3 mg/kg[1]
Prevention of Haloperidol-induced Dopamine A10 Activation Guinea Pigi.p.1 - 3 mg/kg[1]

Table 3: Behavioral Effects of the NK3 Receptor Antagonist SR 142801 in the Forced Swim Test

SpeciesAdministration RouteDose (mg/kg)Effect on Immobility TimeReference(s)
Rati.p.2.5Significant Decrease[4]
Rati.p.5.0Significant Decrease[4]
Rati.p.10.0Significant Decrease[4]

Note: SR 142801 is presented as a proxy for SSR 146977 to demonstrate the expected antidepressant-like effects of a selective NK3 receptor antagonist in a standard behavioral model.

Signaling Pathway and Experimental Workflows

Signaling Pathway

The primary mechanism of action for SSR 146977 is the competitive antagonism of the NK3 receptor, which is predominantly coupled to the Gq/11 G-protein. The diagram below illustrates this signaling pathway.

NK3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3 Receptor Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates SSR SSR 146977 (Antagonist) SSR->NK3R Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets Behavioral_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1-2 weeks) A2 Habituation to Handling (3-5 days) A1->A2 A3 Prepare SSR 146977 Solution (e.g., in vehicle like Tween 80/saline) A2->A3 B1 Randomize Animals into Groups (Vehicle, SSR 146977 doses) B2 Administer Compound (e.g., i.p. or p.o.) 30-60 min pre-test B1->B2 B3 Perform Behavioral Test (e.g., EPM or FST) B2->B3 C1 Record & Score Behavior (Automated tracking or manual scoring) B3->C1 C2 Extract Key Parameters (e.g., % Time in Open Arms, Immobility Duration) C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3

References

Dissolving SSR 146977 Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution and use of SSR 146977 hydrochloride in cell culture experiments. SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor, making it a valuable tool for studying the physiological and pathological roles of the NK3 receptor signaling pathway. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This guide outlines the solubility of this compound, provides a step-by-step protocol for preparing stock and working solutions, and includes essential considerations for its application in cell-based assays.

Introduction to this compound

This compound is a highly selective antagonist of the neurokinin 3 (NK3) receptor, a G-protein coupled receptor (GPCR) that binds the endogenous ligand neurokinin B (NKB). The NK3 receptor is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including reproductive function, regulation of mood, and nociception. As a potent antagonist, this compound is instrumental in elucidating the downstream effects of NK3 receptor blockade. In vitro studies have demonstrated its ability to inhibit agonist-induced intracellular signaling cascades, such as inositol monophosphate formation and calcium mobilization, with high potency.[1]

Solubility Data

This compound exhibits good solubility in common organic solvents suitable for preparing stock solutions for cell culture applications. It is crucial to use high-purity solvents to avoid introducing contaminants into your experiments.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO65.81100
Ethanol65.81100
Data sourced from multiple suppliers and is based on a molecular weight of 658.11 g/mol .

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile cell culture plates or flasks

  • Personal protective equipment (lab coat, gloves, safety glasses)

Preparation of Stock Solution (10 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Preparation of Working Solutions

It is critical to maintain the final solvent concentration in the cell culture medium at a level that is non-toxic to the cells. The final concentration of DMSO or ethanol should ideally be kept at or below 0.1% to 0.5% (v/v), although some robust cell lines may tolerate up to 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Example: Preparing a 100 nM working solution from a 10 mM stock solution.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. To do this, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture vessel. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate stock.

  • Vehicle Control: In a separate well, add the same volume of the solvent (e.g., 1 µL of the medium used for the intermediate dilution, which contains a diluted concentration of DMSO) to the same final volume of cell culture medium.

Note on Working Concentrations: The optimal working concentration of this compound will depend on the specific cell type, the assay being performed, and the concentration of the NK3 receptor agonist being used. Based on published data, effective concentrations for inhibiting agonist-induced responses in vitro are in the low nanomolar range.[1] For example, IC50 values for inhibiting senktide-induced inositol monophosphate formation and intracellular calcium mobilization in CHO cells are reported to be between 7.8-13 nM and 10 nM, respectively.[1] Concentrations of 50 nM and 100 nM have also been used to effectively block agonist-induced effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell-Based Assay weigh Weigh SSR 146977 HCl Powder add_dmso Add DMSO (e.g., to 10 mM) weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock intermediate_dilution Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) store_stock->intermediate_dilution final_dilution Add to Cell Culture (e.g., to 100 nM) intermediate_dilution->final_dilution vehicle_control Prepare Vehicle Control intermediate_dilution->vehicle_control incubate Incubate Cells final_dilution->incubate vehicle_control->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

NK3 Receptor Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the binding of neurokinin B (NKB) to the NK3 receptor. The diagram below outlines this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (NKB) NK3R NK3 Receptor (Gq/11-coupled) NKB->NK3R Activates PLC Phospholipase C (PLC) NK3R->PLC Activates SSR146977 SSR 146977 HCl SSR146977->NK3R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

References

Application Notes and Protocols for Intraperitoneal Injection of SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR 146977 hydrochloride is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. It is a valuable tool for investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B. The tachykinin system, including the NK3 receptor, is implicated in a variety of biological processes, particularly in the central nervous system, and is a target for the development of therapeutics for neuropsychiatric and other disorders. These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in preclinical animal models, along with relevant quantitative data and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following table summarizes the effective doses of this compound administered via intraperitoneal injection in various in vivo studies.

Animal ModelApplicationDoses (IP)Observed EffectReference
GerbilInhibition of turning behavior0.2 mg/kgID50 for inhibiting turning behavior[1]
GerbilPrevention of decreased locomotor activity10 and 30 mg/kgPrevented the decrease in locomotor activity mediated by NK3 receptor stimulation[1]
Guinea PigAntagonism of senktide-induced acetylcholine release in the hippocampus0.3 and 1 mg/kgAntagonized the effects of the NK3 receptor agonist senktide[1]
Guinea PigAntagonism of senktide-induced norepinephrine release in the prefrontal cortex0.3 mg/kgAntagonized the effects of the NK3 receptor agonist senktide[1]
Guinea PigPrevention of haloperidol-induced increase in spontaneously active dopamine A10 neurons1 and 3 mg/kgPrevented the haloperidol-induced increase in the number of active neurons[1]
Guinea PigInhibition of bronchial hyperresponsiveness and microvascular permeability0.1 - 1 mg/kgInhibited acetylcholine-induced bronchial hyperresponsiveness and histamine-induced microvascular permeability[1]
Guinea PigInhibition of citric acid-induced cough0.03 - 1 mg/kgDose-dependent inhibition of cough[1]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Due to the poor aqueous solubility of the compound, a stock solution in an organic solvent is recommended.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Dosing Solution Preparation:

For intraperitoneal injection, the stock solution must be diluted to the final desired concentration in a vehicle that is well-tolerated by the animals. It is crucial to minimize the percentage of organic solvent in the final injection volume to avoid toxicity.

  • Materials:

    • This compound stock solution

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile polypropylene tubes

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution to be prepared.

    • Dilute the stock solution with sterile saline or PBS to the final concentration. Note: The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total injection volume. A pilot study to determine the optimal vehicle composition that ensures solubility and minimizes adverse effects is recommended.

    • Vortex the dosing solution thoroughly to ensure homogeneity.

    • Prepare a vehicle control solution containing the same concentration of DMSO in saline or PBS as the drug solution.

Intraperitoneal Injection Protocol (Rodents)

This protocol provides a general guideline for intraperitoneal injection in rodents (e.g., mice, rats, gerbils, guinea pigs). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Materials:

    • Prepared dosing solution of this compound

    • Vehicle control solution

    • Sterile syringes (1 mL or 3 mL)

    • Sterile needles (25-27 gauge)

    • Animal scale

    • 70% ethanol

  • Procedure:

    • Weigh the animal to determine the correct injection volume based on its body weight and the desired dose (mg/kg).

    • Gently restrain the animal. For mice and rats, one common method is to scruff the animal to immobilize the head and body.

    • Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start with a fresh preparation.

    • Inject the calculated volume of the dosing solution or vehicle control smoothly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Visualizations

Signaling Pathway of the NK3 Receptor

The following diagram illustrates the canonical signaling pathway activated by the tachykinin NK3 receptor, which is antagonized by SSR 146977.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R Tachykinin NK3 Receptor NKB->NK3R Binds Gq_G11 Gq/11 Protein NK3R->Gq_G11 Activates SSR146977 SSR 146977 SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and its antagonism by SSR 146977.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using intraperitoneal injection of this compound.

Caption: General workflow for in vivo studies with this compound.

References

Application Notes: SSR 146977 Hydrochloride for Neurokinin 3 (NK3) Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SSR 146977 hydrochloride is a potent, selective, and non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] Its high affinity and specificity make it an invaluable tool compound for researchers investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B (NKB). The NK3 receptor is implicated in a variety of biological processes, including the regulation of reproductive hormone secretion, thermoregulation, and neuropsychiatric functions.[3][4] These application notes provide a comprehensive overview of SSR 146977's properties, along with detailed protocols for its use in key in-vitro and in-vivo experimental paradigms.

Physicochemical Properties
PropertyValue
Chemical Name N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-piperidinyl]-N,N-dimethylurea hydrochloride
Molecular Formula C₃₅H₄₂Cl₂N₄O₂·HCl
Molecular Weight 658.11 g/mol
CAS Number 264618-38-4
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Storage Store at +4°C.

Data Presentation: Pharmacological Profile

SSR 146977 exhibits high affinity for the human NK3 receptor and demonstrates potent functional antagonism in various assays.

Table 1: In-Vitro Activity of SSR 146977
Assay TypeReceptor/Cell LineSpeciesParameterValueReference
Radioligand Binding NK3 Receptor (CHO cells)HumanKᵢ (vs. [³H]-Neurokinin B)0.26 nM[1][2]
Radioligand Binding NK2 Receptor (CHO cells)HumanKᵢ19.3 nM
Functional Assay NK3 Receptor (CHO cells)HumanIC₅₀ (vs. Senktide-induced Inositol Monophosphate formation)7.8 - 13 nM[1]
Functional Assay NK3 Receptor (CHO cells)HumanIC₅₀ (vs. Senktide-induced Calcium Mobilization)10 nM[1]
Ex-Vivo Assay [MePhe⁷]NKB-induced contractionGuinea PigpA₂9.07[1]
Table 2: In-Vivo Efficacy of SSR 146977
ModelEffect MeasuredSpeciesRouteParameter/DoseReference
NK3-mediated turning behavior Inhibition of turningGerbili.p.ID₅₀ = 0.2 mg/kg[1]
NK3-mediated turning behavior Inhibition of turningGerbilp.o.ID₅₀ = 0.4 mg/kg[1]
Senktide-induced ACh release Antagonism of release in hippocampusGuinea Pigi.p.0.3 and 1 mg/kg[1]
Senktide-induced NE release Antagonism of release in prefrontal cortexGuinea Pigi.p.0.3 mg/kg[1]
Haloperidol-induced activation Prevention of increased active dopamine A10 neuronsGuinea Pigi.p.1 and 3 mg/kg[1]
Citric acid-induced cough Inhibition of coughGuinea Pigi.p.0.03 - 1 mg/kg[1]

Signaling Pathways and Visualizations

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by its ligand, Neurokinin B (NKB), it initiates a cascade leading to intracellular calcium release. SSR 146977 acts by competitively blocking NKB from binding to this receptor.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK3R NK3 Receptor Gq Gαq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NKB Neurokinin B (NKB) (Ligand) NKB->NK3R Binds & Activates SSR SSR 146977 SSR->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Responses DAG->Response Ca Ca²⁺ ER->Ca Releases Ca->Response

Caption: NK3 receptor signaling cascade and point of inhibition by SSR 146977.

Experimental Protocols

Protocol 1: In-Vitro Radioligand Binding Assay (Competition)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of SSR 146977 for the NK3 receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity of SSR 146977 by measuring its ability to displace a known radioligand (e.g., [³H]-Neurokinin B) from the NK3 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK3 receptor.

  • Radioligand: [³H]-Neurokinin B or [¹²⁵I]-labeled NK3 agonist.

  • This compound stock solution (in DMSO or ethanol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the pellet in fresh, cold Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 5-20 µg protein per well.[5]

  • Compound Dilution: Prepare a serial dilution of SSR 146977 in Assay Buffer, typically covering a concentration range from 10⁻¹² M to 10⁻⁵ M. Also prepare a vehicle control.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[5]

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB (e.g., 1 µM), 50 µL radioligand, 150 µL membrane suspension.

    • Competition Binding: 50 µL of each SSR 146977 dilution, 50 µL radioligand, 150 µL membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[5]

  • Quantification: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of SSR 146977.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Radioligand_Workflow start Start prep Prepare Reagents: - NK3 Membranes - [3H]-NKB (Radioligand) - SSR 146977 Dilutions start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Separate Bound/Free Ligand via Vacuum Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competitive binding assay.
Protocol 2: In-Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of SSR 146977 to block NK3 receptor agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist potency (IC₅₀) of SSR 146977.

Materials:

  • CHO or HEK293 cells stably expressing the human NK3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • NK3 receptor agonist: Senktide or Neurokinin B.

  • This compound stock solution.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed the NK3-expressing cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Compound Pre-incubation: Add 50 µL of varying concentrations of SSR 146977 (or vehicle) to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds.

    • Using the automated dispenser, inject 50 µL of an EC₈₀ concentration of the agonist (e.g., Senktide) into each well.

    • Immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (Peak - Baseline) for each well.

    • Normalize the data, setting the response to the agonist-only wells as 100% and the vehicle-only wells as 0%.

    • Plot the normalized response against the log concentration of SSR 146977 and fit the curve using non-linear regression to determine the IC₅₀ value.

SSR 146977 as a Tool Compound

SSR 146977's selectivity allows researchers to dissect the specific contributions of the NK3 receptor system in complex biological processes, both in vitro and in vivo. It serves to validate the NK3 receptor as a therapeutic target and to probe its role in disease models for conditions like schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[3][6][7][8]

Tool_Compound_Logic cluster_vitro In Vitro / Ex Vivo Studies cluster_vivo In Vivo Studies compound SSR 146977 (Potent & Selective NK3 Antagonist) binding Binding Assays (Ki determination) compound->binding Application functional Functional Assays (IC50, pA2) compound->functional Application electrophys Electrophysiology (Neuronal Firing) compound->electrophys Application behavior Behavioral Models (e.g., Schizophrenia, Anxiety) compound->behavior Application hormone Hormone Secretion (LH, Testosterone) compound->hormone Application physio Physiological Readouts (e.g., Cough, Thermoregulation) compound->physio Application outcome Research Outcomes binding->outcome functional->outcome electrophys->outcome behavior->outcome hormone->outcome physio->outcome elucidate Elucidate NK3 Receptor Physiology & Pathology outcome->elucidate validate Validate NK3R as a Therapeutic Target outcome->validate

Caption: Logical flow of using SSR 146977 as a tool in NK3 receptor research.

References

Application Notes and Protocols for the Investigation of Neurokinin 3 (NK3) Receptor Antagonists in Chronic Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific studies detailing the long-term administration of SSR 146977 hydrochloride in chronic preclinical models have been published. The following application notes and protocols are based on the known pharmacology of NK3 receptor antagonists and generalized methodologies for chronic studies. The provided experimental data is from a study on a different NK3 receptor antagonist, fezolinetant, and is included for illustrative purposes.

Introduction to SSR 146977 and the NK3 Receptor

SSR 146977 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] The NK3 receptor is primarily activated by its endogenous ligand, neurokinin B (NKB). This receptor is predominantly expressed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including reproductive function, neurotransmission, and thermoregulation.

Mechanism of Action: In vitro studies have demonstrated that SSR 146977 competitively inhibits the binding of neurokinin B to the NK3 receptor. For instance, in Chinese hamster ovary cells expressing the human NK3 receptor, SSR 146977 inhibited the binding of radioactive neurokinin B with a high affinity (Ki = 0.26 nM).[1][2] This antagonism blocks the downstream signaling cascade typically initiated by NKB binding, which involves the formation of inositol monophosphate and mobilization of intracellular calcium.[1][2]

Acute in vivo studies have shown that SSR 146977 can modulate various physiological responses. For example, it has been shown to inhibit behaviors mediated by NK3 receptor stimulation in gerbils and to antagonize senktide-induced acetylcholine and norepinephrine release in the hippocampus and prefrontal cortex of guinea pigs, respectively.[1][2]

Potential Applications in Chronic Models

Given the role of the NKB/NK3R signaling pathway in various chronic conditions, long-term studies with NK3 receptor antagonists like SSR 146977 are warranted. Potential chronic models for investigation include:

  • Menopausal Vasomotor Symptoms: The most clinically advanced application for NK3 receptor antagonists is the treatment of hot flashes associated with menopause.[3] Animal models, such as the ovariectomized (OVX) rat, are used to mimic the hormonal changes of menopause and study the effects of compounds on thermoregulation.[4]

  • Polycystic Ovary Syndrome (PCOS): Altered NKB signaling is implicated in the pathophysiology of PCOS. Chronic administration in animal models of PCOS could be used to evaluate effects on hormonal dysregulation and reproductive function.

  • Schizophrenia: While initial development for this indication was not pursued, the role of NK3 receptors in dopaminergic pathways suggests potential utility that could be explored in chronic models of psychosis.[3]

Quantitative Data from a Preclinical Chronic Study of an NK3 Receptor Antagonist (Fezolinetant)

The following data is from a study on the NK3 receptor antagonist fezolinetant in an ovariectomized (OVX) rat model of menopause. The drug was administered orally twice daily for one week.[4] This data is presented to illustrate the types of endpoints that can be assessed in a chronic study of an NK3 receptor antagonist.

ParameterVehicle (OVX Rats)Fezolinetant (1 mg/kg)Fezolinetant (3 mg/kg)Fezolinetant (10 mg/kg)
Plasma LH (ng/mL)5.8 ± 0.45.1 ± 0.34.2 ± 0.33.1 ± 0.2
Plasma FSH (ng/mL)28.1 ± 1.227.5 ± 1.526.9 ± 1.325.8 ± 1.1
Body Weight Gain (g)25.4 ± 1.822.1 ± 1.518.9 ± 1.215.6 ± 1.1
Tail Skin Temperature (°C)33.5 ± 0.233.1 ± 0.332.7 ± 0.232.2 ± 0.1

*Note: Data are presented as mean ± SEM. * indicates a statistically significant difference from the vehicle group. Data is adapted from a study on fezolinetant in ovariectomized rats.[4]

Detailed Experimental Protocol: Long-Term Administration in an Ovariectomized Rat Model

This protocol provides a generalized framework for evaluating an NK3 receptor antagonist like SSR 146977 in a chronic model of menopause.

4.1. Animal Model

  • Species and Strain: Adult female Sprague-Dawley rats (200-250 g).

  • Surgery: Bilateral ovariectomy (OVX) is performed under anesthesia to induce a state of estrogen deficiency. A sham-operated group should be included as a control.

  • Acclimation: Animals are allowed to recover for at least two weeks post-surgery to allow for the development of menopausal-like symptoms.

4.2. Drug Preparation and Administration

  • Compound: this compound.

  • Vehicle: A suitable vehicle for oral administration should be selected (e.g., 0.5% methylcellulose in sterile water).

  • Dosing: Based on acute studies, a dose range of 1-30 mg/kg can be explored.[1][2] Doses should be administered orally (p.o.) via gavage once or twice daily.

  • Duration: For a chronic study, a minimum of 4 weeks of continuous administration is recommended to assess long-term efficacy and potential side effects.

4.3. Experimental Groups

  • Sham + Vehicle: Sham-operated rats receiving the vehicle.

  • OVX + Vehicle: Ovariectomized rats receiving the vehicle.

  • OVX + SSR 146977 (Low Dose): Ovariectomized rats receiving a low dose of the compound.

  • OVX + SSR 146977 (Mid Dose): Ovariectomized rats receiving a medium dose of the compound.

  • OVX + SSR 146977 (High Dose): Ovariectomized rats receiving a high dose of the compound.

4.4. Outcome Measures

  • Thermoregulation (Hot Flash Model): Tail skin temperature can be measured using a telemetric device or an infrared thermometer as an indicator of vasomotor symptoms.[4]

  • Hormonal Analysis: Blood samples should be collected at baseline and at the end of the study to measure plasma levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol.[4]

  • Behavioral Assessments: Open field tests can be conducted to assess locomotor activity and anxiety-like behavior.

  • Body Weight and Food Intake: Monitor body weight and food consumption throughout the study.

  • Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., brain, uterus) can be collected for further analysis (e.g., receptor occupancy, gene expression).

Visualizations

5.1. Signaling Pathway

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC SSR146977 SSR 146977 SSR146977->NK3R Blocks

Caption: Simplified signaling pathway of the NK3 receptor and the inhibitory action of SSR 146977.

5.2. Experimental Workflow

Chronic_Study_Workflow start Start: Adult Female Rats surgery Ovariectomy (OVX) or Sham Surgery start->surgery recovery Recovery & Acclimation (2 weeks) surgery->recovery baseline Baseline Measurements (Tail Temp, Body Weight, Blood Sample) recovery->baseline randomization Randomization to Treatment Groups baseline->randomization treatment Chronic Daily Dosing (e.g., 4 weeks) randomization->treatment monitoring Weekly Monitoring (Tail Temp, Body Weight) treatment->monitoring During Treatment end_behavior End-of-Study Behavioral Tests treatment->end_behavior monitoring->treatment end_sampling Terminal Blood & Tissue Collection end_behavior->end_sampling analysis Data Analysis (Hormone Levels, Histology, etc.) end_sampling->analysis

Caption: Generalized experimental workflow for a chronic study of an NK3R antagonist in OVX rats.

References

Troubleshooting & Optimization

SSR 146977 hydrochloride solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of SSR 146977 hydrochloride in aqueous solutions. The following information is designed to address common issues and provide clear protocols for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Its mechanism of action involves blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor.[1][4][5] This inhibition prevents the downstream signaling cascade, which includes the formation of inositol monophosphate and the mobilization of intracellular calcium.[1][3] The NK3 receptor signaling pathway is involved in various physiological processes, including the regulation of neurotransmitter release.[4][6]

Q2: What are the recommended solvents for dissolving this compound?

This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] It is recommended to prepare stock solutions in these solvents.

Q3: Is this compound soluble in aqueous solutions like water or PBS?

Q4: How should I prepare a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.

Q5: What is the stability of this compound in aqueous solutions?

There is no publicly available data on the stability of this compound in aqueous solutions at various pH values and temperatures. It is crucial for researchers to perform their own stability studies, especially if solutions are to be stored for any length of time. As a general precaution, it is advisable to prepare fresh aqueous solutions for each experiment or store them at -80°C for short periods after sterile filtration.

Q6: What are the recommended storage conditions for solid this compound and its stock solutions?

  • Solid Compound: Store at +4°C for short-term and -20°C for long-term storage.[3][10]

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound
PropertyValueReference
Molecular Weight 658.11 g/mol [3]
Formula C₃₅H₄₂Cl₂N₄O₂.HCl[3]
Solubility in DMSO Soluble to 100 mM (65.81 mg/mL)[3]
Solubility in Ethanol Soluble to 100 mM (65.81 mg/mL)[3]
Aqueous Solubility Data not publicly available

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol for Preparing Aqueous Working Solutions
  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your pre-warmed (if applicable to your experiment) aqueous buffer (e.g., PBS, Tris-HCl) to the final desired concentration.

  • Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation of poorly soluble compounds.

  • Usage: Use the freshly prepared aqueous solution immediately for your experiments to minimize the risk of degradation or precipitation.

Visualizations

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates NKB Neurokinin B (NKB) NKB->NK3R Binds to SSR146977 SSR 146977 hydrochloride SSR146977->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Solubility Start Start: Preparing Aqueous Solution Precipitation Precipitation Observed? Start->Precipitation Check_Stock Check Stock Solution (Is it clear?) Precipitation->Check_Stock Yes Successful_Dissolution Successful Dissolution Proceed with Experiment Precipitation->Successful_Dissolution No Stock_Issue Stock solution has precipitated. Prepare fresh stock. Check_Stock->Stock_Issue No Dilution_Issue Aqueous solution has precipitated. Check_Stock->Dilution_Issue Yes Lower_Concentration Try a lower final concentration. Dilution_Issue->Lower_Concentration Co_Solvent Consider adding a small amount of co-solvent (e.g., DMSO) to the aqueous buffer (check experimental tolerance). Lower_Concentration->Co_Solvent pH_Adjustment Adjust pH of the buffer. (Hydrochloride salts are often more soluble at lower pH). Co_Solvent->pH_Adjustment Reassess Reassess Experimental Design pH_Adjustment->Reassess

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Potential off-target effects of SSR 146977 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SSR 146977 hydrochloride in in vivo experiments. The information focuses on potential off-target effects, though it is important to note that publicly available, comprehensive off-target screening data for this compound is limited. The primary characterization of this compound is as a potent and selective tachykinin NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective nonpeptide antagonist of the tachykinin NK3 receptor.[1] It functions by inhibiting the binding of neurokinin B (NKB) to NK3 receptors.[1] This antagonism has been demonstrated in various assays, including the inhibition of senktide-induced inositol monophosphate formation and intracellular calcium mobilization.[1][2]

Q2: What is the known selectivity profile of this compound?

This compound shows high selectivity for the human NK3 receptor over the human NK2 receptor. The binding affinity (Ki) for the NK3 receptor is significantly higher than for the NK2 receptor.[2]

Q3: Is there any published data from broad off-target screening panels (e.g., CEREP screen) for this compound?

Based on currently available public information, there are no comprehensive off-target screening results published for this compound against a wide panel of receptors, ion channels, and enzymes. Its characterization has predominantly focused on its high affinity and selectivity for the NK3 receptor.

Q4: Have any clinical trials been conducted with this compound that report on adverse events?

Troubleshooting Guide: Investigating Potential Off-Target Effects In Vivo

Researchers observing unexpected phenotypes in their in vivo experiments with this compound should consider the following troubleshooting steps to investigate potential off-target effects.

Issue 1: An observed physiological effect is inconsistent with known NK3 receptor antagonism.

  • Possible Cause: The effect may be due to an off-target interaction.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search for the observed phenotype and its potential association with other signaling pathways.

    • Control Experiments:

      • Use a structurally unrelated NK3 antagonist to see if the effect is reproducible. If the effect is not observed with another NK3 antagonist, it strengthens the possibility of an off-target effect of SSR 146977.

      • If available, use a knockout animal model for the NK3 receptor. Administering SSR 146977 to these animals can help differentiate between on-target and off-target effects.

    • In Vitro Screening: Consider screening SSR 146977 against a commercial off-target panel (e.g., a CEREP panel) to identify potential interactions with other receptors, enzymes, or ion channels that might explain the in vivo observation.

Issue 2: Variability in experimental results between different batches of this compound.

  • Possible Cause: Differences in the purity or formulation of the compound.

  • Troubleshooting Steps:

    • Certificate of Analysis: Always review the Certificate of Analysis for each batch to confirm purity and identity.

    • Solubility and Formulation: Ensure consistent and complete solubilization of the compound. Poor solubility can lead to variable dosing and, consequently, variable results. The hydrochloride salt of SSR 146977 has specific solubility properties that should be adhered to as per the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo pharmacology of SSR 146977.

Table 1: In Vitro Binding Affinity and Functional Activity of SSR 146977

ParameterSpecies/Cell LineReceptorValueReference
Ki Human (CHO cells)NK30.26 nM[1][2]
Ki Human (CHO cells)NK219.3 nM[2]
IC50 Human (CHO cells)NK3 (Inositol Monophosphate Formation)7.8 - 13 nM[1]
IC50 Human (CHO cells)NK3 (Intracellular Calcium Mobilization)10 nM[1][2]
pA2 Guinea Pig (Ileum)NK3 ([MePhe7]NKB induced contractions)9.07[1]

Table 2: In Vivo Efficacy of SSR 146977

Animal ModelAssayRoute of AdministrationEffective Dose/ID50Reference
GerbilTurning Behaviori.p.0.2 mg/kg[1]
GerbilTurning Behaviorp.o.0.4 mg/kg[1]
GerbilDecreased Locomotor Activityi.p.10 and 30 mg/kg[1]
Guinea PigSenktide-induced ACh release in hippocampusi.p.0.3 and 1 mg/kg[1]
Guinea PigSenktide-induced NE release in prefrontal cortexi.p.0.3 mg/kg[1]
Guinea PigHaloperidol-induced increase in active dopamine A10 neuronsi.p.1 and 3 mg/kg[1]
Guinea PigBronchial hyperresponsiveness to acetylcholinei.p.0.1 - 1 mg/kg[1]
Guinea PigBronchial microvascular permeability to histaminei.p.0.1 - 1 mg/kg[1]
Guinea PigCitric acid-induced coughi.p.0.03 - 1 mg/kg[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (for Ki determination)

  • Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 or NK2 receptor.

  • Membrane Preparation: Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-SR142801 for NK3) and varying concentrations of SSR 146977.

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Protocol 2: In Vivo Turning Behavior in Gerbils

  • Animal Model: Use male Mongolian gerbils.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • NK3 Agonist Challenge: After a specified pretreatment time, administer a unilateral intrastriatal injection of an NK3 receptor agonist (e.g., aminosenktide).

  • Behavioral Observation: Observe the animals for contralateral turning behavior for a defined period (e.g., 30 minutes).

  • Data Analysis: Quantify the number of turns and calculate the dose at which SSR 146977 inhibits the turning behavior by 50% (ID50).

Visualizations

OnTargetSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates SSR146977 SSR 146977 SSR146977->NK3R Binds and Inhibits Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release CellularResponse Cellular Response Ca_release->CellularResponse

Caption: On-target signaling pathway of the NK3 receptor and its inhibition by SSR 146977.

TroubleshootingWorkflow Start Unexpected In Vivo Phenotype Observed CheckOnTarget Is the phenotype consistent with NK3 receptor antagonism? Start->CheckOnTarget OnTarget Likely On-Target Effect CheckOnTarget->OnTarget Yes OffTarget Potential Off-Target Effect CheckOnTarget->OffTarget No ControlExperiments Perform Control Experiments: - Structurally unrelated NK3 antagonist - NK3 receptor knockout model OffTarget->ControlExperiments InVitroScreening Consider In Vitro Off-Target Screening (e.g., CEREP panel) OffTarget->InVitroScreening AnalyzeResults Analyze and Compare Results ControlExperiments->AnalyzeResults InVitroScreening->AnalyzeResults

Caption: Workflow for troubleshooting unexpected in vivo effects of this compound.

References

Technical Support Center: Optimizing SSR 146977 Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SSR 146977 hydrochloride in in vitro assays. Our goal is to facilitate the optimization of its concentration to ensure specific and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the Tachykinin NK3 receptor (NK3R).[1][2] By binding to the NK3 receptor, it blocks the binding of the endogenous agonist, neurokinin B (NKB), thereby inhibiting the downstream signaling cascade. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively.[3][4]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the concentration of the agonist being used. Based on its known potency, a good starting point for most cell-based functional assays is to perform a dose-response curve ranging from 0.1 nM to 1 µM. For binding assays, concentrations around the Ki value (0.26 nM) are recommended.[1][2]

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is soluble in DMSO and ethanol up to 100 mM. For most in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks). When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line, typically less than 0.1-0.5%.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No or weak antagonist effect observed 1. This compound concentration is too low. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).
2. Agonist concentration is too high. The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 value for optimal assay sensitivity.[3]
3. Low or no NK3 receptor expression in the cell line. Confirm the expression of functional NK3 receptors in your chosen cell line using techniques such as RT-qPCR, Western blotting, or by testing a known NK3 receptor agonist.
4. Incorrect assay setup or reagents. Verify the assay protocol, including incubation times, temperatures, and the correct preparation of all buffers and reagents.
High background or non-specific effects 1. This compound concentration is too high. High concentrations of the antagonist may lead to off-target effects or non-specific binding. Lower the concentration range in your dose-response curve.
2. Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at higher concentrations. Ensure the final solvent concentration in the assay is non-toxic to the cells by running a vehicle control.
3. Compound precipitation. Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested.
Inconsistent results between experiments 1. Variability in cell culture conditions. Differences in cell passage number, confluency, or overall health can lead to variability. Standardize your cell culture and seeding procedures.
2. Inconsistent agonist or antagonist preparation. Prepare fresh dilutions of the agonist and antagonist for each experiment from a reliable stock solution to ensure consistent concentrations.
3. Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for critical measurements or ensure proper humidification during incubation.
Observed cytotoxicity 1. High concentration of this compound. Determine the cytotoxic concentration of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH release assay). Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold.
2. Contamination of reagents or cell culture. Use sterile techniques for all solution preparations and cell culture work to prevent contamination.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from published studies.

Table 1: Binding Affinity

ReceptorLigandCell LineKi (nM)Reference
Human NK3Radioactive Neurokinin BCHO0.26[1][2]
Human NK2CHO19.3

Table 2: Functional Antagonism

AssayAgonistCell LineIC50 (nM)Reference
Inositol Monophosphate FormationSenktide (10 nM)CHO (human NK3R)7.8 - 13[2]
Intracellular Calcium MobilizationSenktideCHO (human NK3R)10[2]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the NK3 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the NK3 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled NK3 receptor ligand (e.g., [³H]-SR142801 or [¹²⁵I]-MePhe⁷-NKB), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled NK3 receptor agonist).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]

Intracellular Calcium Mobilization Assay

This protocol outlines the steps for a functional assay to measure the antagonist activity of this compound.

  • Cell Seeding: Seed cells expressing the NK3 receptor into a 96-well, black, clear-bottom plate and incubate overnight.[3]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[6]

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for antagonist binding.[3]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add an NK3 receptor agonist (e.g., senktide) at its EC80 concentration to all wells and immediately begin recording the fluorescence intensity over time.[3]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[5]

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3.

  • Cell Seeding: Seed cells expressing the NK3 receptor into a suitable microplate.

  • Antagonist Addition: Add serial dilutions of this compound to the wells.

  • Agonist Stimulation: Add an NK3 receptor agonist (e.g., senktide) at its EC80 concentration to all wells except the negative control. Incubate to allow for IP1 production.

  • Detection: Lyse the cells and add the detection reagents (e.g., from an HTRF-based IP-One assay kit) according to the manufacturer's protocol.[7]

  • Readout: Measure the signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced IP1 accumulation for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurokinin B Neurokinin B (Agonist) NK3R NK3 Receptor Neurokinin B->NK3R Binds & Activates SSR146977 SSR 146977 HCl (Antagonist) SSR146977->NK3R Binds & Blocks Gq Gαq NK3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response Triggers PKC->Response Phosphorylates Targets

Caption: NK3 Receptor Signaling Pathway and Inhibition by SSR 146977 HCl.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (NK3R Expressing) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (SSR 146977 HCl & Agonist) Antagonist_Add 4. Add SSR 146977 HCl (Dose-Response) Compound_Prep->Antagonist_Add Agonist_Add 5. Add Agonist (e.g., Senktide at EC80) Compound_Prep->Agonist_Add Cell_Seeding->Antagonist_Add Antagonist_Add->Agonist_Add Incubation 6. Incubation Agonist_Add->Incubation Detection 7. Signal Detection (e.g., Fluorescence, Radioactivity) Incubation->Detection Data_Acq 8. Data Acquisition Detection->Data_Acq Calc 9. Calculate % Inhibition Data_Acq->Calc Curve_Fit 10. Dose-Response Curve Fitting Calc->Curve_Fit IC50 11. Determine IC50/Ki Curve_Fit->IC50

Caption: General Experimental Workflow for In Vitro Antagonist Assays.

References

Technical Support Center: Minimizing Side Effects of SSR 146977 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical toxicology and safety pharmacology data specifically for SSR 146977 hydrochloride is limited. This guide is compiled based on the known mechanism of action of tachykinin NK3 receptor antagonists, data from related compounds, and general principles of preclinical animal studies. The information provided is intended for guidance and experimental planning purposes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the tachykinin NK3 receptor. It works by inhibiting the binding of neurokinin B (NKB) to NK3 receptors, thereby blocking the downstream signaling pathways. This mechanism is central to its potential therapeutic effects in psychiatric disorders and airway inflammation.

Q2: What are the potential physiological systems that could be affected by this compound in animal studies?

A2: Based on the distribution and function of NK3 receptors, researchers should consider monitoring the following systems for potential side effects:

  • Central Nervous System (CNS): NK3 receptors are involved in mood, anxiety, and locomotor activity.

  • Reproductive System: NK3 receptor antagonism can modulate the hypothalamic-pituitary-gonadal (HPG) axis, potentially altering reproductive hormone levels.

  • Respiratory System: While the therapeutic effects are targeted here, off-target or exaggerated pharmacological effects could occur.

Q3: Are there any known hepatotoxicity concerns with NK3 receptor antagonists?

A3: While some NK3 receptor antagonists have been associated with transient elevations in liver transaminases in clinical trials, this is not considered a class-wide effect and appears to be compound-specific. Nevertheless, monitoring liver enzymes (e.g., ALT, AST) is a standard and recommended practice in preclinical toxicology assessments.

Troubleshooting Guide for Potential Side Effects

This guide provides troubleshooting steps for potential adverse events that may be encountered during in vivo studies with this compound.

Issue 1: Central Nervous System (CNS) Effects
  • Observed Signs: Sedation, lethargy, changes in locomotor activity, or unexpected behavioral changes.

  • Potential Cause: Exaggerated pharmacology or off-target CNS effects.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the observed effects are dose-dependent. A dose reduction may mitigate the side effects while maintaining the desired therapeutic effect.

    • Pharmacokinetic (PK) Analysis: Correlate the timing of the observed effects with the peak plasma concentration (Cmax) of the compound.

    • Behavioral Assays: Utilize a battery of behavioral tests (e.g., open field test, rotarod test) to quantify the nature and extent of the CNS effects.

    • Concomitant Medication Review: Ensure that no other administered substances could be contributing to the observed CNS effects.

Issue 2: Reproductive System Effects
  • Observed Signs: Changes in estrous cycles in females, altered testicular size or weight in males, or changes in reproductive hormone levels.

  • Potential Cause: Modulation of the hypothalamic-pituitary-gonadal (HPG) axis due to NK3 receptor antagonism.

  • Troubleshooting Steps:

    • Hormone Panel Analysis: Collect serial blood samples to analyze key reproductive hormones. For males, measure luteinizing hormone (LH) and testosterone. For females, measure LH, follicle-stimulating hormone (FSH), estradiol, and progesterone.

    • Histopathology: Conduct a thorough histopathological examination of reproductive organs (testes, ovaries, uterus) at the end of the study to identify any morphological changes.

    • Dose and Duration: Evaluate if the effects are dependent on the dose and/or the duration of treatment. Consider including recovery groups to assess the reversibility of the effects.

Data Presentation

Table 1: Potential Side Effects of NK3 Receptor Antagonists and Monitoring Parameters

Physiological SystemPotential Side EffectsMonitoring Parameters
Central Nervous System Sedation, lethargy, altered locomotor activity, behavioral changes.Clinical observations, locomotor activity monitoring, specific behavioral assays (e.g., open field, rotarod).
Reproductive System Altered reproductive hormone levels (LH, testosterone, estradiol), testicular changes.Hormone analysis (blood sampling), organ weight analysis (testes, ovaries), histopathology of reproductive tissues.
Hepatic System Potential for elevated liver enzymes (compound-specific).Serum biochemistry (ALT, AST, ALP, bilirubin).

Experimental Protocols

General Protocol for a Preclinical Toxicology Study

This protocol outlines a general framework. Specific details should be adapted based on the experimental goals and institutional guidelines (e.g., OECD, ICH).

  • Animal Model Selection: Choose a relevant species (e.g., rat, mouse, guinea pig) based on the research question and known pharmacology of NK3 receptors in that species.

  • Dose Formulation and Administration:

    • Prepare this compound in a suitable vehicle. Conduct stability and homogeneity tests of the formulation.

    • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Dose Selection:

    • Conduct a dose range-finding study to determine the maximum tolerated dose (MTD).

    • Select at least three dose levels (low, mid, high) and a vehicle control group for the main study.

  • In-Life Monitoring:

    • Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, appearance, or physiological state.

    • Body Weight: Measure and record body weights prior to dosing and at least weekly throughout the study.

    • Food Consumption: Measure and record food consumption weekly.

  • Terminal Procedures:

    • Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, reproductive organs).

    • Histopathology: Preserve selected tissues in a suitable fixative for histopathological examination.

Mandatory Visualization

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis A Animal Model Selection B Dose Range Finding Study A->B informs C Protocol Design & IACUC Approval B->C informs D Dose Formulation & Administration C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption E->F G Blood Collection (Hematology & Chemistry) E->G at termination F->E H Gross Necropsy & Organ Weights G->H I Histopathology H->I J Data Interpretation & Reporting I->J

Caption: A generalized workflow for a preclinical toxicology study.

signaling_pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R binds Gq Gq Protein Activation NK3R->Gq SSR146977 SSR 146977 HCl SSR146977->NK3R blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Response

Caption: Simplified signaling pathway of the NK3 receptor and the antagonistic action of SSR 146977 HCl.

troubleshooting_logic Start Adverse Event Observed DoseDependent Is the effect dose-dependent? Start->DoseDependent ReduceDose Consider Dose Reduction DoseDependent->ReduceDose Yes PK_PD Correlate with PK/PD Data DoseDependent->PK_PD No Mechanism Is it related to the mechanism of action? ReduceDose->Mechanism PK_PD->Mechanism Monitor Intensify Monitoring of Relevant Biomarkers Mechanism->Monitor Yes OffTarget Investigate Potential Off-Target Effects Mechanism->OffTarget No Stop Consider Study Termination (if severe) Monitor->Stop OffTarget->Stop

Caption: A logical flowchart for troubleshooting adverse events in animal studies.

SSR 146977 hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues with SSR 146977 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Recommendations for storing this compound can vary between suppliers. It is crucial to consult the Certificate of Analysis (CofA) provided with your specific batch.[1][2][3] General guidance suggests storing the solid compound at +4°C for long-term stability. Some suppliers may indicate that storage at room temperature is acceptable for short periods, particularly for shipping within certain regions.[1]

Q2: How should I prepare stock solutions of this compound?

A: this compound is soluble in DMSO and ethanol. For example, you can prepare a 100 mM stock solution in either solvent. It is recommended to prepare fresh solutions for experiments. If storage of stock solutions is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for your specific experimental conditions.

Q3: What are the known degradation pathways for this compound?

A: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. As a complex organic molecule, it may be susceptible to hydrolysis, oxidation, and photolysis, particularly under harsh conditions (e.g., strong acids or bases, high temperatures, prolonged exposure to light).

Q4: I am seeing unexpected results in my experiments. Could my this compound have degraded?

A: Unexpected experimental outcomes, such as a loss of potency or the appearance of unknown peaks in analytical analyses (e.g., HPLC, LC-MS), could indicate degradation of the compound. To investigate this, you can perform a quality control check on your sample, such as measuring its purity by HPLC and comparing it to the specifications on the Certificate of Analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced biological activity in assays Compound degradation due to improper storage or handling.1. Review your storage conditions and ensure they align with the supplier's recommendations. 2. Prepare a fresh stock solution from the solid compound. 3. If the issue persists, consider purchasing a new batch of the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Protect the compound and its solutions from light. 2. Avoid extreme pH conditions in your experimental buffers. 3. Ensure solvents used for stock solutions are of high purity and free of water or other contaminants.
Difficulty dissolving the compound The compound may have degraded into less soluble forms, or the incorrect solvent is being used.1. Confirm the solubility of this compound in your chosen solvent. It is soluble in DMSO and ethanol. 2. Gentle warming and vortexing may aid dissolution. 3. If solubility issues persist with a fresh vial, contact the supplier's technical support.

Storage and Handling Summary

Parameter Recommendation Reference
Solid Compound Storage Store at +4°C for long-term storage. Refer to the Certificate of Analysis for batch-specific recommendations.
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.[4]
Light Exposure Minimize exposure to direct light. Store in a light-protected container.General Lab Practice

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 658.11 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Pipettes

  • Procedure: a. Accurately weigh out a specific mass of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 6.58 mg. b. Transfer the weighed compound to a sterile vial. c. Add the calculated volume of DMSO to the vial. d. Vortex or sonicate briefly until the compound is fully dissolved. e. Aliquot the stock solution into single-use vials to minimize contamination and freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Visual Guides

storage_decision_workflow start Start: Receive SSR 146977 HCl check_cofa Consult Certificate of Analysis (CofA) start->check_cofa long_term Long-Term Storage? check_cofa->long_term store_fridge Store Solid at +4°C long_term->store_fridge Yes short_term Short-Term Storage (e.g., daily use) long_term->short_term No prepare_solution Prepare Stock Solution short_term->prepare_solution store_frozen Aliquot and Store at -20°C / -80°C prepare_solution->store_frozen

Caption: Decision workflow for proper storage of this compound.

troubleshooting_workflow start Unexpected Experimental Results Observed check_storage Verify Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Correct Storage Conditions and Prepare Fresh Stock improper_storage->correct_storage Yes check_protocol Review Experimental Protocol (pH, light, etc.) improper_storage->check_protocol No re_run_experiment Re-run Experiment correct_storage->re_run_experiment contact_supplier Issue Persists: Contact Supplier's Technical Support re_run_experiment->contact_supplier Issue Persists potential_degradation Potential for Degradation in Protocol? check_protocol->potential_degradation modify_protocol Modify Protocol to Minimize Stressors (e.g., protect from light) potential_degradation->modify_protocol Yes potential_degradation->contact_supplier No modify_protocol->re_run_experiment

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of SSR 146977 hydrochloride, a potent and selective neurokinin-3 (NK3) receptor antagonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] Its therapeutic potential in areas such as psychiatric disorders and airway inflammation is significant. However, this compound is a lipophilic compound with poor aqueous solubility, which is a common challenge for many new chemical entities and can lead to low and variable oral bioavailability.[2][3][4] This poor bioavailability can hinder preclinical and clinical development by causing inconsistent drug exposure and potentially limiting therapeutic efficacy.

Q2: What are the primary reasons for the poor bioavailability of this compound?

A2: The primary reason for the poor bioavailability of lipophilic compounds like this compound is their low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state. Factors contributing to this issue include the compound's high lipophilicity (high log P value) and potentially a high crystalline lattice energy, which makes it difficult for the molecule to dissolve in the aqueous environment of the gut.

Q3: What are the main formulation strategies to improve the bioavailability of poorly water-soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate its absorption.[6]

II. Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues encountered during the formulation development of this compound.

Troubleshooting Issue 1: Low and Variable In Vivo Exposure

Symptom: Inconsistent and low plasma concentrations of this compound are observed in preclinical animal studies despite administering a sufficient dose.

Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract.

Suggested Solutions:

  • Particle Size Reduction (Nanosuspension):

    • Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]

    • Action: Prepare a nanosuspension of this compound. This can be achieved through techniques like wet media milling or high-pressure homogenization.[7][8]

  • Amorphous Solid Dispersion:

    • Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate. Dispersing the amorphous drug in a polymer matrix prevents recrystallization.

    • Action: Prepare a solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC-AS) using techniques like hot-melt extrusion or spray drying.[9]

  • Lipid-Based Formulation (SEDDS):

    • Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[10][11][12] This pre-dissolved state of the drug can bypass the dissolution step and enhance absorption.[13]

    • Action: Develop a SEDDS formulation by screening for suitable oils, surfactants, and co-solvents that can effectively solubilize this compound.

Illustrative Data for Troubleshooting Issue 1:

The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Crystalline Drug (Aqueous Suspension)1050 ± 154.0250 ± 80100 (Reference)
Nanosuspension10250 ± 501.51250 ± 200500
Solid Dispersion (1:4 Drug:Polymer)10400 ± 701.02000 ± 350800
SEDDS10600 ± 1000.53000 ± 5001200

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting Issue 2: Physical Instability of the Formulation

Symptom: The formulated product (e.g., nanosuspension or solid dispersion) shows signs of physical instability over time, such as particle aggregation, crystal growth, or phase separation.

Possible Cause:

  • For nanosuspensions: Insufficient stabilization leading to particle agglomeration (Ostwald ripening).

  • For solid dispersions: Recrystallization of the amorphous drug to its more stable, less soluble crystalline form.

Suggested Solutions:

  • Nanosuspension Stabilization:

    • Rationale: The use of appropriate stabilizers (surfactants and/or polymers) is crucial to prevent the aggregation of nanoparticles by providing steric or electrostatic barriers.

    • Action: Optimize the type and concentration of stabilizers. A combination of a non-ionic surfactant (e.g., Tween 80, Poloxamer 188) and a polymeric stabilizer (e.g., HPMC, PVP) is often effective.[7]

  • Solid Dispersion Stabilization:

    • Rationale: The choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state. The polymer should have a high glass transition temperature (Tg) and exhibit strong interactions (e.g., hydrogen bonding) with the drug molecule.

    • Action:

      • Screen different polymers to find one that is miscible with this compound.

      • Increase the polymer concentration to ensure the drug molecules are adequately separated and stabilized within the matrix.

      • Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility.

Illustrative Data for Troubleshooting Issue 2:

The following table provides a hypothetical comparison of the physical stability of different formulations of this compound.

FormulationInitial Particle Size / StateStorage ConditionParticle Size / State after 3 months
Nanosuspension (0.5% Tween 80)250 nm25°C / 60% RH800 nm (aggregated)
Nanosuspension (0.5% Tween 80 + 1% HPMC)250 nm25°C / 60% RH260 nm (stable)
Solid Dispersion (1:2 Drug:PVP K30)Amorphous40°C / 75% RHCrystalline peaks observed by XRPD
Solid Dispersion (1:4 Drug:Soluplus®)Amorphous40°C / 75% RHAmorphous (stable)

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
  • Preparation of Stabilizer Solution: Prepare a sterile aqueous solution containing a suitable stabilizer or combination of stabilizers (e.g., 0.5% w/v Tween 80 and 1% w/v HPMC).

  • Pre-suspension: Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension using a high-shear homogenizer.

  • Milling: Transfer the pre-suspension to a media mill charged with milling beads (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Parameters: Mill the suspension at a specific speed and for a defined duration. The optimal parameters will need to be determined experimentally.

  • Particle Size Analysis: Monitor the particle size reduction during milling using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
  • Miscibility Assessment: Before extrusion, assess the miscibility of this compound with various polymers using techniques like Differential Scanning Calorimetry (DSC).

  • Blending: Prepare a physical mixture of this compound and the selected polymer at the desired ratio (e.g., 1:4 w/w).

  • Extrusion:

    • Feed the physical mixture into a hot-melt extruder.[14]

    • Set the processing temperature of the extruder barrel zones based on the thermal properties of the drug and polymer. The temperature should be high enough to ensure the drug dissolves in the molten polymer but below the degradation temperature of the drug.[9][15]

    • The screw speed and feed rate should be optimized to ensure proper mixing and residence time.[15]

  • Cooling and Milling: Collect the extrudate and allow it to cool and solidify. Mill the extrudate into a powder of uniform particle size.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature using DSC and X-ray powder diffraction (XRPD).

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-solvent.

    • Construct ternary phase diagrams to identify the self-emulsifying regions for different ratios of the selected excipients.

  • Formulation Preparation:

    • Prepare several formulations by mixing the oil, surfactant, and co-solvent in the ratios identified from the phase diagrams.

    • Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is obtained.[10]

  • Characterization of the SEDDS Pre-concentrate:

    • Visually inspect the pre-concentrate for clarity and homogeneity.

  • Evaluation of Self-Emulsification:

    • Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

    • Observe the formation of the emulsion and assess its appearance (e.g., clear, bluish-white).

    • Measure the droplet size, PDI, and zeta potential of the resulting emulsion using a DLS instrument.

IV. Visualizations

Signaling Pathway

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SSR146977 SSR 146977 SSR146977->NK3R Antagonizes Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow

Bioavailability_Enhancement_Workflow Start Poorly Soluble SSR 146977 HCl Formulation Formulation Strategy Selection Start->Formulation Nano Particle Size Reduction (Nanosuspension) Formulation->Nano Option 1 Solid Solid Dispersion (HME) Formulation->Solid Option 2 Lipid Lipid-Based Formulation (SEDDS) Formulation->Lipid Option 3 Characterization Physicochemical Characterization Nano->Characterization Solid->Characterization Lipid->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution InVivo In Vivo Pharmacokinetic Study Dissolution->InVivo Analysis Data Analysis & Bioavailability Assessment InVivo->Analysis End Optimized Formulation Analysis->End

Caption: Workflow for Bioavailability Enhancement.

Logical Relationship

Troubleshooting_Logic Problem Poor Bioavailability of SSR 146977 HCl Cause Primary Cause: Poor Aqueous Solubility Problem->Cause Consequence Consequence: Low Dissolution Rate Cause->Consequence Goal Goal: Increase Dissolution & Absorption Consequence->Goal Strategy1 Increase Surface Area Goal->Strategy1 Strategy2 Increase Solubility Goal->Strategy2 Strategy3 Bypass Dissolution Goal->Strategy3 Method1 Nanosuspension Strategy1->Method1 Method2 Solid Dispersion Strategy2->Method2 Method3 SEDDS Strategy3->Method3

Caption: Troubleshooting Logic for Poor Bioavailability.

References

How to prevent precipitation of SSR 146977 hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SSR 146977 hydrochloride in buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective nonpeptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin B (NKB), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to various downstream cellular responses. This compound competitively binds to the NK3 receptor, blocking the binding of NKB and thereby inhibiting this signaling cascade.

Q2: What are the known solubility properties of this compound?

Q3: Why does this compound precipitate in my aqueous buffer?

Precipitation of this compound in aqueous buffers can occur for several reasons:

  • Poor Aqueous Solubility: The intrinsic solubility of the free base form of SSR 146977 in aqueous solutions is likely low.

  • pH Effects: As a hydrochloride salt, its solubility is generally higher at acidic pH where the molecule is protonated and more polar. In neutral or alkaline buffers, it may convert to its less soluble free base form, leading to precipitation.

  • High Concentration: The final concentration of the compound in the buffer may exceed its solubility limit.

  • Buffer Composition: Certain buffer components can interact with the compound and reduce its solubility.

  • "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic molecules.

Troubleshooting Guide: Preventing Precipitation

If you are encountering precipitation of this compound in your experiments, consider the following troubleshooting steps.

Initial Solution Preparation

The first and most critical step is the preparation of a high-concentration stock solution in an appropriate organic solvent.

Experimental Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol

    • Sterile, high-quality microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved. Ensure no particulates are visible.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Working Solution Preparation in Aqueous Buffers

When preparing your final working solution in an aqueous buffer, the goal is to dilute the organic stock solution in a way that avoids precipitation.

Experimental Protocol: Preparation of Working Solutions

  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Aqueous buffer of choice (e.g., PBS, HEPES, TRIS)

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the stock solution needed. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5% v/v) to avoid solvent effects on your biological system.

    • While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to adjust your protocol using the strategies below.

Strategies to Prevent Precipitation

If you continue to experience precipitation, consider the following strategies, which can be tested in a systematic manner.

1. pH Adjustment:

  • Rationale: As a hydrochloride salt, SSR 146977 is expected to be more soluble at a lower pH.

  • Action: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). You can prepare a series of buffers with varying pH values to empirically determine the optimal pH for solubility at your desired concentration.

2. Use of Co-solvents:

  • Rationale: Adding a small percentage of an organic co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.

  • Action: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent such as ethanol or polyethylene glycol (PEG). It is important to test the tolerance of your experimental system to these co-solvents.

3. Employing Surfactants:

  • Rationale: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Action: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your buffer. Ensure the chosen surfactant is compatible with your experimental setup.

4. Temperature Control:

  • Rationale: While less common for initial dissolution, temperature can influence solubility. For some compounds, warming the solution can help, while for others, cooling can stabilize a supersaturated solution.[2]

  • Action: Gently warm the buffer (e.g., to 37°C) before adding the stock solution. However, be cautious as prolonged heating can degrade the compound.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventMaximum Concentration (mM)
DMSO100
Ethanol100

Mandatory Visualizations

Signaling Pathway

SSR146977_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SSR146977 SSR 146977 SSR146977->NK3R Binds & Inhibits Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and Inhibition by SSR 146977.

Experimental Workflow

Troubleshooting_Workflow start Start: Precipitation Observed stock_prep Prepare High-Concentration Stock in DMSO/Ethanol start->stock_prep dilution Dilute Stock into Aqueous Buffer with Vortexing stock_prep->dilution check1 Precipitation Still Occurs? dilution->check1 ph_adjust Adjust Buffer pH (e.g., to 6.0-6.5) check1->ph_adjust Yes end_success End: Soluble Solution check1->end_success No check2 Precipitation Still Occurs? ph_adjust->check2 cosolvent Add Co-solvent (e.g., Ethanol, PEG) check2->cosolvent Yes check2->end_success No check3 Precipitation Still Occurs? cosolvent->check3 surfactant Add Surfactant (e.g., Tween® 80) check3->surfactant Yes check3->end_success No end_fail Consider Lowering Final Concentration or Alternative Formulation surfactant->end_fail

Caption: Troubleshooting Workflow for this compound Precipitation.

Logical Relationships

Logical_Relationships cluster_compound SSR 146977 HCl Properties cluster_buffer Buffer Properties cluster_outcome Outcome solubility Solubility composition Composition solubility->composition precipitation Precipitation solubility->precipitation Low Aqueous form Salt Form (HCl) ph pH form->ph dissolution Dissolution form->dissolution Increases Solubility at Low pH ph->precipitation High pH ph->dissolution Low pH composition->precipitation Interactions

Caption: Factors Influencing this compound Solubility in Buffers.

References

Identifying and mitigating artifacts in SSR 146977 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2][3] Its primary mechanism of action is to competitively inhibit the binding of the endogenous agonist, neurokinin B (NKB), to the NK3 receptor.[2][3] This blockade prevents the activation of the receptor and its downstream signaling pathways.

Q2: What are the key in vitro and in vivo applications of this compound?

In vitro, SSR 146977 is used to study the NK3 receptor signaling cascade, often in cell lines expressing the human NK3 receptor. Key applications include radioligand binding assays, inositol monophosphate (IP) accumulation assays, and intracellular calcium mobilization assays.[3][4] In vivo, it is utilized in animal models to investigate the physiological roles of the NK3 receptor in various systems, including the central nervous system and the respiratory system.[3] Studies have explored its effects on conditions like psychiatric disorders and airway inflammation.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol.[4] For short-term storage, it is recommended to keep it at 0 - 4°C. For long-term storage, it should be stored at -20°C in a dry, dark environment.[5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Functional Assays

Possible Cause Troubleshooting Steps
Inconsistent Agonist Concentration: The IC50 value of a competitive antagonist is dependent on the concentration of the agonist used.Ensure a consistent and accurately prepared concentration of the NK3 receptor agonist (e.g., senktide or neurokinin B) is used across all experiments. An agonist concentration at or near its EC80 is typically recommended.
Cell Passage Number and Health: Changes in cell characteristics with increasing passage number can affect receptor expression and signaling.Use cells within a defined and low passage number range for all experiments. Regularly monitor cell health and morphology.
Inconsistent Incubation Times: The time allowed for antagonist pre-incubation and agonist stimulation can impact the measured inhibitory effect.Standardize all incubation times. For a competitive antagonist, ensure pre-incubation with SSR 146977 is sufficient to reach binding equilibrium before adding the agonist.

Issue 2: Low Potency or Lack of Inhibition Observed

Possible Cause Troubleshooting Steps
Compound Degradation: Improper storage or handling can lead to the degradation of SSR 146977.Prepare fresh stock solutions of this compound. Ensure proper storage of both stock solutions and the solid compound as per the manufacturer's recommendations.
Species-Specific Differences in Receptor Affinity: The affinity of non-peptide antagonists can vary significantly between species.[6][7]Verify the species of the NK3 receptor being used in the assay. SSR 146977 has been shown to be more potent in guinea pig tissues compared to rat tissues.[7]
Incorrect Assay Conditions: Suboptimal buffer composition, pH, or temperature can affect ligand binding and cellular responses.Optimize assay buffer conditions. Ensure the pH and temperature are maintained at physiological levels (e.g., pH 7.4, 37°C) for cell-based assays.

Issue 3: High Background Signal in Radioligand Binding Assays

Possible Cause Troubleshooting Steps
Non-Specific Binding of Radioligand: The radiolabeled ligand may bind to components other than the NK3 receptor.Increase the number of wash steps with ice-cold wash buffer after incubation. Include a step to pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI).
Insufficient Blocking of Non-Specific Binding Sites: The concentration of the unlabeled ligand used to define non-specific binding may be too low.Use a high concentration of a known, unlabeled NK3 receptor ligand (e.g., unlabeled senktide or SSR 146977 itself) to fully saturate the receptors and accurately determine non-specific binding.
Radioligand Degradation: The radioligand may have degraded over time, leading to increased non-specific interactions.Use a fresh batch of radioligand and store it appropriately to minimize degradation.

Data Summary

In Vitro Activity of SSR 146977
ParameterSpecies/Cell LineValueReference
Ki (NK3 Receptor Binding)Human (CHO cells)0.26 nM[3][4]
Ki (NK2 Receptor Binding)Human (CHO cells)19.3 nM[4]
IC50 (Inositol Monophosphate Formation)Human (CHO cells)7.8 - 13 nM[3]
IC50 (Intracellular Calcium Mobilization)Human (CHO cells)10 nM[3][4]
pA2 (Contraction of Guinea Pig Ileum)Guinea Pig9.07[3]
In Vivo Activity of SSR 146977
EffectAnimal ModelDoseReference
Inhibition of Turning Behavior (ID50)Gerbil0.2 mg/kg (i.p.), 0.4 mg/kg (p.o.)[3]
Prevention of Decreased Locomotor ActivityGerbil10 and 30 mg/kg (i.p.)[3]
Antagonism of Senktide-Induced Acetylcholine ReleaseGuinea Pig0.3 and 1 mg/kg (i.p.)[3]
Inhibition of Bronchial HyperresponsivenessGuinea Pig0.1 - 1 mg/kg (i.p.)[3]
Inhibition of CoughGuinea Pig0.03 - 1 mg/kg (i.p.)[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)
  • Membrane Preparation: Homogenize tissues or cells expressing the NK3 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Neurokinin B), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of an unlabeled NK3 agonist.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of SSR 146977 to determine the Ki value.

Inositol Monophosphate (IP) Accumulation Assay
  • Cell Seeding: Plate cells expressing the NK3 receptor in a 96-well plate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Agonist Stimulation: Add a fixed concentration of an NK3 receptor agonist (e.g., senktide) to stimulate the Gq signaling pathway.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated inositol monophosphate (IP1), a stable metabolite of IP3, using a commercially available HTRF or ELISA kit.[8]

  • Data Analysis: Plot the IP1 levels against the log concentration of SSR 146977 to determine the IC50 value.

Intracellular Calcium Mobilization Assay
  • Cell Seeding: Plate cells expressing the NK3 receptor in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Assay Performance: Use a fluorescence plate reader with an integrated liquid handler.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound and incubate.

    • Add a fixed concentration of an NK3 receptor agonist (e.g., senktide).

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response after agonist addition and plot it against the log concentration of SSR 146977 to determine the IC50 value.

Visualizations

NK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Binds & Activates SSR_146977 SSR 146977 SSR_146977->NK3R Binds & Inhibits Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare SSR 146977 and Agonist Solutions pre_incubate Pre-incubate Cells with SSR 146977 prep_compound->pre_incubate prep_cells Culture & Seed NK3R-Expressing Cells prep_cells->pre_incubate stimulate Stimulate with NK3 Agonist pre_incubate->stimulate detect Detect Signal (Fluorescence, Radioactivity, etc.) stimulate->detect calculate Calculate Response (e.g., % Inhibition) detect->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 / Ki plot->determine Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results check_reagents Verify Reagent Integrity (SSR 146977, Agonist, Cells) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Reagent Issue check_reagents->reagent_bad No check_protocol Review Experimental Protocol (Concentrations, Times, Temps) protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_bad Protocol Issue check_protocol->protocol_bad No check_equipment Calibrate & Check Equipment (Pipettes, Readers) equipment_ok Equipment OK check_equipment->equipment_ok Yes equipment_bad Equipment Issue check_equipment->equipment_bad No reagent_ok->check_protocol solve_reagent Prepare Fresh Reagents Use Low Passage Cells reagent_bad->solve_reagent protocol_ok->check_equipment solve_protocol Standardize Protocol Steps protocol_bad->solve_protocol reevaluate Re-evaluate Data Consider Off-Target Effects equipment_ok->reevaluate solve_equipment Recalibrate or Service Equipment equipment_bad->solve_equipment

References

Ensuring selective NK3 receptor antagonism with SSR 146977 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that the effects I am observing are due to selective NK3 receptor antagonism?

A1: Ensuring selectivity is crucial. This compound demonstrates high selectivity for the NK3 receptor. To experimentally confirm this in your model, consider the following:

  • Use of a selective NK3 agonist: Co-administration of a selective NK3 receptor agonist, such as senktide, should elicit a biological response that is specifically blocked by this compound.

  • Counter-screening with other neurokinin receptor agonists: Demonstrate that this compound does not significantly antagonize the effects of NK1 or NK2 receptor agonists at the concentrations effective against the NK3 agonist.

  • Control experiments in NK3 receptor knockout models: If available, using tissues or animals lacking the NK3 receptor will confirm that the observed effects of this compound are indeed NK3 receptor-dependent.

Q2: What is the recommended solvent for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, the formulation will depend on the route of administration and the specific experimental requirements. It is crucial to first prepare a stock solution in a suitable organic solvent like DMSO and then make further dilutions in an aqueous vehicle appropriate for your animal model, ensuring the final concentration of the organic solvent is minimal and well-tolerated.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at +4°C for short-term use and protected from light. For long-term storage, it is advisable to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: this compound is characterized as a highly selective NK3 receptor antagonist.[1] While it shows significantly lower affinity for NK2 receptors, it is always good practice in drug research to consider potential off-target effects.[1] A comprehensive counterscreen against a panel of other receptors and enzymes is recommended for novel applications or unexpected results.

Data Presentation

Table 1: Pharmacological Profile of this compound
ParameterReceptorSpeciesCell Line/TissueValueReference
Binding Affinity (Ki) NK3HumanCHO Cells0.26 nM[1]
NK2HumanCHO Cells19.3 nM[1]
NK1--Data not available
Functional Activity (IC50) NK3--10 nM (Inhibition of senktide-induced inositol monophosphate formation and intracellular calcium mobilization)[1]

Mandatory Visualizations

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds SSR146977 SSR 146977 hydrochloride SSR146977->NK3R Blocks Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and Site of Action for this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome No_Effect No/Reduced Antagonist Effect Start->No_Effect Off_Target Suspected Off-Target Effects Start->Off_Target Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Compound Verify Compound Integrity (Purity, Storage, Solubility) Sol_1 Optimize SSR 146977 Concentration (Dose-Response Curve) Check_Compound->Sol_1 Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Sol_2 Confirm Agonist Potency Check_Protocol->Sol_2 Check_System Validate Biological System (Cell Line, Tissue Viability) No_Effect->Check_Compound No_Effect->Check_Protocol No_Effect->Check_System Sol_3 Use Selective Agonists/Antagonists for NK1 and NK2 Off_Target->Sol_3 Inconsistent_Results->Check_Protocol Sol_4 Standardize Assay Conditions (Temperature, pH, Buffers) Inconsistent_Results->Sol_4

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is designed to determine the binding affinity of this compound for the NK3 receptor using a competitive binding assay with a radiolabeled NK3 receptor agonist.

Materials:

  • Membrane preparations from cells expressing the human NK3 receptor (e.g., CHO-hNK3 cells).

  • Radiolabeled NK3 receptor agonist (e.g., [³H]-Senktide or [¹²⁵I]-Neurokinin B).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of an unlabeled NK3 agonist (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of the radiolabeled NK3 agonist at a concentration close to its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit NK3 receptor-mediated Gq protein signaling.

Materials:

  • Cells expressing the human NK3 receptor (e.g., CHO-hNK3 cells).

  • This compound.

  • A selective NK3 receptor agonist (e.g., senktide).

  • IP1 assay kit (e.g., HTRF-based kit).

  • Cell culture medium.

  • Assay buffer provided with the kit.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the NK3 receptor-expressing cells into a 384-well white microplate and culture overnight.

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound prepared in the assay buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the NK3 receptor agonist (e.g., senktide) at a concentration that gives a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents from the kit to all wells to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium induced by NK3 receptor activation.

Materials:

  • Cells expressing the human NK3 receptor (e.g., HEK293-hNK3 or CHO-hNK3 cells).

  • This compound.

  • A selective NK3 receptor agonist (e.g., senktide).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

  • 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Seeding: Seed the NK3 receptor-expressing cells into the microplates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound and incubate for a short period.

  • Agonist Stimulation and Measurement: Add the NK3 receptor agonist (e.g., senktide) and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to calculate the IC50.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low antagonist activity of this compound 1. Compound degradation: Improper storage or handling. 2. Incorrect concentration: Calculation or dilution error. 3. Low agonist concentration: Agonist is not sufficiently stimulating the receptor. 4. Cellular issue: Low receptor expression or poor cell health.1. Verify compound integrity: Use a fresh stock of the compound. Confirm purity via HPLC if necessary. 2. Recalculate and prepare fresh dilutions: Ensure accurate weighing and serial dilutions. 3. Optimize agonist concentration: Perform an agonist dose-response curve to determine the EC50 and use an appropriate concentration (e.g., EC80) for the antagonist assay. 4. Check cell line: Confirm receptor expression (e.g., via Western blot or qPCR). Ensure cells are healthy and within a suitable passage number.
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent liquid handling. 2. Uneven cell seeding: Inconsistent cell number across the plate. 3. Edge effects: Evaporation or temperature gradients in the outer wells of the plate. 4. Incomplete mixing: Reagents not uniformly distributed in the wells.1. Use calibrated pipettes: Ensure proper pipetting technique. 2. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer/media. Ensure proper humidification during incubation. 4. Gently mix the plate: After adding reagents, gently tap or use an orbital shaker to ensure mixing.
Apparent off-target effects 1. High concentration of this compound: At very high concentrations, the compound may interact with other receptors. 2. Non-specific binding: In binding assays, the compound may bind to the filter or other components.1. Perform a full dose-response curve: Determine the potency (IC50) and use concentrations around this value. 2. Include appropriate controls: Use a structurally unrelated NK3 antagonist to confirm the effect is receptor-mediated. For binding assays, ensure adequate washing and pre-treatment of filters.
In vivo experiment shows no effect 1. Poor bioavailability or rapid metabolism: The compound may not be reaching the target tissue at a sufficient concentration. 2. Incorrect dosage or route of administration: The administered dose may be too low or the route inappropriate for the target.1. Review pharmacokinetic data: If available, consult data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing strategy. 2. Perform a dose-finding study: Test a range of doses to determine the effective dose in your model. Consider different routes of administration (e.g., intraperitoneal vs. oral).

References

Validation & Comparative

A Preclinical Showdown: SSR 146977 Hydrochloride vs. Osanetant in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two neurokinin-3 (NK3) receptor antagonists, SSR 146977 hydrochloride and osanetant, based on available preclinical data in models relevant to schizophrenia.

Both this compound and osanetant have been investigated as potential novel treatments for schizophrenia, moving beyond the classical dopamine D2 receptor antagonism. Their mechanism of action centers on the tachykinin system, specifically by blocking the NK3 receptor, which is implicated in the modulation of key neurotransmitter pathways dysregulated in schizophrenia. While both compounds showed early promise, their development trajectories have diverged. This guide synthesizes the publicly available preclinical data to offer a comparative perspective on their pharmacological profiles and efficacy in animal models.

Mechanism of Action: Targeting the Neurokinin-3 Receptor

This compound and osanetant are selective, non-peptide antagonists of the tachykinin NK3 receptor. The proposed therapeutic rationale for NK3 receptor antagonism in schizophrenia stems from the receptor's role in modulating dopaminergic and other neurotransmitter systems implicated in the pathophysiology of the disorder. Blockade of NK3 receptors is thought to indirectly normalize dopamine hyperactivity in the mesolimbic pathway, a key feature associated with the positive symptoms of schizophrenia, without the direct D2 receptor blockade that can lead to extrapyramidal side effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonists NK3 Antagonists NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Signaling Downstream Signaling (e.g., IP3/DAG) NK3R->Signaling Dopamine Dopamine Release Modulation Signaling->Dopamine SSR SSR 146977 SSR->NK3R Blocks Osa Osanetant Osa->NK3R Blocks

Figure 1: Simplified signaling pathway of NK3 receptor antagonism.

Quantitative Data Comparison

Direct head-to-head preclinical studies comparing this compound and osanetant are scarce in the public domain. However, by compiling data from separate studies, a comparative overview can be assembled. It is crucial to note that variations in experimental protocols between studies can influence the results.

ParameterThis compoundOsanetantReference
Binding Affinity (Ki) 0.26 nM (human NK3 receptor)Potent and selective for human and guinea pig NK3 receptors over rat NK3 receptors. Specific Ki values in schizophrenia-relevant preclinical models are not readily available in the cited literature.[1][2]
In Vitro Potency (IC50) 7.8-13 nM (inhibition of senktide-induced inositol monophosphate formation) 10 nM (inhibition of intracellular calcium mobilization)Data not available in the reviewed literature.[1]
In Vivo Efficacy (Behavioral Models) Gerbils: - Inhibition of turning behavior (ID50 = 0.2 mg/kg i.p.; 0.4 mg/kg p.o.) - Prevention of decreased locomotor activity (10 and 30 mg/kg i.p.)Gerbils: - Anxiolytic- and antidepressant-like effects observed. Specific dose-response data in schizophrenia models is limited in the available literature.[1]
Neurochemical Effects Guinea Pigs: - Antagonized senktide-induced acetylcholine release in the hippocampus (0.3 and 1 mg/kg i.p.) - Antagonized senktide-induced norepinephrine release in the prefrontal cortex (0.3 mg/kg i.p.) - Prevented haloperidol-induced increase in active dopamine A10 neurons (1 and 3 mg/kg i.p.)Mentioned to modulate dopaminergic neurotransmission, but specific preclinical data on neurotransmitter release in schizophrenia models is not detailed in the provided search results.[1]
Electrophysiological Effects Guinea Pigs: - Blocked senktide-induced firing rate increase of noradrenergic neurons in the locus coeruleus (50 nM) and dopaminergic neurons in the substantia nigra (100 nM)Data not available in the reviewed literature.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to evaluate compounds like this compound and osanetant in schizophrenia models.

In Vitro Receptor Binding and Functional Assays

cluster_workflow In Vitro Assay Workflow start Cell Culture (e.g., CHO cells expressing hNK3R) binding Radioligand Binding Assay (e.g., [3H]NKB) start->binding functional Functional Assays (e.g., Calcium mobilization, IP formation) start->functional incubation Incubation with SSR 146977 or Osanetant binding->incubation functional->incubation measurement Measurement of Radioactivity or Signal incubation->measurement analysis Data Analysis (Ki and IC50 determination) measurement->analysis

Figure 2: Generalized workflow for in vitro characterization.

  • Receptor Binding Assays: To determine the binding affinity (Ki) of the compounds for the NK3 receptor, competitive binding assays are performed. This typically involves using a radiolabeled ligand that specifically binds to the NK3 receptor (e.g., [³H]neurokinin B). The ability of increasing concentrations of the test compound (SSR 146977 or osanetant) to displace the radioligand from the receptor is measured. The experiments are usually conducted on cell membranes from cell lines engineered to express the human NK3 receptor (e.g., Chinese Hamster Ovary cells).[1]

  • Functional Assays: To assess the functional antagonism of the compounds, various cellular assays are employed. These assays measure the downstream signaling events that occur upon NK3 receptor activation by an agonist (e.g., senktide). The ability of the antagonist to inhibit these signaling events is quantified. Common functional assays include:

    • Inositol Monophosphate (IP) Formation: Measures the accumulation of inositol monophosphate, a second messenger produced upon Gq-protein coupled receptor activation.[1]

    • Intracellular Calcium Mobilization: Measures the transient increase in intracellular calcium concentration that follows NK3 receptor activation.[1]

In Vivo Behavioral Models of Schizophrenia

Animal models are essential for evaluating the potential therapeutic efficacy of drug candidates. Models relevant to schizophrenia often aim to replicate certain behavioral phenotypes associated with the disorder, such as hyperactivity (a model for positive symptoms) and social withdrawal (a model for negative symptoms).

cluster_workflow In Vivo Behavioral Testing Workflow animal Animal Model (e.g., Gerbil, Guinea Pig) drug Drug Administration (SSR 146977 or Osanetant; i.p. or p.o.) animal->drug behavioral Behavioral Paradigm (e.g., Locomotor Activity, Turning Behavior) drug->behavioral data Data Collection & Analysis behavioral->data

Figure 3: Generalized workflow for in vivo behavioral studies.

  • Amphetamine- or Apomorphine-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic potential. A psychostimulant, such as amphetamine or the dopamine agonist apomorphine, is administered to rodents to induce a state of hyperlocomotion, which is considered a proxy for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is measured.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (the prepulse) is presented shortly before a strong, startle-inducing stimulus. In healthy subjects, the prepulse inhibits the startle response. In schizophrenia models, this inhibition is disrupted. The ability of a test compound to restore normal PPI is assessed.

  • Social Interaction Test: This model evaluates the negative symptoms of schizophrenia, such as social withdrawal. The time an animal spends interacting with a novel conspecific is measured. A reduction in social interaction time is indicative of a schizophrenia-like phenotype, and the ability of a drug to increase this time suggests potential efficacy against negative symptoms.

Neurochemical and Electrophysiological Studies

These studies aim to elucidate the effects of the compounds on neurotransmitter systems and neuronal activity.

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Probes are implanted in brain areas of interest (e.g., prefrontal cortex, nucleus accumbens), and the dialysate is collected and analyzed (e.g., by HPLC) to determine the concentrations of neurotransmitters like dopamine, norepinephrine, and acetylcholine. This method can be used to assess how SSR 146977 or osanetant modulate the release of these neurotransmitters, both at baseline and in response to a challenge.[1]

  • In Vivo Electrophysiology: This technique involves recording the electrical activity of individual neurons or populations of neurons in the brain of an anesthetized or freely moving animal. It can be used to determine how a drug affects the firing rate and pattern of neurons in specific brain circuits, such as the dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra.[1]

Summary and Conclusion

Both this compound and osanetant represent a rational drug design approach targeting the NK3 receptor for the treatment of schizophrenia. The available preclinical data for this compound demonstrates its high potency and selectivity for the NK3 receptor, with demonstrated efficacy in blocking agonist-induced cellular responses and in vivo effects in animal models that suggest antipsychotic potential.

For researchers in the field, the data on SSR 146977 provides a solid foundation for understanding the preclinical profile of a potent NK3 antagonist. The story of osanetant, on the other hand, highlights the challenges of translating preclinical findings and early clinical signals into successful late-stage clinical development. Further research and publication of detailed preclinical data for a wider range of NK3 antagonists would be invaluable for a more complete understanding of the therapeutic potential of this target in schizophrenia and other CNS disorders.

References

A Comparative Guide to the Efficacy of NK3 Receptor Antagonists: SSR 146977 Hydrochloride and Talnetant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent non-peptide, selective neurokinin-3 (NK3) receptor antagonists: SSR 146977 hydrochloride and talnetant. The information presented herein is intended to assist researchers in evaluating these compounds for preclinical and potential clinical studies in neuropsychiatric and other disorders.

Introduction

Both this compound and talnetant are potent and selective antagonists of the tachykinin NK3 receptor.[1][2] The NK3 receptor, predominantly expressed in the central nervous system, plays a crucial role in regulating neurotransmitter systems implicated in various neurological and psychiatric conditions, including schizophrenia and anxiety. By blocking the action of the endogenous ligand, neurokinin B (NKB), at the NK3 receptor, these antagonists modulate downstream signaling pathways, offering a promising therapeutic avenue.

Mechanism of Action

This compound and talnetant exert their pharmacological effects by competitively binding to the NK3 receptor, thereby preventing its activation by NKB.[1][2][3] This blockade inhibits the Gq/11 protein-coupled signaling cascade, which would otherwise lead to the activation of phospholipase C (PLC), subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium levels.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and talnetant, facilitating a direct comparison of their in vitro binding affinities, selectivity, and in vivo efficacy in relevant preclinical models.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorRadioligandCell LineKi (nM)Selectivity vs. NK1Selectivity vs. NK2Reference
This compound Human NK3[125I][MePhe7]NKBCHO0.26>1000-fold>74-fold[1][4]
Talnetant Human NK3[125I][MePhe7]NKBCHO1.4>100-fold>100-fold[2]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelSpeciesEndpointRoute of AdministrationEffective DoseReference
This compound Senktide-induced turning behaviorGerbilInhibition of turningi.p.ID50 = 0.2 mg/kg[5]
Haloperidol-induced increase in active A10 dopamine neuronsGuinea PigPrevention of increasei.p.1 and 3 mg/kg[5]
Talnetant Senktide-induced "wet dog shakes"Guinea PigAttenuation of behaviori.p.1-100 mg/kg[2]
Haloperidol-induced increase in nucleus accumbens dopamineGuinea PigAttenuation of increasei.p.30 mg/kg[2]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesRouteTmax (h)Cmax (ng/mL)Bioavailability (%)Reference
This compound Ratp.o.---Data not readily available in a comparative context.
Talnetant Ratp.o.~4~400 (at 8 mg/kg)46[6]
Dogp.o.~4-Low[7]
Humanp.o.---[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for NK3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the NK3 receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Radioligand: [125I][MePhe7]neurokinin B (NKB).

  • Test compounds (this compound or talnetant) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.

  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic-like effects of the test compound in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9][10][11][12]

Procedure:

  • Administer the test compound (e.g., this compound or talnetant) or vehicle to the animals (mice or rats) at a specified time before the test.[13]

  • Place the animal in the center of the maze, facing one of the enclosed arms.

  • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Prepulse Inhibition (PPI) of Acoustic Startle Response

Objective: To evaluate the sensorimotor gating function, which is often impaired in schizophrenia, and the effect of the test compound.

Apparatus:

  • A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[14][15][16][17][18]

Procedure:

  • Administer the test compound or vehicle to the animals (rats or mice).

  • Place the animal in the startle chamber and allow for an acclimation period with background white noise.

  • Present a series of trials consisting of:

    • A startling stimulus (pulse) alone (e.g., 120 dB).

    • A non-startling prestimulus (prepulse) (e.g., 75-90 dB) followed by the pulse.

    • No stimulus (background noise only).

  • Measure the amplitude of the startle response in each trial.

  • Calculate the percentage of prepulse inhibition (%PPI) as: [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone) x 100.

  • An improvement in %PPI in a disease model is indicative of a potential antipsychotic-like effect.

Mandatory Visualization

Neurokinin 3 Receptor Signaling Pathway

NK3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Antagonist SSR 146977 or Talnetant Antagonist->NK3R Binds & Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 receptor signaling pathway and points of antagonism.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing NK3R) start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ and Kᵢ Determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Both this compound and talnetant are highly potent and selective NK3 receptor antagonists. The available data suggest that both compounds effectively engage the central NK3 receptors and demonstrate efficacy in preclinical models relevant to neuropsychiatric disorders. This compound exhibits a higher in vitro binding affinity for the human NK3 receptor compared to talnetant. However, a direct comparison of their in vivo potency is challenging due to the lack of head-to-head studies under identical experimental conditions. The choice between these two compounds for future research may depend on specific experimental goals, desired pharmacokinetic profiles, and the animal species being used. Further comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Validating the Therapeutic Potential of Neurokinin-3 Receptor Antagonists in Central Nervous System Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-3 (NK3) receptor system has emerged as a promising target for the treatment of various Central Nervous System (CNS) disorders, including schizophrenia, depression, and anxiety. Antagonism of the NK3 receptor offers a novel mechanistic approach compared to traditional therapies. This guide provides an objective comparison of the performance of several NK3 receptor antagonists, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.

Mechanism of Action of NK3 Receptor Antagonists in the CNS

The NK3 receptor, predominantly expressed in the CNS, is the primary receptor for the neuropeptide neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the modulation of several neurotransmitter systems, including dopamine and serotonin. In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms.[1] NK3 receptor antagonists are thought to exert their antipsychotic effects by reducing dopamine release in this pathway.[1][2] In other CNS disorders like depression and anxiety, modulation of neuronal circuits by NK3 receptor antagonists is believed to contribute to their therapeutic effects.[3][4]

Below is a diagram illustrating the generalized signaling pathway of the NK3 receptor and the mechanism of action for NK3 receptor antagonists.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Neurotransmitter Release Ca_release->Downstream PKC->Downstream Antagonist NK3 Receptor Antagonist Antagonist->NK3R Blocks Binding Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with NK3 Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand Radioligand->Incubate TestCompound Prepare Test Compound Dilutions TestCompound->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine Forced_Swim_Test start Start acclimate Acclimate Animal to Testing Room start->acclimate prepare Prepare Water Tank acclimate->prepare place Gently Place Animal in Water prepare->place record Record Behavior for 6 minutes place->record score Score Immobility Time (last 4 minutes) record->score analyze Analyze Data: Compare Immobility Time between Groups score->analyze end End analyze->end Clinical_Trial_Workflow cluster_preclinical Preclinical Research cluster_ind Regulatory Submission cluster_clinical Clinical Trials cluster_nda Regulatory Review cluster_postmarket Post-Marketing preclinical In Vitro & In Vivo Studies (Pharmacology, Toxicology) ind Investigational New Drug (IND) Application to FDA preclinical->ind phase1 Phase I (Safety & Dosage) ~20-100 healthy volunteers ind->phase1 phase2 Phase II (Efficacy & Side Effects) ~100-500 patients phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) ~1,000-5,000 patients phase2->phase3 nda New Drug Application (NDA) Submission to FDA phase3->nda review FDA Review nda->review approval FDA Approval review->approval phase4 Phase IV (Post-marketing Surveillance) approval->phase4

References

SSR146977 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of SSR146977 hydrochloride across the three main tachykinin receptors: NK1, NK2, and NK3. The data presented herein is supported by experimental evidence to aid researchers in evaluating the selectivity of this compound for their studies.

Summary of Cross-Reactivity Data

SSR146977 hydrochloride is a potent and highly selective non-peptide antagonist for the tachykinin NK3 receptor.[1][2][3] Experimental data demonstrates significantly lower affinity for the NK2 receptor and negligible affinity for the NK1 receptor, highlighting its utility as a specific pharmacological tool for investigating NK3 receptor-mediated processes.

Binding Affinity

The selectivity of SSR146977 hydrochloride is evident from its differential binding affinities to the human tachykinin receptors expressed in Chinese Hamster Ovary (CHO) cells. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

ReceptorRadioligandTest CompoundKi (nM)Selectivity Ratio (vs. NK3)
NK3 [³H]Neurokinin BSSR1469770.26[1][2][3]1
NK2 [¹²⁵I]Neurokinin ASSR14697719.3~74-fold
NK1 [³H]Substance PSSR146977> 1000> ~3846-fold

Note: The Ki value for the NK1 receptor is reported as significantly lower than for NK2 and NK3, though a precise value is not consistently available in the literature. The value "> 1000 nM" is a conservative estimate based on qualitative descriptions of its low affinity.

Functional Antagonism

The antagonistic activity of SSR146977 hydrochloride was further evaluated in functional assays that measure the inhibition of agonist-induced intracellular signaling. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response.

ReceptorAgonistFunctional ReadoutIC50 (nM)
NK3 SenktideInositol Monophosphate Formation7.8 - 13[1]
NK3 SenktideIntracellular Calcium Mobilization10[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SSR146977 hydrochloride for the NK1, NK2, and NK3 tachykinin receptors.

Methodology:

  • Membrane Preparation: CHO cells stably expressing the human NK1, NK2, or NK3 receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

  • Binding Reaction: The membrane preparations are incubated in a reaction buffer containing a specific radioligand for each receptor ([³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, and [³H]Neurokinin B for NK3) and varying concentrations of the unlabeled test compound (SSR146977 hydrochloride).

  • Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SSR146977 hydrochloride at the NK3 receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human NK3 receptor are seeded into 96-well microplates and cultured overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period, allowing the dye to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of SSR146977 hydrochloride.

  • Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a known NK3 receptor agonist, such as senktide.

  • Signal Detection: The changes in intracellular calcium concentration are measured in real-time by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The ability of SSR146977 hydrochloride to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

Tachykinin Receptor Signaling Pathway

All three tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by their respective endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they initiate a canonical signaling cascade involving phospholipase C (PLC).

Tachykinin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Tachykinin (Substance P, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Antagonist_Workflow start Start cell_culture Culture cells expressing tachykinin receptor start->cell_culture add_antagonist Add varying concentrations of SSR146977 cell_culture->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add a fixed concentration of a specific agonist incubate_antagonist->add_agonist measure_response Measure cellular response (e.g., Calcium flux) add_agonist->measure_response data_analysis Analyze data to determine IC50 measure_response->data_analysis end End data_analysis->end

References

A Comparative Review of Non-Peptide NK3 Receptor Antagonists: A New Frontier in Neurological and Menopausal Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A new class of non-peptide neurokinin-3 (NK3) receptor antagonists is charting a new course in the treatment of both menopausal vasomotor symptoms (VMS) and schizophrenia. These highly selective molecules offer a non-hormonal approach for alleviating hot flashes and night sweats, and a novel mechanism for managing psychosis. This comparative guide provides a detailed overview of the leading non-peptide NK3 receptor antagonists, presenting key experimental data, outlining methodologies, and illustrating the underlying biological pathways.

This review focuses on a selection of prominent non-peptide NK3 receptor antagonists that have been the subject of significant clinical investigation: fezolinestant, elinzanetant, osanetant, talnetant, and pavinetant. While fezolinestant was recently approved for the treatment of VMS, and elinzanetant is in late-stage clinical trials for the same indication, osanetant and talnetant were primarily investigated for schizophrenia before their development was discontinued. Pavinetant also showed early promise for VMS but was halted due to safety concerns.

Performance Comparison: Binding Affinity and Pharmacokinetics

The efficacy and safety of these antagonists are underpinned by their pharmacological profiles. The following tables summarize their binding affinities for the NK3 receptor (and NK1 for the dual antagonist elinzanetant) and their key pharmacokinetic parameters.

CompoundTarget(s)Binding Affinity (Ki)Cell Line
Fezolinestant NK3 Receptor19.9 - 22.1 nM[1]Human NK3 Receptor
Elinzanetant NK1 & NK3 ReceptorsNot explicitly stated in searchesNot explicitly stated in searches
Osanetant NK3 Receptor0.8 nM[2]Not explicitly stated in searches
Talnetant NK3 Receptor1.4 nM[3][4]hNK-3-CHO cells[3][4]
Pavinetant (MLE4901) NK3 ReceptorIC50: 7.1 µM (for CYP3A4/5 inhibition)Not explicitly stated in searches

Table 1: Comparative Binding Affinities of Non-Peptide NK3 Receptor Antagonists. This table highlights the high affinity of these compounds for the NK3 receptor. It's important to note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

CompoundHalf-life (t½)BioavailabilityKey Metabolic Pathways
Fezolinestant 3.29 - 7.24 hours[5]Not explicitly stated in searchesPrimarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19[6]
Elinzanetant ~35 hours[7]36.7%[7][8]Primarily metabolized by CYP3A4 with a minor contribution from UGT[7]
Osanetant Not explicitly stated in searchesNot explicitly stated in searchesNot explicitly stated in searches
Talnetant Not explicitly stated in searchesNot explicitly stated in searchesNot explicitly stated in searches
Pavinetant (MLE4901) Not explicitly stated in searchesNot explicitly stated in searchesNot explicitly stated in searches

Table 2: Comparative Pharmacokinetic Profiles of Non-Peptide NK3 Receptor Antagonists. This table outlines key pharmacokinetic parameters that influence dosing and potential drug-drug interactions.

Clinical Efficacy: A Tale of Two Indications

The clinical development of non-peptide NK3 receptor antagonists has largely bifurcated into two main therapeutic areas: menopausal vasomotor symptoms and schizophrenia.

Menopausal Vasomotor Symptoms

Fezolinestant and elinzanetant have demonstrated significant efficacy in reducing the frequency and severity of VMS.

CompoundClinical TrialKey Efficacy EndpointResult
Fezolinestant SKYLIGHT 1[9][10]Mean change from baseline in frequency of moderate to severe VMS at week 12-2.39 (30 mg) and -2.55 (45 mg) vs. placebo (p<0.001)
Mean change from baseline in severity of moderate to severe VMS at week 12Statistically significant reduction vs. placebo (p=0.007 for 45 mg)
Elinzanetant OASIS 1 & 2Mean change from baseline in frequency of moderate to severe VMS at week 12Statistically significant reduction vs. placebo
Mean change from baseline in severity of moderate to severe VMS at week 12Statistically significant reduction vs. placebo

Table 3: Clinical Efficacy in Menopausal Vasomotor Symptoms. This table summarizes the significant improvements in VMS observed in pivotal Phase 3 clinical trials.

Schizophrenia

Osanetant and talnetant showed early promise in treating the positive symptoms of schizophrenia, though quantitative data from published trials are limited.

CompoundClinical TrialKey Efficacy EndpointResult
Osanetant Phase IIa "Metatrial"[7]Improvement in core symptoms of schizophreniaEfficacy profile similar to haloperidol[7]
Talnetant Phase IIChange in Positive and Negative Syndrome Scale (PANSS)Study evaluated effectiveness in treating positive and negative symptoms, but specific quantitative results are not readily available in the public domain.[10]

Table 4: Clinical Efficacy in Schizophrenia. While early results were positive, the development of these compounds for schizophrenia was discontinued.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the NK3 receptor signaling pathway and a typical experimental workflow.

NK3R_Signaling_VMS cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) KNDy_Neuron->NKB Releases GnRH_Neuron GnRH Neuron KNDy_Neuron->GnRH_Neuron Stimulates Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Dysregulates NK3R NK3 Receptor NKB->NK3R Activates Estrogen Estrogen Estrogen->KNDy_Neuron Inhibits Hot_Flash Vasomotor Symptoms (Hot Flash) Thermoregulatory_Center->Hot_Flash Antagonist Non-peptide NK3R Antagonist Antagonist->NK3R Blocks

Caption: NK3 receptor signaling pathway in menopausal vasomotor symptoms.

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development Compound_Screening Compound Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Screening->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay In_Vivo_Models In Vivo Animal Models (e.g., Ovariectomized Rat) Functional_Assay->In_Vivo_Models Phase_I Phase I Trials (Safety & Pharmacokinetics) In_Vivo_Models->Phase_I Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Typical experimental workflow for NK3 receptor antagonist development.

Detailed Experimental Protocols

A comprehensive evaluation of these compounds relies on standardized and rigorous experimental methodologies.

Radioligand Binding Assay for NK3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a non-peptide antagonist for the NK3 receptor.

Materials:

  • Cell membranes expressing recombinant human NK3 receptors (e.g., from CHO or HEK293 cells).

  • Radiolabeled NK3 receptor antagonist (e.g., [³H]-Osanetant or a similar high-affinity radioligand).

  • Unlabeled test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled NK3 receptor ligand (e.g., Senktide).

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test antagonist.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

SKYLIGHT 1 Phase 3 Clinical Trial Protocol (Fezolinestant)

Objective: To evaluate the efficacy and safety of fezolinestant for the treatment of moderate-to-severe VMS associated with menopause.[9][10]

Study Design: A randomized, double-blind, placebo-controlled, 12-week trial with a 40-week active treatment extension.[9][10]

Participant Population: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[9][10]

Intervention:

  • Fezolinestant 30 mg once daily.

  • Fezolinestant 45 mg once daily.

  • Placebo once daily.

Primary Endpoints:

  • Mean change from baseline in the frequency of moderate-to-severe VMS at week 4.

  • Mean change from baseline in the frequency of moderate-to-severe VMS at week 12.

Secondary Endpoints:

  • Mean change from baseline in the severity of VMS.

  • Patient-reported outcomes on sleep and quality of life.

Methodology:

  • Screening: Eligible participants are identified based on inclusion and exclusion criteria.

  • Randomization: Participants are randomly assigned in a 1:1:1 ratio to one of the three treatment arms.[9]

  • Treatment Period: Participants self-administer the assigned treatment once daily for 12 weeks.

  • Data Collection: Participants record the frequency and severity of their VMS in an electronic diary. Questionnaires are used to assess sleep and quality of life at baseline and subsequent visits.

  • Safety Monitoring: Adverse events, vital signs, and clinical laboratory parameters are monitored throughout the study.

  • Extension Phase: Eligible participants continue on their assigned active treatment for an additional 40 weeks to assess long-term safety and efficacy.

Conclusion

Non-peptide NK3 receptor antagonists represent a significant advancement in targeted therapies. For menopausal women, they offer a much-needed, effective, and non-hormonal treatment for bothersome vasomotor symptoms. In the realm of psychiatry, while the initial exploration for schizophrenia did not lead to new approved drugs, the novel mechanism of action continues to inform our understanding of the complex neurobiology of psychosis and may yet pave the way for future therapeutic innovations. The ongoing research and clinical trials in this area underscore the potential of this class of drugs to address significant unmet medical needs.

References

A Head-to-Head Examination of NK3 Receptor Antagonists: SSR 146977 Hydrochloride Versus Newer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurokinin 3 (NK3) receptor antagonists, early compounds like SSR 146977 hydrochloride have paved the way for a new generation of molecules targeting this pathway for various therapeutic indications. This guide provides a comparative analysis of this compound against newer compounds, focusing on available preclinical and clinical data. While direct head-to-head clinical trials are not available, this guide synthesizes existing data to offer a comprehensive overview for research and development professionals.

Introduction to NK3 Receptor Antagonism

The tachykinin NK3 receptor, predominantly expressed in the central and peripheral nervous systems, plays a crucial role in regulating the release of various neurotransmitters. Its endogenous ligand, neurokinin B (NKB), is implicated in a range of physiological processes, including reproductive endocrinology and neuronal excitability. Antagonism of the NK3 receptor has emerged as a promising therapeutic strategy for conditions such as schizophrenia, menopausal vasomotor symptoms (hot flashes), and polycystic ovary syndrome (PCOS).

This compound was one of the first potent and selective non-peptide NK3 receptor antagonists to be extensively characterized. More recently, a new wave of compounds, including fezolinetant and elinzanetant, has progressed to late-stage clinical development and, in the case of fezolinetant, has received regulatory approval for specific indications. This comparison will delve into the available data for these molecules.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and a selection of newer NK3 receptor antagonists. It is important to note that the absence of direct comparative studies necessitates a cross-study comparison, which should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Binding Affinity (Ki)Functional Antagonism (IC50)Cell LineReference
This compound NK3 Receptor0.26 nM7.8-13 nM (Inositol Monophosphate) 10 nM (Calcium Mobilization)Chinese Hamster Ovary (CHO) cells expressing human NK3 receptor[1]
Fezolinetant NK3 Receptor21.8 nMNot explicitly stated in provided search resultsHuman NK3R expressing cellsN/A
Elinzanetant NK1 and NK3 ReceptorsNot explicitly stated in provided search resultsNot explicitly stated in provided search resultsNot explicitly stated in provided search resultsN/A
Osanetant NK3 Receptor0.8 nM (IC50)Aberrant Schild plot, Kb = 12 nMNot explicitly stated in provided search resultsN/A
Talnetant NK3 Receptor1.4 nMNormal Schild plothNK-3-CHO cellsN/A

Table 2: Clinical Efficacy in Menopausal Vasomotor Symptoms (VMS)

CompoundStudyDose(s)Primary Endpoint(s)Key Findings vs. PlaceboReference
Fezolinetant SKYLIGHT 230 mg and 45 mg once dailyMean change from baseline in VMS frequency and severity at weeks 4 and 12Statistically significant reduction in VMS frequency and severity at both doses and timepoints.N/A
Elinzanetant OASIS 1 & 2120 mg once dailyMean change from baseline in VMS frequency and severity at weeks 4 and 12Statistically significant reductions in the frequency and severity of moderate to severe VMS. Also showed improvements in sleep disturbances.N/A
This compound N/AN/AN/ANot investigated in large-scale clinical trials for VMS.N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for the primary in vitro assays used to characterize these NK3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NK3 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK3 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK3 receptor (e.g., CHO-hNK3).

  • Radiolabeled NK3 receptor ligand (e.g., [³H]-SSR 146977 or a radiolabeled NKB analog).

  • Test compounds (this compound and newer antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Monophosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq-coupled NK3 receptor.

Objective: To quantify the inhibitory effect of a test compound on agonist-stimulated production of inositol monophosphate, a downstream second messenger of NK3 receptor activation.

Materials:

  • Whole cells expressing the human NK3 receptor.

  • NK3 receptor agonist (e.g., senktide or neurokinin B).

  • Test compounds.

  • Assay buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol phosphates.

  • Commercially available IP-One HTRF assay kit or similar detection method.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the assay buffer containing LiCl.

  • Agonist Stimulation: Add a fixed concentration of the NK3 receptor agonist to stimulate the cells.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate.

  • Lysis and Detection: Lyse the cells and measure the accumulated inositol monophosphate using a suitable detection method, such as HTRF.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the antagonist to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This is another functional assay to assess the blockade of NK3 receptor signaling.

Objective: To measure the ability of a test compound to inhibit the agonist-induced increase in intracellular calcium concentration.

Materials:

  • Whole cells expressing the human NK3 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • NK3 receptor agonist.

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate.

  • Agonist Injection and Measurement: Inject a fixed concentration of the NK3 receptor agonist and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal, and an IC50 value is calculated.

Signaling Pathway and Experimental Workflow Diagrams

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on CellularResponse Cellular Response DAG->CellularResponse Activates PKC, leading to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->CellularResponse Triggers Antagonist SSR 146977 or Newer Antagonist Antagonist->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and Point of Antagonist Intervention.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing NK3R start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation filtration Filter to separate bound from free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash count Measure radioactivity on filters wash->count analysis Analyze data to determine IC50 and Ki values count->analysis end End analysis->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Discussion and Future Directions

This compound was a pivotal tool in elucidating the physiological roles of the NK3 receptor. Its high potency and selectivity made it a valuable research compound. However, its development for clinical use did not progress as far as some of the newer agents.

Fezolinetant and elinzanetant represent the clinical maturation of NK3 receptor antagonism, particularly for the treatment of menopausal vasomotor symptoms. The successful phase 3 trials and subsequent approval of fezolinetant underscore the therapeutic potential of this target. Elinzanetant, with its dual NK1/NK3 receptor antagonism, may offer additional benefits, particularly in addressing sleep disturbances associated with menopause.

The preclinical data for osanetant and talnetant suggest they are also potent NK3 receptor antagonists, although their clinical development for indications like schizophrenia has not led to a marketed product.

Key Takeaways:

  • This compound remains a valuable reference compound for in vitro and preclinical research due to its high potency and selectivity for the NK3 receptor.

  • Fezolinetant and elinzanetant are the leading examples of clinically successful NK3 receptor antagonists, with robust data supporting their efficacy in treating vasomotor symptoms.

  • The field has evolved from broad neurological applications to more specific endocrine-related conditions.

  • Direct, head-to-head comparative clinical trials are needed to definitively establish the relative efficacy and safety of these newer compounds against each other.

For researchers and drug development professionals, the journey from early antagonists like this compound to the clinically validated newer compounds provides a compelling case study in targeted drug development. Future research may focus on expanding the therapeutic applications of NK3 receptor antagonists and exploring the potential benefits of dual-receptor antagonism.

References

A Comparative Analysis of SSR 146977 Hydrochloride and First-Generation NK3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the second-generation neurokinin-3 (NK3) receptor antagonist, SSR 146977 hydrochloride, with the first-generation antagonists, osanetant (SR 142801) and talnetant (SB-223412). This document synthesizes experimental data on their binding affinity, selectivity, functional activity, and pharmacokinetic profiles to offer an objective performance benchmark.

Introduction to NK3 Receptor Antagonism

The neurokinin-3 (NK3) receptor, a member of the tachykinin receptor family, is predominantly expressed in the central nervous system. Its endogenous ligand, neurokinin B (NKB), is implicated in the pathophysiology of various disorders, including schizophrenia, and mood and reproductive disorders. The development of NK3 receptor antagonists represents a promising therapeutic strategy for these conditions. First-generation antagonists like osanetant and talnetant paved the way for more refined molecules such as SSR 146977, which exhibits an enhanced pharmacological profile.

Data Presentation

The following tables summarize the quantitative data for this compound and the first-generation NK3 antagonists, osanetant and talnetant.

Table 1: In Vitro Binding Affinity and Selectivity
CompoundNK3 Receptor Affinity (Ki, nM)NK2 Receptor Affinity (Ki, nM)NK1 Receptor Affinity (Ki, nM)NK3/NK2 Selectivity RatioNK3/NK1 Selectivity Ratio
SSR 146977 0.26[1][2][3]19.3>1000~74>3800
Osanetant (SR 142801) 0.21 (human)[4], 0.11 (guinea pig)[4]>1000>1000>4760>4760
Talnetant (SB-223412) 1.4[5]>140>10000>100>7140
Table 2: In Vitro Functional Activity
CompoundAssayPotency (IC50 / Kb / pA2)
SSR 146977 Inhibition of senktide-induced inositol monophosphate formationIC50 = 7.8-13 nM[1]
Inhibition of senktide-induced intracellular calcium mobilizationIC50 = 10 nM[1]
Antagonism of [MePhe7]NKB-induced contractions in guinea pig ileumpA2 = 9.07[1]
Osanetant (SR 142801) Antagonism of [MePhe7]NKB-induced contractions in guinea pig ileumpA2 = 9.4[4]
Inhibition of senktide-induced Ca2+ mobilizationKb = 12 nM[6]
Talnetant (SB-223412) Inhibition of NKB-induced Ca2+ mobilizationKb = 3 nM[7]
Antagonism of senktide-induced contraction in rabbit iris sphincter muscleKb = 1.6 nM[7]
Table 3: In Vivo Efficacy
CompoundAnimal ModelEffectEffective Dose
SSR 146977 GerbilInhibition of senktide-induced turning behaviorID50 = 0.2 mg/kg i.p., 0.4 mg/kg p.o.[1]
Guinea PigInhibition of citric acid-induced cough0.03-1 mg/kg i.p.[1]
Osanetant (SR 142801) Guinea PigPrevention of substance P-induced bronchial hyperreactivity1 mg/kg i.p.[8]
GerbilInhibition of intrastriatal senktide-induced turning behaviorPotent inhibition[9]
Talnetant (SB-223412) MouseInhibition of senktide-induced behavioral responsesED50 = 12.2 mg/kg p.o.[7]
Guinea PigAttenuation of senktide-induced "wet dog shakes"1-100 mg/kg i.p.[5]
Table 4: Pharmacokinetic Profile
CompoundParameterSpeciesValue
SSR 146977 BioavailabilityNot explicitly foundOrally active in gerbils at 0.4 mg/kg[1]
Osanetant (SR 142801) BioavailabilityNot explicitly foundClinical trials were conducted with oral administration[10]
Talnetant (SB-223412) BioavailabilityRat, DogLow oral bioavailability[7]
Plasma ClearanceRat, DogLow[7]
Brain Penetration-Brain-penetrant[5][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, and [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]-SR142801 for NK3).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (SSR 146977, osanetant, or talnetant).

    • The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine.

    • Filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

1. Calcium Mobilization Assay

Objective: To measure the ability of the antagonists to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) or CHO cells expressing the human NK3 receptor.

  • Agonist: A selective NK3 receptor agonist such as senktide or neurokinin B.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist for a specified period.

    • The agonist is then added to stimulate the NK3 receptor.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response, is calculated.

2. Phosphoinositide (IP) Turnover Assay

Objective: To assess the antagonist's ability to inhibit agonist-induced inositol phosphate formation, a downstream signaling event of Gq-coupled receptors like NK3.

Methodology:

  • Cell Line: CHO cells expressing the human NK3 receptor.

  • Procedure:

    • Cells are labeled with [³H]-myo-inositol.

    • Cells are pre-incubated with the antagonist.

    • The NK3 receptor is stimulated with an agonist (e.g., senktide).

    • The accumulation of [³H]-inositol phosphates is measured by ion-exchange chromatography.

  • Data Analysis: The IC50 value for the inhibition of agonist-induced IP accumulation is determined.

In Vivo Models

1. Senktide-Induced Turning Behavior in Gerbils

Objective: To evaluate the central in vivo activity of NK3 receptor antagonists.

Methodology:

  • Animals: Male Mongolian gerbils.

  • Procedure:

    • The NK3 receptor agonist, senktide, is unilaterally injected into the striatum.

    • This injection induces a characteristic contralateral turning behavior.

    • The test compound (SSR 146977, osanetant, or talnetant) is administered systemically (e.g., intraperitoneally or orally) prior to the senktide injection.

  • Data Analysis: The number of contralateral turns is counted, and the dose of the antagonist that inhibits the turning behavior by 50% (ID50) is calculated.

Mandatory Visualizations

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (Gq-coupled) NKB->NK3R Binds to PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with NK3 Receptors Incubation Incubation (Membranes + Radioligand + Antagonist) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Antagonist Unlabeled Antagonist (Test Compound) Antagonist->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 and Ki Determination Counting->Data_Analysis Antagonist_Generations FirstGen First-Generation Antagonists (e.g., Osanetant, Talnetant) Limitations Limitations: - Suboptimal Pharmacokinetics - Off-target effects FirstGen->Limitations SecondGen Second-Generation Antagonists (e.g., SSR 146977) FirstGen->SecondGen Led to development of Improvements Improvements: - Enhanced Potency & Selectivity - Improved Pharmacokinetic Profile SecondGen->Improvements

References

A Comparative Guide to SSR 146977 Hydrochloride and Alternative NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SSR 146977 hydrochloride with other key neurokinin-3 (NK3) receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies by offering a side-by-side look at available performance data and experimental methodologies.

Introduction to NK3 Receptor Antagonism

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is a critical component of the Kisspeptin/NKB/Dynorphin (KNDy) neuronal system in the hypothalamus, which plays a pivotal role in the regulation of gonadotropin-releasing hormone (GnRH) secretion. Dysregulation of this pathway has been implicated in a variety of conditions, including psychiatric disorders, airway inflammation, and menopausal vasomotor symptoms (hot flashes).[1] Consequently, NK3R antagonists, such as this compound, have emerged as a promising class of therapeutic agents.

Comparative Performance of NK3 Receptor Antagonists

This section provides a quantitative comparison of this compound against other well-characterized NK3 receptor antagonists: fezolinetant, osanetant, and talnetant. The data presented below has been compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.

In Vitro Binding Affinity and Functional Potency

The following table summarizes the in vitro activity of the selected NK3 receptor antagonists. Key parameters include the binding affinity (Ki) and the concentration required for 50% inhibition (IC50) in functional assays.

CompoundTargetAssay TypeCell LineKi (nM)IC50 (nM)pA2Reference
This compound Human NK3RRadioligand BindingCHO cells0.26 --[2]
Human NK3RInositol Monophosphate FormationCHO cells-7.8-13 -[2]
Human NK3RIntracellular Calcium MobilizationCHO cells-10 -[2]
Guinea Pig IleumContraction Assay---9.07 [2]
Fezolinetant Human NK3RRadioligand Binding-21.8 --[1]
Osanetant (SR 142801) Human NK3RRadioligand Binding-0.8 --[3]
Human NK3RCa2+ Mobilization---Aberrant Schild[3]
Talnetant (SB 223412) Human NK3RRadioligand BindinghNK-3-CHO cells1.4 --
Human NK3RCa2+ Mobilization---Normal Schild[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing findings across different laboratories. Below are generalized protocols for key experiments used to characterize NK3 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for the NK3 receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., CHO cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The protein concentration of the membrane suspension is determined.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Contains the radiolabeled ligand and the cell membrane suspension.

    • Non-specific Binding: Contains the radiolabeled ligand, the cell membrane suspension, and a high concentration of an unlabeled NK3 receptor ligand to saturate the receptors.

    • Competition Binding: Contains the radiolabeled ligand, the cell membrane suspension, and varying concentrations of the test compound (e.g., this compound).[1]

  • Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.

  • Data Analysis: The radioactivity on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Intracellular Calcium Mobilization Assay (for determining IC50)

This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium that occurs upon NK3 receptor activation by an agonist.

  • Cell Preparation: Cells expressing the NK3 receptor are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye.[1]

  • Compound Addition: The test antagonist at various concentrations is added to the wells and incubated.

  • Agonist Stimulation: An NK3 receptor agonist (e.g., senktide or neurokinin B) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of the agonist-induced calcium response is calculated for each concentration of the antagonist. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the methods used for evaluation.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor NKB->NK3R Binds and Activates Antagonist SSR 146977 HCl (Antagonist) Antagonist->NK3R Blocks Binding Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and Point of Antagonist Intervention.

Antagonist_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination functional_assay Functional Assay (e.g., Calcium Mobilization) ic50_determination Determine IC50 (Functional Potency) functional_assay->ic50_determination animal_model Select Animal Model (e.g., Guinea Pig, Rat) ki_determination->animal_model ic50_determination->animal_model dosing Administer Antagonist animal_model->dosing challenge Agonist Challenge or Behavioral Observation dosing->challenge efficacy_assessment Assess Efficacy (e.g., Inhibition of response, behavioral change) challenge->efficacy_assessment start Test Compound (e.g., SSR 146977 HCl) start->binding_assay start->functional_assay

Caption: General Experimental Workflow for Evaluating NK3 Receptor Antagonists.

Conclusion

This compound demonstrates high potency as an NK3 receptor antagonist with a Ki value in the sub-nanomolar range. When compared to other antagonists such as fezolinetant, osanetant, and talnetant, this compound shows comparable or superior in vitro binding affinity. However, the choice of an antagonist for a specific research application will depend on a variety of factors including selectivity, pharmacokinetic properties, and the specific biological question being addressed. The experimental protocols and workflows provided in this guide offer a foundation for the consistent and comparable evaluation of these and other novel NK3 receptor antagonists. As research in this area continues, direct comparative studies will be invaluable in further elucidating the nuanced differences between these compounds.

References

Assessing the Translational Relevance of SSR146977 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational relevance of SSR146977 hydrochloride, a potent and selective neurokinin-3 (NK3) receptor antagonist. By comparing its preclinical data with other NK3 receptor antagonists, including the clinically approved drug fezolinetant, this document aims to offer valuable insights for researchers in the field of neuroscience and drug development.

Executive Summary

SSR146977 hydrochloride demonstrated promising preclinical efficacy in models of anxiety and depression. However, its clinical development was discontinued for reasons that have not been publicly disclosed by Sanofi-Aventis. In contrast, another selective NK3 receptor antagonist, fezolinetant, has successfully navigated clinical trials and received regulatory approval for the treatment of vasomotor symptoms associated with menopause. This comparison highlights the critical factors that influence the translational success of a drug candidate, extending beyond preclinical potency and efficacy. This guide will delve into the available data for SSR146977 and its counterparts, providing a framework for evaluating the future potential of NK3 receptor antagonists in treating central nervous system disorders.

Comparative Analysis of NK3 Receptor Antagonists

The tachykinin NK3 receptor has emerged as a promising target for a variety of therapeutic areas, including psychiatric disorders and women's health. Several non-peptide antagonists have been developed, with varying degrees of success in clinical translation. This section compares the preclinical and clinical data of SSR146977 hydrochloride with other notable NK3 receptor antagonists.

Preclinical Efficacy and Potency

The following table summarizes the available preclinical data for SSR146977 and other relevant NK3 receptor antagonists.

CompoundTargetIn Vitro Potency (Ki)Animal ModelKey Findings
SSR146977 NK3 Receptor0.26 nM (human)Rodent models of anxiety and depressionShowed anxiolytic and antidepressant-like effects.
Osanetant NK3 Receptor~1 nMSchizophrenia modelsShowed some efficacy but development was discontinued.
Talnetant NK3 Receptor~1 nMSchizophrenia, IBS modelsDevelopment discontinued due to lack of efficacy and/or strategic reasons.
Fezolinetant NK3 ReceptorHigh affinity (specific Ki not readily available in public domain)Preclinical models for vasomotor symptomsEffectively reduced vasomotor symptoms.
Clinical Development and Translational Relevance

The translational journey of NK3 receptor antagonists has been mixed. While the initial preclinical data for compounds like osanetant and talnetant in CNS disorders were encouraging, they ultimately failed to meet clinical endpoints or were discontinued for other reasons.

In contrast, fezolinetant (Veozah™) represents a successful example of translational research in this class. Its development focused on a well-defined physiological mechanism – the role of neurokinin B (NKB) and its receptor, NK3R, in the thermoregulatory center of the hypothalamus, which is implicated in menopausal hot flashes.[1][2][3] Clinical trials for fezolinetant have demonstrated significant reductions in the frequency and severity of moderate-to-severe vasomotor symptoms (VMS) associated with menopause.[4][5]

The reasons for the discontinuation of SSR146977 hydrochloride's clinical development remain undisclosed by Sanofi-Aventis.[6][7][8][9][10] This lack of transparency makes a direct assessment of its translational failure challenging. However, the success of fezolinetant suggests that a clear understanding of the target biology and a well-chosen clinical indication are crucial for translational success.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of NK3 receptor antagonists for neuropsychiatric indications.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the NK3 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [³H]-SR142805) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., SSR146977).

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Forced Swim Test (Rodents)

Objective: To assess the antidepressant-like activity of a compound.[11][12][13][14][15]

Methodology:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals (mice or rats) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

  • Drug Administration: The test compound (e.g., SSR146977) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session: On the test day, animals are placed in the swim cylinder for a 6-minute session.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK3 receptor and a typical workflow for preclinical to clinical translation of a drug candidate.

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq_alpha Gq/11 α-subunit NK3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation SSR146977 SSR146977 (Antagonist) SSR146977->NK3R Blocks

Caption: Simplified NK3 receptor signaling pathway.

Drug Development Workflow

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_ID Target Identification (e.g., NK3R) Lead_Opt Lead Optimization (e.g., SSR146977) Target_ID->Lead_Opt In_Vitro In Vitro Studies (Binding, Function) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase1 Phase I (Safety) In_Vivo->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling SSR 146977 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of SSR 146977 hydrochloride, a potent and selective NK3 receptor antagonist.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in your research. By adhering to these guidelines, you can minimize risks and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use the appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for chemical compounds of this nature.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesUse appropriate safety glasses.
Hand Protection GlovesUse appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003). Gloves should be inspected before use.
Body Protection Protective ClothingWear appropriate protective clothing.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Use in a fume hood where applicable. Ensure all engineering measures are in place.

  • Hygiene: Wash and dry hands thoroughly after handling.

Storage:

  • Temperature: Store at +4°C.

  • Stability: Stable under recommended storage conditions.

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

  • Conditions to Avoid: Heat and moisture.

First Aid Measures

In the event of accidental exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air and monitor breathing. If breathing becomes difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor.
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash before reuse. Consult a doctor.
Eye Contact Flush with copious amounts of water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Consult a doctor and show the safety data sheet.

Disposal Plan

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.

Experimental Protocols and Signaling Pathways

This compound is a potent and selective antagonist of the tachykinin NK3 receptor.[1][2][3] Its mechanism of action involves blocking the downstream signaling pathways activated by the natural ligand for the NK3 receptor, neurokinin B.

NK3 Receptor Signaling Pathway and Inhibition by SSR 146977

The following diagram illustrates the signaling pathway of the NK3 receptor and the point of inhibition by SSR 146977.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces NKB Neurokinin B (NKB) NKB->NK3R Binds SSR146977 SSR 146977 hydrochloride SSR146977->NK3R Inhibits Ca2 Intracellular Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Experimental_Workflow start Start cell_culture Culture CHO cells expressing human NK3 receptor start->cell_culture binding_assay Radioligand Binding Assay (e.g., with [³H]NKB) cell_culture->binding_assay functional_assay Functional Assay (e.g., Calcium mobilization or Inositol monophosphate formation) cell_culture->functional_assay prepare_compound Prepare stock solution of This compound prepare_compound->binding_assay prepare_compound->functional_assay data_analysis Data Analysis (Calculate Ki and IC₅₀ values) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.